molecular formula C8H4BrNO2S B1527817 6-Bromobenzo[d]thiazole-2-carboxylic acid CAS No. 1187928-32-0

6-Bromobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B1527817
CAS No.: 1187928-32-0
M. Wt: 258.09 g/mol
InChI Key: AQBJCIGZRNFZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromobenzo[d]thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrNO2S and its molecular weight is 258.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBJCIGZRNFZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696264
Record name 6-Bromo-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-32-0
Record name 6-Bromo-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1187928-32-0

This technical guide provides a comprehensive overview of 6-Bromobenzo[d]thiazole-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a robust synthesis protocol, and prospective applications.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities.[1][2] Molecules incorporating this heterocycle have demonstrated antibacterial, antifungal, anticancer, antidiabetic, and neuroprotective properties, among others.[1][2] The marketed drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), features a benzothiazole core, underscoring its therapeutic relevance.[1]

The introduction of a bromine atom at the 6-position and a carboxylic acid at the 2-position of the benzothiazole ring, as in the case of this compound, offers multiple avenues for chemical modification. The carboxylic acid provides a handle for amide bond formation, esterification, or other derivatizations, while the bromo substituent can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse functionalities. These features make it a valuable intermediate for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification strategies, and formulation studies.

PropertyValueSource
CAS Number 1187928-32-0[4][5][6][7]
Molecular Formula C₈H₄BrNO₂S[8]
Molecular Weight 258.09 g/mol [8]
Appearance Likely a solidInferred
Storage Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C[5]

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis 4-bromo-2-aminothiophenol 4-Bromo-2-aminothiophenol ethyl_ester Ethyl 6-bromobenzo[d]thiazole-2-carboxylate 4-bromo-2-aminothiophenol->ethyl_ester Ethanol, Reflux ethyl_oxalate Ethyl oxalate ethyl_oxalate->ethyl_ester final_product This compound ethyl_ester->final_product NaOH (aq), Reflux then HCl (aq)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-bromobenzo[d]thiazole-2-carboxylate

  • To a solution of 4-bromo-2-aminothiophenol (1.0 eq) in absolute ethanol, add diethyl oxalate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, ethyl 6-bromobenzo[d]thiazole-2-carboxylate, is expected to precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound

  • Suspend ethyl 6-bromobenzo[d]thiazole-2-carboxylate (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.

  • Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting material.[9]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid.[9][10]

  • Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield this compound.

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid. Alternatively, acid-base extraction can be employed for further purification.[9]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by the carboxylic acid and the bromo-substituted benzene ring.

Reactivity_Diagram cluster_COOH Carboxylic Acid Reactions cluster_Br Bromo Group Reactions core This compound amide Amide Derivatives core->amide Amide Coupling (e.g., HATU, EDCI) ester Ester Derivatives core->ester Esterification (e.g., Fischer, Alkyl Halides) suzuki Aryl/Heteroaryl Derivatives core->suzuki Suzuki Coupling (Pd catalyst, base) buchwald Amino Derivatives core->buchwald Buchwald-Hartwig Amination (Pd catalyst, base)

Caption: Key reaction pathways for derivatization.

  • Reactions at the Carboxylic Acid: The carboxylic acid moiety is readily converted to amides, esters, and other acid derivatives. Amide coupling reactions with a wide range of amines can be achieved using standard coupling reagents such as HATU or EDCI. Esterification can be performed under acidic conditions with alcohols or by reaction with alkyl halides in the presence of a base.

  • Reactions at the Bromo Substituent: The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Negishi couplings. Furthermore, Buchwald-Hartwig amination can be employed to introduce primary or secondary amines.

Applications in Drug Discovery and Materials Science

The benzothiazole scaffold is a cornerstone in the development of novel therapeutic agents.[1][2] The structural features of this compound make it an attractive starting material for the synthesis of compounds targeting a range of diseases.

  • Anticancer Agents: Many 2-substituted benzothiazoles have demonstrated potent and selective anticancer activity. The ability to derivatize both the carboxylic acid and the 6-position allows for the exploration of the structure-activity relationship (SAR) to identify novel anticancer agents.[2]

  • Antimicrobial Agents: The benzothiazole nucleus is also a key component of compounds with antibacterial and antifungal properties.[1] Libraries of derivatives of this compound can be synthesized and screened to identify new leads in the fight against infectious diseases.

  • Neurodegenerative Diseases: Given that the benzothiazole-containing drug Riluzole is used for ALS, this scaffold holds promise for the development of new treatments for other neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1] The functional groups on this compound provide the means to modulate the physicochemical properties of derivatives to optimize blood-brain barrier penetration.

  • Materials Science: Benzothiazole derivatives are known to exhibit interesting photophysical properties and have been used in the development of fluorescent probes and organic light-emitting diodes (OLEDs).[3] The extended conjugation possible through derivatization of the bromo group could lead to novel materials with tailored electronic and optical properties.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting point for the discovery of new bioactive molecules and functional materials. The synthetic route outlined in this guide provides a practical approach to accessing this compound, paving the way for its broader application in research and development.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Brominated Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold and the Power of Bromination

The benzothiazole core, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone for the development of compounds with a vast array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] This guide delves into a specific, highly potent subclass: the brominated benzothiazole derivatives.

Halogenation is a time-tested strategy in drug design to modulate a molecule's physicochemical properties. The introduction of a bromine atom, in particular, can significantly enhance biological activity. This is attributable to several factors: bromine's high atomic mass and lipophilicity can improve membrane permeability and bioavailability; its ability to form halogen bonds provides an additional, specific interaction with biological targets; and its presence can alter the electronic properties of the benzothiazole ring system, thereby fine-tuning its reactivity and binding affinity.[2] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into brominated benzothiazole derivatives, offering a roadmap for researchers in the field.

Chapter 1: Strategies for the Synthesis of Brominated Benzothiazoles

The synthesis of brominated benzothiazoles can be approached in two primary ways: by constructing the benzothiazole ring from brominated precursors or by direct bromination of a pre-formed benzothiazole scaffold.

1.1. Synthesis from Brominated Precursors

A prevalent method for constructing the benzothiazole core is the condensation of a 2-aminothiophenol with a carbonyl compound, such as an aldehyde or ketone.[3] To synthesize a brominated derivative, a bromo-substituted 2-aminothiophenol is typically used as the starting material. This ensures precise control over the position of the bromine atom on the benzene portion of the scaffold.

For instance, the reaction of a 4-bromo-2-aminothiophenol with a substituted benzaldehyde in a suitable solvent system can yield a 6-bromo-2-arylbenzothiazole. Catalysts such as H₂O₂/HCl or the use of green solvents like glycerol can facilitate this condensation.[4]

1.2. Direct Bromination of the Benzothiazole Core

Alternatively, direct electrophilic bromination of an existing benzothiazole ring is a common strategy. Reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) are frequently employed.[5] The regioselectivity of this reaction is dictated by the electronic nature of the benzothiazole ring and any existing substituents. For example, a Sandmeyer reaction can be used to replace an amino group at the 2-position of the benzothiazole ring with a bromine atom, providing a versatile intermediate for further derivatization through nucleophilic aromatic substitution.[6]

Generalized Synthetic Workflow

The following diagram illustrates a general workflow for synthesizing and derivatizing brominated benzothiazoles.

G cluster_synthesis Synthesis cluster_derivatization Derivatization A Bromo-substituted 2-Aminothiophenol C Condensation Reaction A->C B Aldehyde / Ketone B->C D 6-Bromo-2-substituted Benzothiazole C->D I Further Derivatized Product E 2-Amino-benzothiazole F Sandmeyer Reaction (e.g., CuBr2, t-BuONO) E->F G 2-Bromo-benzothiazole Intermediate F->G H Nucleophilic Aromatic Substitution (Nu-H) G->H H->I

Caption: Generalized synthetic routes to brominated benzothiazoles.

Chapter 2: Potent Anticancer Activity

Brominated benzothiazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating potent cytotoxicity against a range of human cancer cell lines.[2][4]

2.1. Mechanisms of Action: Inducing Programmed Cell Death

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Research indicates that brominated benzothiazoles can trigger apoptosis through multiple signaling pathways.

  • The Intrinsic (Mitochondrial) Pathway: Several derivatives have been shown to increase the production of reactive oxygen species (ROS) within cancer cells.[7][8] This oxidative stress leads to a loss of the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes, particularly caspase-9 and the executioner caspase-3, which dismantle the cell, leading to apoptotic death.[1][8][9] This process is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[10]

  • Inhibition of Pro-Survival Pathways: The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth; its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to down-regulate the expression of PI3K and AKT, effectively shutting down this pro-survival signaling and sensitizing the cancer cells to apoptosis.[1][9]

Signaling Pathway of Apoptosis Induction

G Compound Brominated Benzothiazole Derivative PI3K PI3K / AKT Pathway Compound->PI3K Inhibits ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Survival Cell Survival & Proliferation PI3K->Survival Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction by brominated benzothiazoles.

2.2. Structure-Activity Relationship (SAR)

The position and nature of substituents on the benzothiazole scaffold are critical for anticancer activity.

  • Role of Bromine: The presence of electron-withdrawing groups, such as halogens, on the phenyl ring of 2-phenylbenzothiazole derivatives generally improves antiproliferative activity.[2] Bromine, in particular, has been shown to be a favorable substituent. For instance, a substituted bromopyridine acetamide benzothiazole derivative displayed exceptionally potent activity against several cancer cell lines with IC₅₀ values in the nanomolar range.

  • Influence of Other Substituents: Modifications at the 2 and 6-positions of the benzothiazole ring are common strategies to enhance potency.[4] The introduction of various amines via nucleophilic substitution of a 2-bromo intermediate allows for the exploration of different binding interactions and optimization of activity.[6]

2.3. Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected brominated benzothiazole derivatives against various cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC₅₀ ValueReference
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)1.2 nM
Substituted bromopyridine acetamide benzothiazoleSW620 (Colon)4.3 nM
N-(2-Bromo-5-nitrophenyl)-2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenyl AcetamidePancreatic & Paraganglioma Cell LinesLow µM range[2]
6-Bromo-3-methyl-thiazolo[3,2-a]benzimidazole derivative (Compound 2)Colon Carcinoma, Hepatocellular Carcinoma, Lymphoblastic LeukemiaStrong Cytotoxicity[11]

2.4. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of mitochondrial reductase enzymes, which are active only in living cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated benzothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a medium-only blank. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined using dose-response curve fitting software.

Chapter 3: Broad-Spectrum Antimicrobial Activity

In an era of growing antimicrobial resistance, the development of new therapeutic agents is critical. Brominated benzothiazoles have demonstrated significant potential as broad-spectrum antimicrobial agents, with activity against both bacteria and fungi.[12][13][14]

3.1. Mechanism of Action

The antimicrobial mechanisms of benzothiazoles are multifaceted and can include:

  • Enzyme Inhibition: They are known to inhibit essential bacterial enzymes such as DNA gyrase and dihydroorotase.[12]

  • Cellular Damage: Some derivatives can induce leakage of DNA and proteins from fungal spores, suggesting they compromise cell membrane integrity.[12]

  • Inhibition of Fungal-Specific Targets: For antifungal activity, inhibition of enzymes like cytochrome P450 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi, is a likely target.[14]

3.2. Structure-Activity Relationship (SAR)

SAR studies indicate that electron-withdrawing groups, including bromine and other halogens, on the benzothiazole scaffold enhance antimicrobial activity.[14] The presence of a p-bromophenyl substituent on a thiazole ring linked to other heterocycles has been shown to increase both antifungal and antituberculosis activities.[15]

3.3. Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzothiazole derivatives. While specific data for a wide range of brominated compounds is still emerging, these examples highlight the scaffold's potential.

Compound ClassMicroorganismMIC Value (µg/mL)Reference
Benzothiazole-Thiazole Hybrids (with nitro/halogen groups)S. aureus, M. tuberculosis, Fungi3.90 - 15.63[13][14]
Benzothiazole DerivativesE. coli25 - 100[12]
Benzothiazole DerivativesC. albicans, C. parapsilosis32 - 64[16]

3.4. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is tested against serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the brominated benzothiazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 or 100 µL.

  • Prepare Inoculum: Grow the test microorganism overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Standardize Inoculum: Dilute the standardized suspension in broth to achieve the final target inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).

  • Inoculate Plate: Add an equal volume (50 or 100 µL) of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the final volume to 100 or 200 µL and dilute the drug to its final test concentration.

  • Include Controls:

    • Growth Control: A well containing only broth and the inoculum (no drug).

    • Sterility Control: A well containing only sterile broth (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control well should be turbid.

Chapter 4: Neuroprotective Activities

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by the progressive loss of neurons. Brominated benzothiazoles have shown promise as neuroprotective agents, primarily through their ability to inhibit key enzymes involved in neurotransmitter metabolism.

4.1. Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[17][18] In neurodegenerative diseases, particularly Parkinson's, there is a significant depletion of dopamine. Inhibiting MAO-B prevents the breakdown of the remaining dopamine in the brain, thereby increasing its availability and alleviating motor symptoms.[19] Many benzothiazole derivatives have been identified as potent and selective inhibitors of MAO-B.[20][21]

MAO Inhibition Workflow

G Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme Dopamine->MAOB Degradation Synapse Increased Dopamine in Synapse Dopamine->Synapse Metabolites Inactive Metabolites MAOB->Metabolites Compound Brominated Benzothiazole (MAO-B Inhibitor) Compound->MAOB Inhibits

Caption: Mechanism of MAO-B inhibition for neuroprotection.

4.2. Structure-Activity Relationship (SAR)

The selectivity and potency of MAO inhibition are highly dependent on the substitution pattern of the benzothiazole ring. Studies have shown that substituents on a benzyloxy ring attached to the benzothiazole core, including bromine, can lead to highly potent and selective MAO-B inhibition.

4.3. Data on MAO Inhibition

The following table summarizes the MAO inhibitory activity of selected benzothiazole derivatives.

Compound ID/DescriptionEnzymeIC₅₀ Value (µM)Selectivity Index (SI = IC₅₀(A)/IC₅₀(B))Reference
2-methylbenzothiazole derivative (4b, 4-Br)MAO-A1.78105[20]
MAO-B0.017
2-methylbenzothiazole derivative (5b, 4-Br)MAO-A0.29737[20]
MAO-B0.0081
Benzothiazole-derived thioacetamide (30)MAO-B0.015>275[20]
AChE0.114N/A

Chapter 5: Conclusion and Future Perspectives

Brominated benzothiazole derivatives represent a versatile and highly potent class of compounds with significant therapeutic potential. The strategic incorporation of bromine into the benzothiazole scaffold consistently enhances biological activity across anticancer, antimicrobial, and neuroprotective domains. Their ability to induce apoptosis in cancer cells, inhibit microbial growth, and modulate key enzymes in the central nervous system underscores their value in drug discovery.

Future research should focus on several key areas:

  • In Vivo Studies: While in vitro data is promising, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds.

  • Selectivity and Off-Target Effects: Further optimization is required to improve selectivity, particularly for anticancer agents, to minimize toxicity to healthy cells.

  • Elucidation of Novel Targets: While primary mechanisms have been identified, further research may uncover novel biological targets, expanding the therapeutic applications of this chemical class.

The continued exploration and development of brominated benzothiazole derivatives hold great promise for addressing some of the most pressing challenges in modern medicine.

References

The Benzothiazole Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

The benzothiazole ring system, a bicyclic heterocycle comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity.[2] This guide provides an in-depth exploration of a particularly significant class of these compounds: benzothiazole carboxylic acids. We will delve into the historical context of their discovery, dissect the key synthetic methodologies for their preparation, and illuminate their profound impact on modern drug discovery, with a particular focus on their applications in oncology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this important class of molecules.

Part 1: A Historical Perspective - From Aniline Dyes to Medicinal Agents

The story of benzothiazoles begins in the late 19th century with the pioneering work of German chemist August Wilhelm von Hofmann. In 1887, while investigating the chemistry of aniline and its derivatives, Hofmann reported the first synthesis of a 2-substituted benzothiazole.[3] His initial method involved the condensation of ortho-aminothiophenol with various electrophilic reagents, a fundamental reaction that remains a cornerstone of benzothiazole synthesis to this day.[3]

Another significant early contribution was the Jacobson synthesis, which involves the oxidative cyclization of thiobenzanilides using potassium ferricyanide in a basic medium.[3][4] This method provided an alternative route to these heterocyclic systems and further expanded the synthetic chemist's toolbox. While these early discoveries were not focused on medicinal applications, they laid the essential groundwork for the future development of benzothiazole-based therapeutics. The inherent stability and versatile reactivity of the benzothiazole core made it an attractive scaffold for chemists to explore in various contexts, including the burgeoning field of synthetic dyes and, eventually, pharmaceuticals.

Part 2: Synthetic Methodologies for Benzothiazole Carboxylic Acids

The introduction of a carboxylic acid moiety at the 2-position of the benzothiazole ring is a key transformation that imparts important physicochemical properties, often enhancing solubility and providing a handle for further chemical modification. Several robust methods have been developed for the synthesis of benzothiazole-2-carboxylic acid. The choice of a particular method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.

Oxidation of 2-Methylbenzothiazole

One of the most direct and widely used methods for the preparation of benzothiazole-2-carboxylic acid is the oxidation of the readily available 2-methylbenzothiazole.[5][6] The methyl group at the 2-position is activated by the adjacent electron-withdrawing thiazole ring, making it susceptible to oxidation.

Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent frequently employed for this transformation.[5][7] The reaction is typically carried out in an aqueous medium, which is advantageous from an environmental and safety perspective. The use of a base, such as sodium carbonate, is often necessary to maintain a pH that favors the oxidation process and to neutralize the acidic product as it forms.[6] The subsequent workup with sodium metabisulfite is a crucial step to reduce the insoluble manganese dioxide (MnO₂) byproduct to soluble manganese(II) salts, simplifying the purification of the desired carboxylic acid.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylbenzothiazole in an aqueous solution of sodium carbonate.

  • Addition of Oxidant: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of 1-2 hours. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: Continue to reflux for an additional 2-4 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the brown manganese dioxide precipitate.

  • Reduction of MnO₂: To the filtrate, add a solution of sodium metabisulfite until the brown color disappears and a clear solution is obtained.

  • Product Precipitation: Acidify the clear solution with a mineral acid (e.g., HCl) to a pH of 2-3. The benzothiazole-2-carboxylic acid will precipitate out of solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Hydrolysis of 2-Cyanobenzothiazole

Another common route to benzothiazole-2-carboxylic acid involves the hydrolysis of a 2-cyanobenzothiazole precursor.[5] The nitrile group can be readily converted to a carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.[5] The use of a strong acid, such as hydrochloric acid or sulfuric acid, protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction is typically heated to reflux to drive the hydrolysis to completion.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend benzothiazole-2-carbonitrile in a dilute solution of hydrochloric acid (e.g., 6M).

  • Heating: Heat the mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Product Isolation: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, collect it by filtration. If not, the product may need to be extracted with a suitable organic solvent.

  • Purification: Wash the collected solid with cold water and dry. Further purification can be achieved by recrystallization.

Direct Carboxylation of Benzothiazole

A more modern and atom-economical approach is the direct carboxylation of the benzothiazole ring at the 2-position using carbon dioxide (CO₂) as the carboxylating agent.[5] This method typically involves the generation of a 2-lithiated or 2-grignard benzothiazole intermediate, which then reacts with CO₂.

This method requires anhydrous conditions and an inert atmosphere to prevent quenching of the highly reactive organometallic intermediate. The deprotonation at the 2-position is facilitated by the electron-withdrawing nature of the thiazole ring. The subsequent reaction with CO₂ is a classic method for forming carboxylic acids from organometallic reagents. Quenching the reaction with a proton source is necessary to yield the final carboxylic acid product.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzothiazole in an anhydrous solvent such as tetrahydrofuran (THF).

  • Lithiation: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a solution of a strong base, such as n-butyllithium, to generate the 2-lithiated benzothiazole.

  • Carboxylation: Introduce carbon dioxide gas (e.g., from a balloon or by bubbling through the solution) into the reaction mixture.

  • Quenching: After the reaction is complete, quench the reaction by the slow addition of a proton source, such as dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes
Synthetic Method Starting Material Key Reagents Typical Yields Advantages Disadvantages
Oxidation 2-MethylbenzothiazoleKMnO₄, Na₂CO₃10-93%[6]Readily available starting material, cost-effective reagents, aqueous conditions.Use of a strong oxidant, formation of MnO₂ byproduct, potential for over-oxidation.[5]
Hydrolysis 2-CyanobenzothiazoleHCl or NaOHModerate to HighCan be performed under acidic or basic conditions.Requires synthesis of the nitrile precursor, can be harsh for sensitive substrates.[5]
Direct Carboxylation Benzothiazolen-BuLi, CO₂ModerateAtom-economical, direct functionalization.Requires strictly anhydrous and inert conditions, use of pyrophoric reagents.[5]

Part 3: Benzothiazole Carboxylic Acids in Drug Discovery

The benzothiazole carboxylic acid scaffold is a prominent feature in a multitude of biologically active molecules, particularly in the realm of oncology.[1][8] The carboxylic acid group can act as a key pharmacophoric element, engaging in hydrogen bonding interactions with biological targets, or it can serve as a synthetic handle for the attachment of other functional groups to modulate activity and pharmacokinetic properties.

Mechanism of Action: Targeting Key Signaling Pathways

Many benzothiazole-based anticancer agents exert their effects by inhibiting key enzymes involved in cancer cell proliferation, survival, and metastasis.[9] Two of the most well-studied mechanisms of action for benzothiazole derivatives are the inhibition of protein kinases and carbonic anhydrases.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, and survival.[10] Dysregulation of this pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention.[10] Several benzothiazole derivatives have been identified as potent inhibitors of PI3K and other kinases within this pathway.[10][11] By blocking the activity of these enzymes, these compounds can induce apoptosis (programmed cell death) and inhibit tumor growth.[11]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion BT_Inhibitor Benzothiazole Carboxylic Acid Derivative BT_Inhibitor->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzothiazole derivatives.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][12] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth and metastasis.[1][13] Benzothiazole sulfonamides and carboxylic acids have been developed as potent and selective inhibitors of these tumor-associated CAs, offering a promising strategy for anticancer therapy.[12][13]

Structure-Activity Relationships and Drug Design

The development of potent and selective benzothiazole-based drugs relies on a deep understanding of their structure-activity relationships (SAR). For instance, the substitution pattern on the 2-phenyl ring of 2-arylbenzothiazoles can significantly influence their anticancer activity.[4][14] The incorporation of a carboxylic acid group, as discussed, can enhance binding to the target enzyme and improve pharmacokinetic properties. Rational drug design approaches, including computational modeling and in silico screening, are increasingly being used to guide the synthesis of novel benzothiazole derivatives with improved therapeutic profiles.[15]

Conclusion and Future Directions

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in medicinal chemistry, the journey of the benzothiazole core is a testament to the evolution of organic and medicinal chemistry. Benzothiazole carboxylic acids, in particular, have emerged as a versatile and powerful class of compounds with significant therapeutic potential, especially in the fight against cancer.

The synthetic methodologies for their preparation are well-established and continue to be refined with a focus on efficiency, safety, and environmental sustainability. The deep understanding of their mechanisms of action, particularly their ability to inhibit key signaling pathways, is paving the way for the development of more targeted and effective therapies.

Future research in this area will likely focus on the discovery of novel benzothiazole carboxylic acid derivatives with enhanced potency, selectivity, and drug-like properties. The exploration of new biological targets and the application of these compounds in other therapeutic areas, such as neurodegenerative and inflammatory diseases, also represent exciting avenues for future investigation. The rich history and promising future of benzothiazole carboxylic acids ensure that they will remain a focal point of research and development in the pharmaceutical sciences for years to come.

References

An In-Depth Technical Guide to Determining the Solubility Profile of 6-Bromobenzo[d]thiazole-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

6-Bromobenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound with a structure that suggests potential applications in medicinal chemistry and materials science. As with any compound of interest in these fields, a thorough understanding of its physicochemical properties is paramount. Among these, the solubility profile is a cornerstone for further development. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological screening.[1][2] Poorly characterized solubility can lead to significant challenges in achieving desired concentrations for assays, inconsistent results, and difficulties in developing viable formulations.[3]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility profile of this compound in a range of common organic solvents. While specific, quantitative solubility data for this compound is not extensively available in the public domain, this guide outlines the principles, experimental protocols, and data interpretation strategies necessary to generate a robust and reliable solubility profile.

Understanding the Molecule: Predicting Solubility Behavior

The structure of this compound offers clues to its potential solubility. Key features include:

  • Aromatic Benzothiazole Core: This large, relatively non-polar ring system suggests some solubility in non-polar and moderately polar solvents.

  • Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of hydrogen bonding. This group will enhance solubility in polar, protic solvents like alcohols and may allow for solubility in some polar aprotic solvents.

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group that adds to the overall molecular weight and can participate in dipole-dipole interactions.

Based on these features, we can hypothesize that this compound will exhibit limited solubility in non-polar solvents like hexanes and greater solubility in polar solvents, particularly those that can engage in hydrogen bonding, such as alcohols and dimethyl sulfoxide (DMSO).

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes the widely accepted shake-flask method for determining equilibrium solubility, which is considered the gold standard for its reliability.[4]

Materials and Equipment
  • This compound (solid, high purity)

  • A range of organic solvents (HPLC grade or equivalent) of varying polarities (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Toluene, Heptane)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvents used)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol: Equilibrium Solubility Determination
  • Preparation of Solvent Vials: Add a precisely measured volume (e.g., 1 mL) of each selected organic solvent to a series of appropriately labeled vials.

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[4][5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. Perform a precise serial dilution of the filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[2][3] A standard calibration curve of this compound in each solvent must be prepared to accurately determine the concentration.

  • Calculation of Solubility: Back-calculate the original concentration in the saturated solution using the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add 1 mL of solvent to vial prep2 Add excess solid compound prep1->prep2 equilib Shake at constant temp (24-48 hours) prep2->equilib sep1 Centrifuge to pellet solid equilib->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 analysis1 Prepare serial dilutions sep2->analysis1 analysis2 Quantify by HPLC/UV-Vis analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The generated solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data
SolventSolvent ClassPolarity IndexSolubility at 25 °C (mg/mL)Solubility at 37 °C (mg/mL)
HeptaneNon-polar Aliphatic0.1Experimental DataExperimental Data
TolueneNon-polar Aromatic2.4Experimental DataExperimental Data
DichloromethanePolar Aprotic3.1Experimental DataExperimental Data
Ethyl AcetatePolar Aprotic4.4Experimental DataExperimental Data
AcetonePolar Aprotic5.1Experimental DataExperimental Data
AcetonitrilePolar Aprotic5.8Experimental DataExperimental Data
IsopropanolPolar Protic3.9Experimental DataExperimental Data
EthanolPolar Protic4.3Experimental DataExperimental Data
MethanolPolar Protic5.1Experimental DataExperimental Data
N,N-DimethylformamidePolar Aprotic6.4Experimental DataExperimental Data
Dimethyl SulfoxidePolar Aprotic7.2Experimental DataExperimental Data
Interpreting the Results

G cluster_solvents Solvent Properties cluster_solubility Expected Solubility polar_protic Polar Protic Methanol, Ethanol High H-bond donating/accepting high_sol High Solubility polar_protic->high_sol Strong H-bonding with -COOH polar_aprotic Polar Aprotic DMSO, DMF, Acetone H-bond accepting polar_aprotic->high_sol Strong dipole interactions med_sol Moderate Solubility polar_aprotic->med_sol non_polar Non-Polar Toluene, Heptane van der Waals forces low_sol Low Solubility non_polar->low_sol Weak interactions

Caption: Expected Solubility vs. Solvent Class.

A high solubility in polar aprotic solvents like DMSO and DMF would be expected due to strong dipole-dipole interactions. High solubility in polar protic solvents like methanol and ethanol would be driven by hydrogen bonding with the carboxylic acid group. Conversely, low solubility is anticipated in non-polar solvents like heptane, where the energy required to break the crystal lattice of the solid is not compensated by strong solute-solvent interactions.

Conclusion and Future Directions

This guide provides a robust framework for determining and understanding the solubility profile of this compound in organic solvents. By systematically applying the described experimental protocols and data analysis strategies, researchers can generate the critical data needed to advance their research and development efforts. The resulting solubility profile will be instrumental in guiding solvent selection for chemical reactions, purification processes, formulation development, and in vitro/in vivo studies. The principles and methodologies outlined here are broadly applicable to the characterization of other novel chemical entities.

References

Methodological & Application

Application Note & Protocols: A Comprehensive Guide to the Synthesis of 6-Bromobenzo[d]thiazole-2-carboxylic acid from 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, research-grade guide for the multi-step synthesis of 6-Bromobenzo[d]thiazole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Starting from the commercially available 4-bromoaniline, the synthetic route proceeds through three distinct chemical transformations: (1) a Jacobson-type cyclization to form the 2-amino-6-bromobenzothiazole core, (2) a Sandmeyer-type diazotization and cyanation to install the C2 nitrile, and (3) a final hydrolysis step to yield the target carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure a successful and reproducible synthesis.

Introduction and Synthetic Strategy

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][3] The target molecule, this compound, serves as a key intermediate for further chemical elaboration, with the bromine atom providing a handle for cross-coupling reactions and the carboxylic acid enabling amide bond formation or other derivatizations.

The selected synthetic strategy is a robust, three-step sequence that relies on well-established and understood organic reactions. This approach ensures high fidelity and provides clear checkpoints for characterization at each intermediate stage.

The overall synthetic workflow is outlined below:

SynthesisWorkflow Start 4-Bromoaniline Intermediate1 2-Amino-6-bromobenzo[d]thiazole Start->Intermediate1 Step 1: Jacobson Cyclization KSCN, Br₂, CH₃COOH Intermediate2 6-Bromo-2-cyanobenzo[d]thiazole Intermediate1->Intermediate2 Step 2: Sandmeyer Reaction 1. NaNO₂, H⁺ 2. CuCN, KCN FinalProduct This compound Intermediate2->FinalProduct Step 3: Hydrolysis H₂SO₄ (conc.), H₂O

References

Application Note: A Strategic Approach to Kinase Inhibitor Development Using 6-Bromobenzo[d]thiazole-2-carboxylic Acid as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery.[2] The benzothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets, including kinases.[3][4] This application note details a comprehensive strategy for the design, synthesis, and evaluation of novel kinase inhibitors using 6-Bromobenzo[d]thiazole-2-carboxylic acid as a key starting material. We present a rationale for its use, leveraging its dual functional handles for library synthesis, and provide detailed, field-proven protocols for chemical synthesis, biochemical screening, cell-based evaluation, and in silico analysis.

Introduction: The Rationale for a Benzothiazole-Based Scaffold

The pursuit of novel kinase inhibitors requires scaffolds that are not only synthetically tractable but also possess inherent properties conducive to binding within the highly conserved ATP pocket. The benzothiazole moiety has repeatedly demonstrated its value, with derivatives showing potent inhibitory activity against various kinases, including tyrosine kinases and those in the PI3K/AKT/mTOR signaling pathway.[5][6] The planar, bicyclic structure of the benzothiazole ring system can effectively mimic the adenine region of ATP, often forming crucial hydrogen bonds with the "hinge region" of the kinase domain.[6]

This compound is an ideal starting scaffold for several strategic reasons:

  • The 2-Carboxylic Acid Group: This functional group is readily converted into an amide. Amide bonds are ubiquitous in approved kinase inhibitors, as the N-H and carbonyl moieties can act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor to the kinase hinge.

  • The 6-Bromo Substituent: The bromine atom serves as a versatile synthetic handle for introducing molecular diversity. It is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the installation of a wide array of aryl and heteroaryl groups.[7][8][9] These groups can be tailored to occupy the solvent-exposed region of the ATP binding site, enhancing potency and selectivity.

This dual-functionality allows for a systematic and efficient exploration of the chemical space around the benzothiazole core, facilitating the development of a focused compound library for structure-activity relationship (SAR) studies.[10][11]

G cluster_0 Scaffold-Based Design cluster_1 Library Synthesis cluster_2 Screening Cascade Scaffold 6-Bromobenzo[d]thiazole- 2-carboxylic acid Amidation Amide Formation (at C2-COOH) Scaffold->Amidation Suzuki Suzuki Coupling (at C6-Br) Amidation->Suzuki Library Diverse Inhibitor Library Suzuki->Library Biochem Biochemical Kinase Assay (e.g., PI3Kα IC50) Library->Biochem Cell Cell-Based Assay (e.g., MCF-7 GI50) Biochem->Cell SAR SAR & Docking Cell->SAR Lead Lead Candidate SAR->Lead

Figure 1. Overall workflow for kinase inhibitor development.

Synthetic Protocols: Building the Inhibitor Library

The following protocols describe a two-step synthetic sequence to generate a library of potential kinase inhibitors from the starting scaffold.

G A 6-Bromobenzo[d]thiazole- 2-carboxylic acid B Intermediate 1: N-Aryl-6-bromobenzo[d]thiazole- 2-carboxamide A->B Step 1: Amide Coupling Amine, HATU, DIPEA, DMF C Final Product: N-Aryl-6-arylbenzo[d]thiazole- 2-carboxamide B->C Step 2: Suzuki Coupling Arylboronic Acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O

Figure 2. Two-step synthetic route to target inhibitors.
Protocol 2.1: Step 1 - Amide Bond Formation

This protocol details the coupling of the carboxylic acid with a representative amine using HATU, a common and efficient peptide coupling reagent.

  • Materials:

    • This compound (1.0 eq)

    • Desired amine (e.g., aniline) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Nitrogen or Argon gas inlet

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DMF.

    • Add the desired amine (1.1 eq) to the solution.

    • Add DIPEA (3.0 eq) and stir the mixture for 5 minutes at room temperature.

    • Add HATU (1.2 eq) portion-wise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure amide intermediate.

Scientist's Note: The choice of a coupling reagent is critical. While carbodiimides like DCC or EDC are effective, they can sometimes lead to racemization if chiral amines are used and produce urea byproducts that can be difficult to remove.[12] HATU is a uronium-based reagent that often provides higher yields, faster reaction times, and cleaner conversions for a broad range of substrates.[12] The base (DIPEA) is essential to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction.[13]

Protocol 2.2: Step 2 - Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the brominated intermediate with an arylboronic acid to install the final diversity element.

  • Materials:

    • N-Aryl-6-bromobenzo[d]thiazole-2-carboxamide (from Step 1) (1.0 eq)

    • Desired arylboronic acid (1.5 eq)

    • Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride) (0.05 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Ethyl acetate, Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Schlenk flask or reaction vial with magnetic stirrer

    • Condenser and heating mantle/oil bath

    • Nitrogen or Argon gas line

  • Procedure:

    • To a Schlenk flask, add the bromo-intermediate (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent mixture of 1,4-Dioxane and Water (4:1).

    • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the final compound.

Scientist's Note: The Suzuki reaction is a powerful tool for C-C bond formation.[8] The choice of catalyst, ligand, base, and solvent is crucial for success.[9] Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of aryl bromides and boronic acids. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[9] A mixed aqueous-organic solvent system is often used to ensure all reactants are sufficiently soluble.[14]

Biochemical Evaluation: Determining In Vitro Potency

Once a library of compounds is synthesized, the first step in biological evaluation is to determine their direct inhibitory effect on the target kinase. Here, we describe a generic protocol for a luminescence-based kinase assay, which measures the amount of ADP produced as a proxy for kinase activity. The ADP-Glo™ Kinase Assay is a widely used commercial platform for this purpose.[1]

Protocol 3.1: In Vitro Kinase Assay (e.g., PI3Kα)
  • Materials:

    • Recombinant human kinase (e.g., PI3Kα)

    • Kinase substrate (e.g., PIP2)

    • ATP

    • Synthesized inhibitor compounds (dissolved in 100% DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • Kinase Assay Buffer (specific to the kinase)

  • Equipment:

    • 384-well white assay plates

    • Multichannel pipette or automated liquid handler

    • Plate shaker

    • Luminometer

  • Procedure:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

    • Kinase Reaction: a. Prepare a Kinase/Substrate master mix in the appropriate assay buffer. b. Add the Kinase/Substrate mix to each well containing the compounds. c. Prepare an ATP solution in assay buffer. d. To initiate the kinase reaction, add the ATP solution to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine competitive inhibitor potency. e.g. Final reaction volume: 10 µL.

    • Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).

    • ADP Detection: a. Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add Kinase Detection Reagent to all wells to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical In Vitro Potency Data for a Synthesized Library

Compound IDR¹ Group (at C6)Kinase IC₅₀ (nM) [PI3Kα]
BTZ-001 Phenyl150
BTZ-002 4-Fluorophenyl85
BTZ-003 3-Pyridyl210
BTZ-004 4-Methoxyphenyl125
Staurosporine (Control)5

Cell-Based Evaluation: Assessing Cellular Activity

A potent biochemical inhibitor must be able to penetrate cell membranes and engage its target in a complex cellular environment. Cell viability assays are a fundamental first step to assess the anti-proliferative effect of the compounds. The MTT assay is a classic colorimetric method for this purpose.[15][16]

Protocol 4.1: Cell Viability (MTT) Assay
  • Materials:

    • Cancer cell line (e.g., MCF-7 breast cancer cells)

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • Synthesized inhibitor compounds (in DMSO)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Equipment:

    • 96-well clear cell culture plates

    • CO₂ incubator (37°C, 5% CO₂)

    • Microplate spectrophotometer (absorbance at ~570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight in a CO₂ incubator.

    • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (final DMSO concentration < 0.5%). Include DMSO-only wells as a vehicle control.

    • Incubation: Return the plate to the incubator and incubate for 72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance of the plate on a microplate spectrophotometer.

    • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).

Table 2: Hypothetical Cell-Based Activity Data

Compound IDR¹ Group (at C6)Cell Viability GI₅₀ (µM) [MCF-7]
BTZ-001 Phenyl2.5
BTZ-002 4-Fluorophenyl0.9
BTZ-003 3-Pyridyl5.1
BTZ-004 4-Methoxyphenyl1.8
Doxorubicin (Control)0.1

SAR and In Silico Analysis

The data generated from the biochemical and cell-based assays form the basis of a preliminary Structure-Activity Relationship (SAR).

To rationalize these findings and guide the next round of inhibitor design, molecular docking can be employed.[2]

Protocol 5.1: Conceptual Workflow for Molecular Docking

This protocol outlines the general steps for docking a lead compound (e.g., BTZ-002) into the ATP binding site of its target kinase (e.g., PI3Kα).

  • Software: Schrödinger Suite, MOE, AutoDock, or similar molecular modeling software.

  • Procedure:

    • Protein Preparation: Obtain a crystal structure of the target kinase from the Protein Data Bank (PDB), preferably with a co-crystallized ligand (e.g., PDB ID: 4JPS for PI3Kα).[18] Prepare the protein by removing water molecules, adding hydrogens, assigning bond orders, and performing a constrained energy minimization.

    • Ligand Preparation: Draw the 3D structure of the inhibitor (e.g., BTZ-002) and perform energy minimization using a suitable force field.

    • Grid Generation: Define the binding site by generating a receptor grid centered on the position of the co-crystallized ligand. This defines the volume where the docking algorithm will search for viable poses.

    • Docking: Dock the prepared ligand into the receptor grid using a chosen algorithm (e.g., Glide, GOLD).

    • Pose Analysis: Analyze the top-scoring docking poses. Look for key interactions, such as hydrogen bonds between the carboxamide of the inhibitor and the hinge region residues of the kinase. Examine the position of the R¹ group (4-fluorophenyl) to understand why it might confer higher potency.

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Moieties Hinge Hinge Region (e.g., Val851 in PI3Kα) Gatekeeper Gatekeeper Residue Hydrophobic Hydrophobic Pocket Inhibitor BTZ-002 Inhibitor Amide Amide at C2 Benzothiazole Benzothiazole Core Fluorophenyl 4-Fluorophenyl at C6 Amide->Hinge H-Bonds Benzothiazole->Gatekeeper van der Waals Fluorophenyl->Hydrophobic Hydrophobic Interactions

Figure 3. Key inhibitor-kinase binding interactions.

Conclusion

This compound represents a strategically sound and synthetically versatile scaffold for the development of novel kinase inhibitors. The protocols and workflows detailed in this application note provide a robust framework for researchers to efficiently synthesize a focused library of compounds, evaluate their biochemical and cellular activity, and build a predictive SAR model to guide further optimization. This integrated approach, combining rational design, chemical synthesis, and biological testing, is essential for accelerating the discovery of next-generation targeted therapeutics.

References

Application Notes and Protocols: A Comprehensive Guide to Antimicrobial and Cytotoxicity Screening of 6-Bromobenzo[d]thiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[1] Benzothiazole derivatives have garnered significant interest due to their wide spectrum of biological activities, including potent antimicrobial properties.[1][2] This document provides a detailed guide for the comprehensive in vitro screening of a promising class of these compounds: 6-Bromobenzo[d]thiazole-2-carboxylic acid derivatives. We present a suite of robust and validated assays to determine their antimicrobial efficacy and preliminary safety profile. This guide furnishes step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside a crucial cytotoxicity assessment using the MTT assay. The overarching goal is to equip researchers with the necessary tools to systematically evaluate these derivatives as potential next-generation antimicrobial agents.

Introduction: The Rationale for Screening Benzothiazole Derivatives

The chemical scaffold of benzothiazole, a fusion of benzene and thiazole rings, is a "privileged structure" in medicinal chemistry, known for its diverse therapeutic applications.[3] Derivatives of this core structure have demonstrated a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[3] The antimicrobial action of benzothiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes such as DNA gyrase and dihydropteroate synthase.[2] The addition of a bromine atom at the 6-position and a carboxylic acid at the 2-position of the benzothiazole ring system can significantly influence the molecule's electronic properties and its interaction with biological targets, potentially enhancing its antimicrobial potency.[3]

Given the urgent need for new antibiotics, a systematic and rigorous screening cascade is paramount.[3] This guide provides a foundational framework for the initial in vitro evaluation of this compound derivatives, focusing on two critical aspects: antimicrobial efficacy and host cell toxicity. Early-stage assessment of both efficacy and safety is crucial for identifying promising lead compounds and minimizing the risk of late-stage failures in the drug development pipeline.[4][5]

Foundational Antimicrobial Susceptibility Testing

The initial phase of screening involves determining the potency of the derivatives against a panel of clinically relevant bacterial strains. The following assays are fundamental for quantifying the antimicrobial activity.

Agar Well Diffusion Assay: A Primary Qualitative Screen

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of novel compounds.[6][7] This technique provides a qualitative, visual indication of a compound's ability to inhibit microbial growth.

Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific bacterium. If the compound is effective, it will inhibit bacterial growth, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's antimicrobial activity and its diffusion characteristics in the agar.[8]

Protocol:

  • Preparation of Inoculum: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Agar Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a uniform bacterial lawn.[8]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer.[9]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound derivative solution (at a known concentration) into each well.[6]

  • Controls:

    • Positive Control: A well containing a standard antibiotic with known efficacy against the test organism.

    • Negative Control: A well containing the solvent used to dissolve the test compound (e.g., DMSO).[10]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[10]

  • Data Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] This method is considered a gold standard for susceptibility testing and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[15] After incubation, the presence or absence of visible growth is determined.

Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[16]

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls:

    • Growth Control: Wells containing only broth and the bacterial inoculum.

    • Sterility Control: Wells containing only broth to check for contamination.[11]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[11]

Workflow for MIC Determination:

MIC_Workflow A Prepare Serial Dilutions of 6-Bromobenzo[d]thiazole-2-carboxylic acid derivative in 96-well plate C Inoculate wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate plate (35-37°C, 16-20h) C->D E Visually Inspect for Turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination using broth microdilution.

Assessing Bactericidal vs. Bacteriostatic Activity

While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is crucial for this distinction.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18] This assay is performed as a subsequent step to the MIC test.[19]

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium without the test compound. The absence of growth on the agar indicates that the bacteria were killed by the compound at that concentration.[20]

Protocol:

  • Following MIC Determination: Select the wells from the completed MIC assay that show no visible growth (the MIC well and wells with higher concentrations).

  • Subculturing: Using a calibrated loop or pipette, transfer a small aliquot (e.g., 10 µL) from each of these clear wells onto a fresh MHA plate.[21]

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.[22]

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plates.[18][21]

Data Presentation:

Compound DerivativeTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Derivative 1S. aureus ATCC 2921316322 (Bactericidal)
Derivative 1E. coli ATCC 2592232>128>4 (Bacteriostatic)
Derivative 2S. aureus ATCC 292138162 (Bactericidal)
Derivative 2E. coli ATCC 2592216322 (Bactericidal)

Note: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[20]

Essential In Vitro Cytotoxicity and Safety Assessment

A crucial aspect of early-stage drug discovery is to ensure that the antimicrobial activity of a compound is selective for pathogens and does not cause significant harm to host cells.[23][24] In vitro toxicology assays are vital for predicting potential toxic effects early in the development process, saving both time and resources.[4][5]

MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[25] The amount of formazan produced is directly proportional to the number of viable cells.[26]

Protocol:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.[27]

  • Compound Treatment: Expose the cells to serial dilutions of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[28]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[25]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 550-600 nm.[25]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined from the dose-response curve.

Workflow for Cytotoxicity Assessment:

Cytotoxicity_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay A Seed Mammalian Cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of test compounds B->C D Add MTT reagent and incubate C->D E Add solubilization solution to dissolve formazan D->E F Measure Absorbance (570 nm) E->F G Calculate % Cell Viability and determine IC50 F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Concluding Remarks

The protocols detailed in this guide provide a robust and efficient framework for the initial in vitro screening of this compound derivatives. By systematically determining the MIC, MBC, and cytotoxicity profiles, researchers can effectively identify the most promising candidates for further preclinical development. This integrated approach, combining efficacy and safety assessment at an early stage, is indispensable for accelerating the discovery of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

References

Application Notes & Protocols: 6-Bromobenzo[d]thiazole-2-carboxylic acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its rigid, bicyclic structure provides a stable platform for arranging functional groups in three-dimensional space, facilitating precise interactions with biological targets. Benzothiazole derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic agents.[3][4][5]

This guide focuses on a particularly valuable derivative: 6-Bromobenzo[d]thiazole-2-carboxylic acid . This building block is strategically functionalized at two key positions, offering orthogonal synthetic handles for library development and lead optimization:

  • The 2-Carboxylic Acid: This group is an ideal anchor point for amide bond formation, one of the most fundamental and prevalent reactions in medicinal chemistry.[6] It allows for the introduction of diverse side chains to probe protein binding pockets and modulate physicochemical properties.

  • The 6-Bromo Substituent: The bromine atom serves as a versatile handle for modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This enables the installation of a wide array of aryl and heteroaryl groups, facilitating the exploration of structure-activity relationships (SAR) at this vector.

These dual functionalities make this compound an exceptionally powerful tool for generating novel, diverse, and biologically relevant small molecules. This document provides detailed protocols and the underlying scientific rationale for leveraging this building block in drug discovery campaigns.

Physicochemical Properties and Handling

A clear understanding of the starting material's properties is critical for successful and reproducible experimentation.

PropertyDataSource
CAS Number 1151512-25-2[8]
Chemical Formula C₈H₄BrNO₂S[9]
Molecular Weight 274.09 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Storage Store in a cool, dry place, protected from light.N/A
Solubility Soluble in DMF, DMSO; limited solubility in methanol and chloroform.N/A

Core Synthetic Applications: Step-by-Step Protocols

Application I: Amide Bond Formation via the 2-Carboxylic Acid

Scientific Rationale: The direct condensation of a carboxylic acid and an amine is generally inefficient.[10] Coupling reagents are therefore employed to "activate" the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then readily displaced by the amine nucleophile. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective due to their speed, high yields, and low rates of racemization, making them a preferred choice in modern medicinal chemistry.

Experimental Workflow: Amide Coupling

G cluster_reactants Reactants & Reagents A 6-Bromobenzo[d]thiazole- 2-carboxylic acid C Pre-activation (Formation of Activated Ester) A->C 1. Dissolve in DMF B Amine (R-NH2) + HATU + DIPEA B->C 2. Add Reagents D Nucleophilic Attack by Amine C->D 3. Stir at RT E Amide Product D->E 4. Reaction Monitoring (TLC/LC-MS) F Aqueous Workup & Purification E->F G G F->G Final Compound

Caption: Workflow for HATU-mediated amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.1 eq).

  • Reagent Addition: Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Scientist's Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and maintain a basic pH, which is optimal for the amine's nucleophilicity.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired amide.

Application II: Suzuki Cross-Coupling at the 6-Bromo Position

Scientific Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons.[7] The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the palladium(0) complex to the aryl bromide, transmetalation with the boronic acid (or ester) in the presence of a base, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. This reaction is highly valued for its functional group tolerance and reliability.

Experimental Workflow: Suzuki Coupling

G cluster_reactants Reactants & Reagents A 6-Bromo-benzothiazole Derivative D Reaction Assembly in Dioxane/H2O A->D B Aryl/Heteroaryl Boronic Acid/Ester B->D C Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) C->D E Heating under Inert Atmosphere (N2/Ar) D->E 80-100 °C F Coupled Product E->F Monitor by TLC/LC-MS G Workup & Purification F->G H H G->H Final Compound

Caption: Workflow for Palladium-catalyzed Suzuki coupling.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine the 6-bromo-benzothiazole starting material (1.0 eq, e.g., a product from Protocol 1), the arylboronic acid or pinacol ester (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq).

    • Scientist's Note: The reaction must be performed under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).[7]

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are generally complete in 4-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C-C coupled product.

Case Study: Synthesis of a Potential Fatty Acid Amide Hydrolase (FAAH) Inhibitor Scaffold

Scientific Context: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[11] Inhibiting FAAH increases the endogenous levels of these signaling lipids, a therapeutic strategy being explored for pain, anxiety, and inflammatory disorders.[12][13] Many FAAH inhibitors work by forming a stable covalent adduct with the catalytic serine residue of the enzyme.[13] The benzothiazole scaffold can be used to present functionalities that interact with the enzyme's active site.

Design Strategy: This protocol outlines a two-step sequence to synthesize a library of potential FAAH inhibitors. The strategy involves first installing a side chain via amide coupling (Protocol 1) and then diversifying the 6-position of the benzothiazole core using Suzuki coupling (Protocol 2). This allows for systematic exploration of SAR around the scaffold.

Synthetic Strategy Logic

G Start 6-Bromobenzo[d]thiazole- 2-carboxylic acid Step1 Protocol 1: Amide Coupling Start->Step1 Intermediate Amide Intermediate (6-Bromo) Step1->Intermediate Introduce R1 side chain Step2 Protocol 2: Suzuki Coupling Intermediate->Step2 End Final Library of Potential FAAH Inhibitors Step2->End Introduce R2 aryl group

References

Application Notes and Protocols for Amide Coupling with 6-Bromobenzo[d]thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] The synthesis of amide derivatives from 6-Bromobenzo[d]thiazole-2-carboxylic acid is a critical step in the development of novel therapeutic agents, as the amide bond allows for the introduction of diverse functionalities to explore the chemical space and optimize pharmacological properties.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedure for the amide coupling of this compound with a representative primary amine. The protocols described herein are based on established amide bond formation methodologies, offering insights into reagent selection, reaction optimization, and product purification.

Amide bond formation between a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires activation of the carboxylic acid to proceed efficiently.[3] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.[4] Several classes of coupling reagents have been developed for this purpose, with uronium/aminium salts like HATU and carbodiimides such as EDC being among the most common and effective.[5]

This application note will focus on a robust and widely applicable protocol utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent. HATU is known for its high efficiency, fast reaction rates, and ability to suppress racemization, making it a preferred choice for challenging amide couplings.[5]

Chemical Structures

CompoundStructure
This compoundthis compound
Representative Primary Amine (e.g., Aniline)Aniline
N-Phenyl-6-bromobenzo[d]thiazole-2-carboxamideN-Phenyl-6-bromobenzo[d]thiazole-2-carboxamide

Reaction Mechanism: HATU-Mediated Amide Coupling

The HATU-mediated amide coupling proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: The carboxylic acid is deprotonated by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, with the concomitant formation of tetramethylurea as a byproduct.[5]

  • Nucleophilic Acyl Substitution: The amine then acts as a nucleophile, attacking the activated ester to form the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[5]

HATU_Mechanism CarboxylicAcid 6-Bromobenzo[d]thiazole- 2-carboxylic Acid Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate Deprotonation DIPEA DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster Activation HATU HATU HATU->ActiveEster Tetramethylurea Tetramethylurea ActiveEster->Tetramethylurea Byproduct Amide N-Substituted Amide Product ActiveEster->Amide Nucleophilic Attack Amine Primary Amine Amine->Amide HOAt HOAt Amide->HOAt Byproduct

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocol

This protocol details the amide coupling of this compound with a primary amine using HATU as the coupling reagent.

Materials and Reagents
ReagentSupplierPurity
This compoundCommercial>95%
Primary Amine (e.g., Aniline)Commercial>98%
HATUCommercial>98%
N,N-Diisopropylethylamine (DIPEA)Commercial>99%
Anhydrous N,N-Dimethylformamide (DMF)Commercial>99.8%
Ethyl Acetate (EtOAc)CommercialACS Grade
1 M Hydrochloric Acid (HCl)Lab Prepared-
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLab Prepared-
Brine (Saturated NaCl Solution)Lab Prepared-
Anhydrous Sodium Sulfate (Na₂SO₄)CommercialACS Grade
Silica Gel for Column ChromatographyCommercial60 Å, 230-400 mesh
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M concentration).

    • Add the primary amine (1.1 eq) to the solution.

    • Add HATU (1.2 eq) to the reaction mixture.

    • Cool the flask to 0 °C using an ice bath.

  • Reaction Execution:

    • Slowly add DIPEA (2.5 eq) to the cooled reaction mixture dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-18 hours.[5]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. A gradient of ethyl acetate in hexanes is often a good starting point.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-substituted-6-bromobenzo[d]thiazole-2-carboxamide.

Caption: Experimental workflow for amide coupling.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, ensure all reagents are anhydrous, as water can hydrolyze the activated ester. The quality of the coupling reagent is also crucial.

  • Side Reactions: The formation of a guanidinium byproduct can occur if the amine reacts with HATU.[2] Adding the amine before HATU can sometimes mitigate this.

  • Purification Challenges: The tetramethylurea byproduct is water-soluble and should be removed during the aqueous work-up. If it persists, washing the organic layer with 5% aqueous LiCl can be effective for DMF removal and associated byproducts.[6]

  • Alternative Coupling Reagents: For substrates that are sensitive to the basic conditions of DIPEA, or for more economical large-scale synthesis, carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as N-hydroxybenzotriazole (HOBt) can be a suitable alternative.[5][7]

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of amide derivatives of this compound. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully synthesize a wide array of novel benzothiazole-based compounds for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for Investigating 6-Bromobenzo[d]thiazole-2-carboxylic Acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological activities, including significant potential as anticancer agents.[2][3][4] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of crucial signaling pathways, induction of apoptosis, and cell cycle arrest.[5][6] This guide focuses on 6-Bromobenzo[d]thiazole-2-carboxylic acid, a specific derivative available for investigation. While direct studies on this particular compound are not yet prevalent in published literature, its structural similarity to other active benzothiazoles makes it a compelling candidate for anticancer research.

This document serves as a comprehensive guide for researchers, providing a robust framework and detailed protocols for the systematic evaluation of this compound's efficacy and mechanism of action in cancer cell line models. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step, ensuring both technical accuracy and field-proven insights.

Introduction to the Benzothiazole Scaffold in Oncology

Benzothiazole and its derivatives are heterocyclic compounds that have garnered significant interest in oncology drug discovery.[7] Their planar structure allows them to intercalate with DNA or bind to the active sites of various enzymes. Numerous studies have reported the cytotoxic activity of benzothiazole derivatives against a wide array of human cancer cell lines, including those of the breast, lung, colon, and liver.[2][6]

The anticancer mechanisms attributed to this class of compounds are diverse:

  • Enzyme Inhibition: A primary mode of action is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in tumor proliferation and angiogenesis.[8][9]

  • Induction of Apoptosis: Many benzothiazole derivatives have been shown to trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-xL.[9]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases (e.g., G2/M), preventing cancer cell division and proliferation.[8]

  • Inhibition of Tubulin Polymerization: Some derivatives act as microtubule-targeting agents, disrupting the mitotic spindle and leading to cell death.[10]

Given this background, this compound presents a valuable opportunity for novel drug discovery efforts. The presence of a bromine atom at the 6-position and a carboxylic acid at the 2-position provides unique electronic and steric properties that may confer potent and selective anticancer activity.

Proposed Investigational Workflow

To thoroughly characterize the anticancer potential of this compound, a multi-faceted approach is recommended. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Mechanistic Investigation A Compound Preparation (Stock Solution in DMSO) B Selection of Cancer Cell Lines (e.g., MCF-7, A549, HepG2) A->B C Cell Viability Assay (MTT/MTS) (Determine IC50) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC50 values E Cell Cycle Analysis (Propidium Iodide Staining) D->E F Western Blot Analysis (Key Signaling Proteins) E->F Confirm cell fate G Target-Specific Assays (e.g., Kinase Inhibition Assay) F->G

Caption: A logical workflow for the investigation of this compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This is a robust and widely used method for initial cytotoxicity screening.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver))

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute in complete medium to create working solutions. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: After 24 hours, replace the medium with 100 µL of fresh medium containing serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation:

Cell LineCompound IC50 (µM) after 48h
MCF-712.5
A54925.8
HepG218.2
Normal Fibroblasts> 100
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Investigation of Molecular Mechanism

Based on the literature for benzothiazole derivatives, a plausible mechanism of action for this compound involves the inhibition of key signaling pathways that regulate cell survival and proliferation, such as the EGFR-PI3K-Akt pathway.[9]

G EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Compound 6-Bromobenzo[d]thiazole- 2-carboxylic acid Compound->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2/Bcl-xL Akt->Bcl2 | Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bcl2->Caspase9 | Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway inhibited by this compound.

Protocol 3: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in a targeted signaling pathway.

Rationale: Western blotting allows for the detection of specific proteins in a sample. By using antibodies against both the total and phosphorylated forms of a protein (e.g., Akt and p-Akt), one can determine if the compound inhibits the activation of that protein.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with the compound as before. Lyse the cells with RIPA buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Compare the levels of phosphorylated proteins in treated versus untreated cells.

Expected Outcome: Treatment with this compound would be expected to decrease the levels of phosphorylated EGFR and Akt, and increase the level of cleaved Caspase-3, confirming the induction of apoptosis through the inhibition of this survival pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of this compound as a potential anticancer agent. The outlined protocols will enable researchers to determine its cytotoxicity, mode of cell death, and a plausible molecular mechanism of action. Positive results from these in vitro studies would warrant further investigation, including more extensive profiling against a larger panel of cancer cell lines, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity. The benzothiazole scaffold continues to be a rich source of therapeutic innovation, and a systematic approach to characterizing novel derivatives like this compound is crucial for advancing cancer therapy.

References

Application Notes and Protocols: Solid-Phase Synthesis of a 6-Bromobenzo[d]thiazole-2-carboxylic Acid Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, the 6-bromo-2-substituted benzothiazole motif offers a valuable handle for further chemical elaboration, making it a key target in drug discovery programs. Solid-phase organic synthesis (SPOS) provides a powerful and efficient methodology for the rapid generation of diverse libraries of such compounds, significantly accelerating the structure-activity relationship (SAR) studies crucial for identifying lead candidates.[2][4][5][6]

This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of a 6-Bromobenzo[d]thiazole-2-carboxylic acid library. We will delve into the strategic considerations behind the choice of solid support, linker, and synthetic route, offering insights grounded in established chemical principles to ensure reproducibility and success.

Strategic Design of the Solid-Phase Synthesis

The successful solid-phase synthesis of a chemical library hinges on a well-thought-out strategy. Key decisions include the choice of the solid support, the type of linker used to attach the initial building block, and the sequence of chemical transformations.

The Solid Support: Merrifield Resin

For the synthesis of the this compound library, Merrifield resin is an excellent choice of solid support.[7] This cross-linked polystyrene resin functionalized with a chloromethyl group offers several advantages:[7][8]

  • Mechanical and Chemical Stability: It is robust and withstands a wide range of reaction conditions.

  • Good Swelling Properties: It swells effectively in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), allowing for efficient diffusion of reagents to the reactive sites within the polymer matrix.

  • Well-Established Chemistry: The functionalization and cleavage of molecules from Merrifield resin are well-documented and reliable processes.[7][8]

The Linker Strategy: Anchoring the Carboxylic Acid

The linker is a critical component that tethers the growing molecule to the solid support.[8] For this synthesis, we will anchor a protected dicarboxylic acid to the Merrifield resin. This approach offers a "traceless" linkage for the final product, meaning no remnant of the linker remains on the cleaved molecule.[9][10]

Overall Synthetic Workflow

The synthesis will proceed through a multi-step sequence involving:

  • Resin Loading: Attachment of a suitable dicarboxylic acid linker to the Merrifield resin.

  • Amide Coupling: Formation of an amide bond between the resin-bound linker and 2-amino-5-bromothiophenol.

  • Cyclization: Intramolecular cyclization to form the benzothiazole ring.

  • Cleavage: Release of the final this compound from the solid support.

Visualization of the Synthetic Workflow

Solid_Phase_Synthesis_Workflow Resin Merrifield Resin (Chloromethylated Polystyrene) Loading Resin Loading (Dicarboxylic Acid Linker) Resin->Loading 1. Swell in DMF 2. Add Linker-Cs salt Amide_Coupling Amide Coupling (2-amino-5-bromothiophenol) Loading->Amide_Coupling 1. Activate Carboxyl (DIC/HOBt) 2. Add Amine Cyclization Cyclization to Benzothiazole Amide_Coupling->Cyclization Oxidative Cyclization (e.g., I2 or Dess-Martin) Cleavage Cleavage from Resin Cyclization->Cleavage Cleavage Cocktail (e.g., TFA/DCM) Final_Product 6-Bromobenzo[d]thiazole- 2-carboxylic Acid Library Cleavage->Final_Product

Caption: Overall workflow for the solid-phase synthesis of the target library.

Detailed Experimental Protocols

PART 1: Preparation of the Resin and Building Block Attachment
Protocol 1.1: Loading of the Dicarboxylic Acid Linker onto Merrifield Resin

Rationale: The initial step involves the nucleophilic displacement of the chloride on the Merrifield resin by the cesium salt of a dicarboxylic acid linker (e.g., succinic acid). The use of a cesium salt enhances the nucleophilicity of the carboxylate, leading to efficient loading.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh, ~1.0 mmol/g loading)

  • Succinic anhydride

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Merrifield resin (1.0 g, ~1.0 mmol) in DMF (10 mL) in a solid-phase synthesis vessel for 1 hour with gentle agitation.

  • In a separate flask, dissolve succinic anhydride (1.5 mmol) and cesium carbonate (0.75 mmol) in a mixture of DMF (5 mL) and water (0.5 mL). Stir at 50°C for 2 hours to form the cesium salt of succinic acid.

  • Remove the solvent from the cesium salt solution under reduced pressure.

  • Dissolve the resulting cesium succinate in anhydrous DMF (10 mL) and add it to the swollen Merrifield resin.

  • Heat the reaction mixture to 50°C and agitate for 16 hours.

  • Filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum to a constant weight.

Protocol 1.2: Amide Coupling of 2-Amino-5-bromothiophenol

Rationale: This step forms the key amide bond. We utilize a carbodiimide-mediated coupling with an additive to enhance efficiency and minimize side reactions.[11][12] Diisopropylcarbodiimide (DIC) is chosen as the coupling agent because its urea byproduct is soluble in common organic solvents, facilitating its removal during washing steps.[12] 1-Hydroxybenzotriazole (HOBt) is added to suppress racemization and improve the coupling yield.[12]

Materials:

  • Succinyl-loaded Merrifield resin (from Protocol 1.1)

  • 2-Amino-5-bromothiophenol[13][14][15]

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

Procedure:

  • Swell the succinyl-loaded resin (~1.0 mmol) in anhydrous DMF (10 mL) for 1 hour.

  • In a separate flask, dissolve 2-amino-5-bromothiophenol (3.0 mmol), HOBt (3.0 mmol), and DIPEA (3.0 mmol) in anhydrous DMF (5 mL).

  • Add the solution from step 2 to the swollen resin.

  • Add DIC (3.0 mmol) to the reaction vessel and agitate the mixture at room temperature for 12 hours.

  • Monitor the reaction for the disappearance of free amine using a qualitative Kaiser test.

  • Once the reaction is complete, filter the resin and wash sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

PART 2: Benzothiazole Ring Formation and Cleavage
Protocol 2.1: Oxidative Cyclization to Form the Benzothiazole Scaffold

Rationale: The formation of the benzothiazole ring is achieved through an intramolecular oxidative cyclization of the resin-bound thioanilide intermediate. Several methods can be employed for this transformation.[16] A mild and effective approach is the use of iodine, which acts as an oxidant to promote the cyclization.[16]

Materials:

  • Resin-bound thioanilide (from Protocol 1.2)

  • Iodine (I₂)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin-bound thioanilide (~1.0 mmol) in DCM (10 mL) for 30 minutes.

  • Add a solution of iodine (2.5 mmol) in ethanol (10 mL) to the resin suspension.

  • Agitate the mixture at room temperature for 4 hours.

  • Filter the resin and wash with a 10% aqueous sodium thiosulfate solution until the filtrate is colorless to remove excess iodine.

  • Wash the resin sequentially with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 2.2: Cleavage of this compound from the Resin

Rationale: The final step is the liberation of the target compound from the solid support. A cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), is used to break the ester linkage to the resin.[17] Scavengers are often included in the cleavage cocktail to trap reactive species that may be generated during the cleavage process.[18]

Materials:

  • Resin-bound 6-Bromobenzo[d]thiazole (from Protocol 2.1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

Procedure:

  • Place the dry resin (~1.0 mmol) in a reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (v/v/v).

  • Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 2 mL) and combine the filtrates.

  • Concentrate the combined filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under high vacuum.

Product Analysis and Purification

The crude products obtained from solid-phase synthesis typically require purification and characterization to confirm their identity and purity.[19][20][21]

Table 1: Recommended Analytical and Purification Techniques

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To assess the purity of the crude product and to purify the target compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the structure of the final compound.

Safety Precautions

General Handling:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22][23]

Specific Reagent Hazards:

  • Bromine-containing compounds: 2-Amino-5-bromothiophenol is a bromine-containing compound. Handle with care as organobromine compounds can be toxic and irritants.[24][25][26]

  • Trifluoroacetic acid (TFA): TFA is highly corrosive and can cause severe burns.[17] Handle with extreme caution and ensure appropriate PPE is worn.

  • Diisopropylcarbodiimide (DIC): DIC is a potent sensitizer and can cause allergic reactions. Avoid inhalation and skin contact.

Waste Disposal:

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The solid-phase synthesis strategy outlined in this application note provides a robust and efficient platform for the generation of a this compound library. By carefully selecting the solid support, linker, and reaction conditions, researchers can rapidly access a diverse range of analogs for biological screening. The detailed protocols and underlying rationale provided herein are intended to empower researchers in their drug discovery efforts.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Bromobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the purification of 6-Bromobenzo[d]thiazole-2-carboxylic acid using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and professionals in drug development who require a robust and efficient method to obtain high-purity material from crude synthetic mixtures. The protocol explains the rationale behind the selection of the stationary phase, mobile phase composition, and other critical chromatographic parameters.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a benzothiazole core, a carboxylic acid group, and a bromine substituent, presents a unique purification challenge. The presence of the acidic carboxylic acid moiety necessitates careful control of the mobile phase pH to ensure good peak shape and retention.[1][2] Reversed-phase HPLC is the technique of choice for such non-polar to moderately polar compounds, offering high-resolution separations based on hydrophobic interactions.[3][4]

This guide provides a comprehensive, step-by-step protocol for the purification of this target molecule, grounded in established chromatographic principles. It aims to serve as a practical starting point for method development and optimization.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is crucial for developing an effective HPLC method.[2]

  • Structure: this compound

  • Molecular Formula: C₈H₄BrNO₂S

  • Molecular Weight: 258.09 g/mol

  • Key Functional Groups: Carboxylic acid, benzothiazole, bromo group.

  • Polarity: The molecule possesses both hydrophobic (brominated aromatic ring) and polar (carboxylic acid) characteristics, making it suitable for reversed-phase chromatography.[3]

HPLC Purification Method

This protocol utilizes a reversed-phase C18 column, which provides excellent retention for hydrophobic compounds.[3] An acidic mobile phase modifier is incorporated to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.[1][5]

3.1. Materials and Equipment
  • Preparative HPLC system with a gradient pump, autosampler/manual injector, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA), 99.5% purity.

  • Crude sample of this compound.

  • Solvent for sample dissolution (e.g., DMSO, DMF, or a mixture of ACN/water).

3.2. Recommended HPLC Parameters

The following table summarizes the recommended starting parameters for the HPLC purification.

ParameterRecommended ValueRationale
Column Reversed-Phase C18, 250 x 10 mm, 5 µmC18 stationary phases offer high hydrophobic retention, suitable for the aromatic system of the target molecule.[3]
Mobile Phase A 0.1% TFA in WaterThe acidic modifier (TFA) maintains a low pH to keep the carboxylic acid protonated, enhancing retention and peak shape.[1][6]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is a common organic modifier in reversed-phase HPLC with good UV transparency.[4]
Gradient Elution 30-80% B over 20 minutesA gradient is necessary to elute the compound of interest while separating it from more polar and less polar impurities. This is a starting point and should be optimized.
Flow Rate 4.0 mL/minAppropriate for a 10 mm internal diameter preparative column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[6]
Detection Wavelength 254 nm or 280 nm (scan for optimal)Benzothiazole derivatives typically exhibit strong UV absorbance. A preliminary UV scan of the compound is recommended to determine the optimal wavelength.
Injection Volume 500 µL (dependent on concentration)Should be optimized based on the solubility of the crude sample and the desired loading capacity.
3.3. Experimental Protocol

Step 1: Mobile Phase Preparation

  • To prepare Mobile Phase A, add 1.0 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • To prepare Mobile Phase B, add 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

Step 2: Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO).

  • If solubility is an issue, a small amount of the initial mobile phase composition (e.g., 70% A, 30% B) can be used as a co-solvent.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Step 3: HPLC System Setup and Equilibration

  • Install the C18 column into the HPLC system.

  • Equilibrate the column with the initial mobile phase composition (e.g., 30% B) for at least 15-20 minutes or until a stable baseline is achieved.

Step 4: Injection and Purification

  • Inject the prepared sample onto the column.

  • Run the gradient elution method as specified in the table above.

  • Monitor the chromatogram in real-time and collect the fractions corresponding to the main peak of interest.

Step 5: Post-Purification Workup

  • Combine the collected fractions containing the pure product.

  • Remove the majority of the acetonitrile by rotary evaporation.

  • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the purified compound.

Workflow and Method Development Logic

The purification process follows a logical sequence from initial analysis to final pure compound isolation. The diagram below illustrates the key stages and decision points in the workflow.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (0.1% TFA in Water/ACN) Equilibration Column Equilibration (Initial Conditions) MobilePhasePrep->Equilibration Equilibration->Injection Gradient Gradient Elution (Separation) Injection->Gradient Detection UV Detection (Monitor Elution) Gradient->Detection Collection Fraction Collection Detection->Collection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) Collection->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling If pure SolventRemoval Solvent Removal (Rotovap/Lyophilization) Pooling->SolventRemoval FinalProduct Isolated Pure Compound SolventRemoval->FinalProduct

Caption: HPLC Purification Workflow for this compound.

The logic for method development is rooted in the principles of reversed-phase chromatography for acidic compounds.

Method_Development_Logic cluster_choices Method Parameter Choices Analyte Analyte Properties (Acidic, Aromatic, Brominated) StationaryPhase Stationary Phase: C18 (Hydrophobic Interaction) Analyte->StationaryPhase due to hydrophobic character MobilePhase Mobile Phase: ACN/Water (Polar Mobile Phase) Analyte->MobilePhase standard for RP-HPLC Modifier Modifier: TFA (Acid) (Suppress Ionization) Analyte->Modifier due to acidic nature Outcome Desired Outcome (Good Retention, Sharp Peak Shape) StationaryPhase->Outcome MobilePhase->Outcome Modifier->Outcome

Caption: Rationale for HPLC Method Parameter Selection.

Conclusion

The described RP-HPLC method provides a robust and reliable starting point for the purification of this compound. By utilizing a C18 column and an acidified mobile phase, this protocol effectively addresses the challenges associated with the compound's acidic nature and hydrophobic character. Researchers can further optimize the gradient, flow rate, and sample loading to suit their specific purity requirements and instrumentation. This application note serves as a practical guide to achieving high-purity this compound for downstream applications in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Bromobenzo[d]thiazole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, explain the causality behind experimental choices, and provide detailed protocols to enhance yield and purity.

Synthesis Strategy Overview

The most reliable and commonly employed route to this compound is a two-step process. This pathway prioritizes yield and purity by first forming a stable nitrile intermediate, which is subsequently hydrolyzed to the target carboxylic acid. This avoids the complexities and potential side reactions of directly introducing the carboxylic acid function during the cyclization step.

The general workflow is outlined below:

Synthesis_Workflow A 2-Amino-5-bromobenzenethiol C Step 1: Oxidative Cyclization A->C B Reagents for Cyclization (e.g., CuCN, NaCN) B->C D 6-Bromobenzo[d]thiazole-2-carbonitrile C->D Formation of Nitrile Intermediate E Step 2: Hydrolysis (Acid or Base Catalyzed) D->E Conversion to Carboxylic Acid F This compound E->F

Caption: General two-step synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy for synthesizing this compound?

The recommended strategy involves a two-step synthesis:

  • Cyclization: Reaction of 2-amino-5-bromobenzenethiol with a cyanide source to form 6-Bromobenzo[d]thiazole-2-carbonitrile. This method provides a stable intermediate that is often easier to purify than the final acid.

  • Hydrolysis: Conversion of the 2-carbonitrile group to a 2-carboxylic acid group using either acidic or basic conditions. The nitrile group is a robust precursor to the carboxylic acid, and its hydrolysis is a well-established transformation[1].

Q2: What are the critical starting materials and their required purity?

The primary starting material is 2-amino-5-bromobenzenethiol . The purity of this reagent is paramount. It is susceptible to air oxidation, which leads to the formation of the corresponding disulfide. This disulfide impurity will not participate in the desired cyclization reaction, thereby reducing the overall yield and complicating purification. It is crucial to use high-purity 2-amino-5-bromobenzenethiol, store it under an inert atmosphere (e.g., argon or nitrogen), and handle it expeditiously[2][3].

Q3: What are the typical yields for this synthesis?

Yields can vary significantly based on the purity of the starting materials and the optimization of reaction conditions.

  • Step 1 (Nitrile Formation): Reported yields for the synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile are in the range of 50-60%[1].

  • Step 2 (Hydrolysis): The hydrolysis step can proceed in high yield (>90%), provided that the reaction conditions are carefully controlled to prevent side reactions like decarboxylation.

Troubleshooting Guide

Problem 1: Low Yield in the Cyclization Step (Formation of 6-Bromobenzo[d]thiazole-2-carbonitrile)

Q: My yield for the nitrile intermediate is significantly below 50%. What are the common causes and how can I fix them?

A: Low yield in this step is almost always linked to one of three factors: the quality of the starting material, suboptimal reaction conditions, or inefficient workup.

Causality & Solutions:

  • Oxidation of Starting Material: 2-amino-5-bromobenzenethiol is highly prone to oxidation to form a disulfide. This is the most common cause of low yields.

    • Diagnosis: The presence of a significant amount of an insoluble, high-melting point solid in your starting material or reaction mixture.

    • Solution:

      • Purchase fresh, high-purity 2-amino-5-bromobenzenethiol and store it under nitrogen in a freezer[2][4].

      • If you suspect oxidation, the disulfide can sometimes be reduced back to the thiol in situ, but it is preferable to start with pure material.

      • Degas all solvents before use by sparging with nitrogen or argon.

  • Reaction Conditions: The choice of cyanide source, catalyst, and temperature is critical. Many general procedures for benzothiazole synthesis involve the condensation of a 2-aminothiophenol with an aldehyde or acid, but forming the 2-cyano variant requires specific conditions[5].

    • Diagnosis: The reaction stalls, leaving a large amount of starting material, or generates a complex mixture of byproducts.

    • Solution: A reliable method involves a Sandmeyer-type reaction on 2-amino-6-bromobenzothiazole or, more directly, a copper-catalyzed cyanation of 2-halo-6-bromobenzothiazole. However, the direct cyclization of 2-amino-5-bromobenzenethiol is also feasible. Refer to established protocols for the synthesis of 2-cyanobenzothiazoles, which often employ a copper(I) cyanide or a combination of NaCN/KCN with an oxidant[1].

  • Inefficient Workup/Purification: The product may be lost during extraction or purification.

    • Diagnosis: Low isolated yield despite clean conversion observed by TLC or LC-MS.

    • Solution: 6-Bromobenzo[d]thiazole-2-carbonitrile is a solid with moderate polarity. Ensure the pH is appropriate during aqueous workup to keep the product in the organic layer. For purification, column chromatography on silica gel using a hexane/ethyl acetate gradient is typically effective.

Troubleshooting Flowchart: Low Cyclization Yield

Troubleshooting_Cyclization start Low Yield of Nitrile Intermediate check_sm Check Purity of 2-amino-5-bromobenzenethiol start->check_sm is_oxidized Is Disulfide Present? check_sm->is_oxidized action_sm Use Fresh, High-Purity Starting Material. Store under Inert Gas. is_oxidized->action_sm Yes check_conditions Review Reaction Conditions (Reagents, Temp, Time) is_oxidized->check_conditions No is_optimal Are Conditions Optimal? check_conditions->is_optimal action_conditions Optimize: Degas Solvents, Use CuCN, Control Temp. (Ref. Literature [6]) is_optimal->action_conditions No check_workup Analyze Workup & Purification Procedure is_optimal->check_workup Yes action_workup Adjust pH during Extraction. Optimize Chromatography. check_workup->action_workup

Caption: Diagnostic workflow for troubleshooting low yields in the nitrile formation step.

Problem 2: Incomplete or Failed Hydrolysis of the Nitrile

Q: My hydrolysis reaction is stalling, or I am observing product decomposition. How can I drive the reaction to completion and maintain purity?

A: The hydrolysis of an aromatic nitrile to a carboxylic acid requires forcing conditions (strong acid or base and heat), which can also lead to side reactions if not properly controlled.

Causality & Solutions:

  • Choice of Hydrolysis Conditions (Acid vs. Base):

    • Acid Hydrolysis (e.g., concentrated H₂SO₄ or HCl): This is often effective. However, at high temperatures, benzothiazoles can be susceptible to ring-opening or decarboxylation once the carboxylic acid is formed.

      • Solution: Use a mixture of acetic acid and concentrated HCl/H₂SO₄ and carefully control the temperature, typically refluxing until TLC/LC-MS shows consumption of the starting material. Workup involves carefully quenching the reaction mixture in ice water to precipitate the carboxylic acid product.

    • Base Hydrolysis (e.g., NaOH or KOH in ethanol/water): This method avoids the risk of decarboxylation but can be slower. The product will be the carboxylate salt.

      • Solution: Use a high concentration of base (e.g., 6M NaOH) in a mixture of water and a co-solvent like ethanol or dioxane to improve solubility. After the reaction is complete, the mixture must be carefully acidified to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Poor Solubility: The nitrile intermediate may be poorly soluble in the reaction medium, leading to a slow, heterogeneous reaction.

    • Diagnosis: A large amount of solid starting material remains suspended throughout the reaction.

    • Solution: For acid hydrolysis, a co-solvent like glacial acetic acid can improve solubility. For base hydrolysis, using ethanol or 1,4-dioxane with water is effective.

Table 1: Comparison of Hydrolysis Conditions

ParameterAcid Hydrolysis (e.g., 70% H₂SO₄)Base Hydrolysis (e.g., 6M NaOH in EtOH/H₂O)
Pros Generally faster reaction times.Milder conditions, less risk of decarboxylation.
Cons Risk of decarboxylation at high temperatures. Corrosive.Can be slower. Requires careful final acidification.
Workup Quench in ice water, filter the precipitate.Neutralize with acid (e.g., HCl) to pH 2-3, filter precipitate.
Recommendation Monitor temperature carefully (e.g., 100-120°C).Use a phase-transfer catalyst if solubility is an issue.
Problem 3: Difficulty Purifying the Final Carboxylic Acid

Q: The final product, this compound, is impure and difficult to clean. What are the best purification techniques?

A: The crude product is often contaminated with unreacted starting material or side products. Purification typically relies on its acidic nature and crystallinity.

Causality & Solutions:

  • Insoluble Impurities: The primary impurity may be unreacted nitrile starting material or non-acidic byproducts.

    • Solution (Base Wash): Dissolve the crude product in a suitable aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃). The carboxylic acid will form the soluble carboxylate salt, while neutral impurities (like the starting nitrile) will remain insoluble and can be removed by filtration. The filtrate is then re-acidified with a strong acid (e.g., 2M HCl) to precipitate the pure carboxylic acid, which is collected by filtration, washed with water, and dried.

  • Colored Impurities or Poor Crystal Form:

    • Solution (Recrystallization): Recrystallization is highly effective. Solvents such as ethanol, acetic acid, or a mixture of DMF/water or dioxane/water are good candidates. The key is to find a solvent system where the product is sparingly soluble at room temperature but fully soluble at elevated temperatures. Adding activated charcoal to the hot solution can help remove colored impurities before filtration.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile

This protocol is a representative procedure based on established methods for 2-cyanobenzothiazole synthesis[1].

  • Reagent Setup: In a three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 2-amino-5-bromobenzenethiol (1.0 eq).

  • Solvent Addition: Add a suitable degassed solvent such as DMF or 1,4-dioxane.

  • Reagent Addition: Add copper(I) cyanide (1.2 eq).

  • Reaction: Heat the mixture to 100-120 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of aqueous ferric chloride to decompose the copper complexes.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Bromobenzo[d]thiazole-2-carbonitrile as a solid. A typical yield is 54%[1].

Protocol 2: Hydrolysis to this compound

This protocol outlines a general acid-catalyzed hydrolysis procedure.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 6-Bromobenzo[d]thiazole-2-carbonitrile (1.0 eq).

  • Acid Addition: Add a 1:1 mixture of glacial acetic acid and concentrated hydrochloric acid (or 70% sulfuric acid).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice water with stirring. A precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C.

References

Technical Support Center: Purification of 6-Bromobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 6-Bromobenzo[d]thiazole-2-carboxylic acid. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to achieve high purity of your target compound.

Introduction to this compound and its Purification Challenges

This compound is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The presence of the benzothiazole core, a carboxylic acid group, and a bromine atom imparts a unique combination of polarity, reactivity, and potential for intermolecular interactions. These structural features, while valuable for downstream applications, can present significant challenges during purification.

Common difficulties arise from:

  • Co-precipitation of starting materials and byproducts: Structurally similar impurities often have comparable solubility profiles to the desired product.

  • Low solubility in common organic solvents: The rigid, polar nature of the molecule can make it difficult to find a suitable single solvent for recrystallization.

  • Thermal instability: Aggressive heating to dissolve the compound can sometimes lead to decarboxylation or other degradation pathways.

  • Amphiphilic character: The molecule possesses both a somewhat lipophilic brominated aromatic ring system and a polar carboxylic acid group, which can lead to complex solubility behavior.

This guide will address these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is highly dependent on the synthetic route employed. Below is a summary of potential impurities from common synthetic pathways.

Synthetic RoutePotential ImpuritiesRationale
Route A: Cyclization of 2-amino-4-bromothiophenol with an oxalic acid derivative1. Unreacted 2-amino-4-bromothiophenol2. Oxalic acid or its mono-amide derivative3. Over-brominated or under-brominated benzothiazole speciesIncomplete reaction or improper stoichiometry can leave starting materials. Side reactions of the cyclizing agent are possible. Impurities in the 2-amino-4-bromothiophenol starting material will carry through.
Route B: Hydrolysis of 6-Bromobenzo[d]thiazole-2-carbonitrile1. Unreacted 6-Bromobenzo[d]thiazole-2-carbonitrile2. 6-Bromobenzo[d]thiazole-2-carboxamide (amide intermediate)Incomplete hydrolysis is a common issue, leading to the presence of the starting nitrile and the intermediate amide.[1]
Route C: Sandmeyer reaction of 2-amino-6-bromobenzothiazole followed by functionalization1. Phenolic byproducts (e.g., 6-bromo-2-hydroxybenzothiazole)2. Unreacted 2-amino-6-bromobenzothiazoleHydroxylation of the diazonium salt is a common side reaction in Sandmeyer chemistry, especially if reaction conditions are not strictly controlled.[2][3]

Troubleshooting Impurities:

  • TLC Analysis: To visualize these impurities, a good starting eluent system for thin-layer chromatography (TLC) on silica gel is a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate, often with the addition of a small amount of acetic acid (e.g., 1%) to prevent streaking of the carboxylic acid. For example, a 7:3 mixture of hexane:ethyl acetate with 1% acetic acid can be a good starting point.

  • NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool to identify the presence of starting materials or the amide intermediate. The amide protons will have a characteristic chemical shift, and the absence of the nitrile peak in the ¹³C NMR can confirm complete hydrolysis.

  • LC-MS: Liquid chromatography-mass spectrometry can be invaluable for identifying and quantifying minor impurities, especially those with similar polarities to the product.[4]

FAQ 2: My crude product is a discolored powder. What is the likely cause and how can I remove the color?

Discoloration, often appearing as a tan, brown, or pinkish hue, is a common issue.

Potential Causes:

  • Oxidation of Thiophenol Precursors: 2-aminothiophenols are susceptible to air oxidation, which can form colored disulfide byproducts.

  • Trace Metal Impurities: Residual metal catalysts from upstream synthetic steps can form colored complexes.

  • Formation of Highly Conjugated Byproducts: Minor side reactions can sometimes lead to the formation of intensely colored, highly conjugated impurities.

Troubleshooting Discoloration:

  • Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, adding a small amount of activated charcoal (typically 1-5% by weight) and then hot-filtering the solution can effectively remove many colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

  • Acid-Base Extraction: This technique is excellent for separating the acidic product from neutral or basic colored impurities. A detailed protocol is provided below.

  • Chelating Agents: If metal impurities are suspected, washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can be effective.

In-Depth Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This is often the most effective first-pass purification strategy to remove neutral and basic impurities. The principle relies on the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt by treatment with a base.

Workflow for Acid-Base Extraction

A Crude Product in Organic Solvent (e.g., Ethyl Acetate or DCM) B Add aq. NaHCO3 solution and shake in a separatory funnel A->B C Separate Layers B->C D Aqueous Layer (contains Sodium 6-bromobenzo[d]thiazole-2-carboxylate) C->D lower layer E Organic Layer (contains neutral and basic impurities) C->E upper layer F Wash aqueous layer with fresh organic solvent to remove residual impurities D->F G Acidify aqueous layer with HCl (aq) to pH ~2 F->G H Precipitated pure This compound G->H I Collect by filtration, wash with cold water, and dry H->I

Caption: Workflow for the purification of this compound using acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing and Venting: Stopper the funnel and shake gently, inverting the funnel several times. Periodically vent the funnel to release the pressure generated from the evolution of CO₂ gas.

  • Separation: Allow the layers to separate fully. The aqueous layer, containing the sodium salt of your product, is typically the lower layer if using DCM and the upper layer if using a less dense solvent like ethyl acetate.

  • Back-Extraction (Optional but Recommended): Drain the aqueous layer into a clean flask. To ensure complete removal of non-acidic impurities, it is advisable to wash the aqueous layer with a fresh portion of the organic solvent.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper, aiming for a pH of ~2). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from your product. The key is to find a solvent or solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

Troubleshooting Recrystallization

start Start Recrystallization oiling_out Product oils out instead of crystallizing? start->oiling_out no_crystals No crystals form upon cooling? oiling_out->no_crystals No solution1 Decrease cooling rate. Add more solvent. Use a solvent pair. oiling_out->solution1 Yes low_yield Yield is very low? no_crystals->low_yield No solution2 Scratch inner wall of flask. Add a seed crystal. Reduce solvent volume. no_crystals->solution2 Yes solution3 Cool solution for a longer period. Reduce the amount of solvent used for dissolution. low_yield->solution3 Yes end Pure Crystals low_yield->end No solution1->end solution2->end solution3->end

References

stability issues of 6-Bromobenzo[d]thiazole-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Bromobenzo[d]thiazole-2-carboxylic acid is a vital heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a benzothiazole core, a carboxylic acid functional group, and a bromine substituent, makes it a versatile intermediate. However, this combination of functional groups also presents specific challenges regarding its stability in solution during experimental workflows. This guide provides in-depth troubleshooting advice and validated protocols to help researchers anticipate and mitigate stability issues, ensuring the integrity and reproducibility of their results.

Section 1: Frequently Asked Questions (FAQs) on Core Stability

This section addresses fundamental questions regarding the chemical stability of this compound in a typical laboratory setting.

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily dictated by four key parameters: pH, solvent choice, light exposure, and temperature. The molecule possesses several reactive sites: the carboxylic acid group, the electron-rich benzothiazole ring system, and the carbon-bromine bond. Each of these can be influenced by the surrounding chemical environment. For instance, the acidity of the solution will determine the ionization state of the carboxyl group, which in turn affects its reactivity and solubility.[1][2]

Q2: How does the pH of the solution affect the compound's stability?

A2: The pH is arguably the most critical factor.

  • In Basic Conditions (pH > 7): The carboxylic acid group will be deprotonated to form a carboxylate anion. While this carboxylate form is resonance-stabilized and often more soluble in aqueous media, the increased electron density on the molecule can make the benzothiazole ring more susceptible to oxidative degradation.[1][2][3] Furthermore, strongly basic conditions can promote nucleophilic attack, potentially leading to the hydrolysis of the thiazole ring over extended periods.

  • In Acidic Conditions (pH < 7): The molecule exists predominantly in its neutral, protonated carboxylic acid form. This form is generally more stable against oxidation. However, very strong acidic conditions (pH < 2) could potentially lead to acid-catalyzed hydrolysis or other degradation pathways, although this is less common under typical experimental conditions. For most applications, a slightly acidic to neutral pH (pH 5-7) provides a good balance between stability and solubility.

Q3: My compound appears to be degrading in methanol, but is stable in DMSO. Why?

A3: This observation highlights the critical role of the solvent. The stability of heterocyclic compounds can be highly dependent on the solvent's properties.[4][5][6]

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have acidic protons and can form hydrogen bonds. While they can be excellent for dissolving the compound, they can also participate in degradation reactions, such as solvolysis or acting as a proton source/sink to catalyze decomposition.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents lack acidic protons and are generally more inert. DMSO is an excellent choice for creating stable stock solutions as it is a non-participatory solvent that effectively solvates the molecule, minimizing degradation pathways.[5] Acetonitrile is another good choice, particularly for analytical applications like HPLC, due to its UV transparency and compatibility with reverse-phase chromatography.

Q4: Is this compound sensitive to light?

A4: Yes, photodecomposition is a significant risk. Aromatic bromine compounds can be susceptible to photolysis, where UV light can induce cleavage of the carbon-bromine bond, generating radical species.[7] These radicals are highly reactive and can initiate a cascade of degradation reactions. Therefore, it is imperative to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experiments.

Q5: I'm observing a progressive loss of my compound in an aqueous buffer over 24 hours, even when stored at 4°C. What is the likely cause and how can I fix it?

A5: This is a classic stability issue. The loss of compound is likely due to chemical degradation, not evaporation, especially at 4°C. The cause is probably related to the pH and composition of your buffer.

Troubleshooting Workflow:

G start Concentration Loss Detected check_ph 1. Check Buffer pH Is it > 7.5? start->check_ph check_components 2. Check Buffer Components Contains nucleophiles (e.g., Tris, amines) or reducing/oxidizing agents? check_ph->check_components No high_ph Problem: Base-catalyzed hydrolysis or oxidation is likely. check_ph->high_ph Yes check_light 3. Check Light Exposure Was the solution protected from light? check_components->check_light No bad_components Problem: Buffer is reacting with the compound. check_components->bad_components Yes light_exposure Problem: Photodegradation is possible. check_light->light_exposure Yes end Issue Resolved check_light->end No (Consult Further) sol_high_ph Solution: - Adjust pH to 5.0-7.0. - Use a non-nucleophilic buffer (e.g., Phosphate, MES). high_ph->sol_high_ph sol_high_ph->end sol_components Solution: - Switch to an inert buffer (e.g., Phosphate). - Prepare buffer fresh. bad_components->sol_components sol_components->end sol_light Solution: - Use amber vials. - Wrap container in foil. light_exposure->sol_light sol_light->end

Caption: Troubleshooting workflow for compound degradation in solution.

Q6: I dissolved the compound in DMSO and then diluted it into my aqueous assay buffer. The solution turned slightly yellow. What does this signify?

A6: A color change, typically to yellow or brown, is a strong indicator of degradation. The benzothiazole core is a chromophore, and alterations to its structure or the formation of conjugated byproducts will change how it absorbs light. The yellowing could be due to oxidation of the benzothiazole ring or the formation of degradation products. It is possible that a component in your assay buffer is causing rapid degradation upon dilution. Consider preparing a small amount of the final solution and analyzing it immediately by HPLC-UV or LC-MS to identify the parent compound and any new peaks that may correspond to degradants.

Q7: The compound is precipitating out of my aqueous buffer. How can I increase solubility without causing degradation?

A7: Precipitation occurs when the compound's concentration exceeds its solubility limit in a given solvent. The neutral carboxylic acid form is less polar and thus less soluble in water than the charged carboxylate form.

  • Avoid Extreme pH: Do not simply increase the pH to >8 to deprotonate the acid and increase solubility, as this will likely introduce stability issues.

  • Use a Co-solvent: A safe and effective method is to add a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to your aqueous buffer. This will increase the polarity of the bulk solvent and help keep the compound in solution. Always perform a vehicle control experiment to ensure the co-solvent does not affect your assay.

  • Gentle Warming and Sonication: Gently warming the solution (e.g., to 37°C) or using a sonicator bath can help dissolve the compound. However, do not overheat, as this can accelerate degradation.

Section 3: Recommended Protocols for Handling and Stability Assessment

Adhering to standardized protocols is crucial for obtaining reliable and reproducible data.

Protocol 1: Recommended Handling and Storage Conditions
ParameterSolid FormStock Solution (in DMSO/DMF)Aqueous Solution
Temperature 2-8°C-20°C (preferred) or -80°C2-8°C (short-term, <24h)
Atmosphere StandardInert gas (Argon/Nitrogen) overlayN/A (prepare fresh)
Light Protect from lightStore in amber vialsProtect from light
Container Tightly sealed vialTightly sealed, low-extractable vialsUse immediately
Shelf Life >1 year (if stored properly)~6 months at -20°C; >1 year at -80°CPrepare fresh before each use
Protocol 2: Step-by-Step Guide for a Preliminary Stability Study

This protocol uses HPLC-UV to quantify the remaining parent compound over time.

Caption: Experimental workflow for assessing compound stability.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Test Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot, quench it by diluting 1:1 with acetonitrile (to stop any reaction), and analyze it via HPLC. This is your 100% reference.

  • Incubation: Place the remaining test solution in a temperature-controlled environment (e.g., 37°C), ensuring it is protected from light.

  • Sampling: At subsequent timepoints (e.g., 2, 6, 24 hours), remove aliquots, quench them with acetonitrile, and analyze by HPLC.

  • Data Analysis: Calculate the peak area of the parent compound at each timepoint relative to the T=0 sample. Plot the percentage of compound remaining versus time to determine the stability profile.

Protocol 3: General Analytical Method for Quantification

A robust High-Performance Liquid Chromatography (HPLC) method is essential for stability studies.

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD), monitor at λmax (~300-320 nm)
Injection Volume 5-10 µL

Section 4: Potential Degradation Pathways

Understanding likely degradation mechanisms helps in designing more robust experiments. While detailed degradation studies for this specific molecule are not widely published, we can infer pathways based on the reactivity of its functional groups.[8][9][10]

G cluster_pathways parent 6-Bromobenzo[d]thiazole- 2-carboxylic acid decarbox Decarboxylation Product (6-Bromobenzothiazole) parent->decarbox Heat, Acid/Base Catalysis hydrolysis Ring-Opened Product parent->hydrolysis Strong Base (e.g., OH⁻) dehalogen Dehalogenated Product (Benzothiazole-2-carboxylic acid) parent->dehalogen Photolysis (UV light), Reductive conditions oxid Oxidized Products (e.g., N-oxides, S-oxides) parent->oxid Oxidizing agents, Air (slow)

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromobenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important heterocyclic compound. The benzothiazole scaffold is a key pharmacophore in numerous therapeutic agents, making a robust and scalable synthesis crucial for drug discovery and development programs.[1][2][3][4]

This document provides a comprehensive overview of the synthetic pathways, potential challenges, and practical solutions to facilitate a smooth and efficient scale-up process.

I. Synthetic Overview & Key Considerations for Scale-Up

The synthesis of this compound typically proceeds through a multi-step sequence, starting from readily available precursors. A common and effective strategy involves the cyclization of 2-amino-5-bromothiophenol with a suitable C2-synthon, followed by functional group manipulation to yield the target carboxylic acid.

Diagram of the Primary Synthetic Pathway

Synthetic_Pathway A 2-Amino-5-bromothiophenol C Intermediate: 6-Bromo-2,3-dihydrobenzo[d]thiazole-2,3-dione A->C Cyclization (Hinsberg-type reaction) B Oxalyl Chloride (or equivalent C2 synthon) B->C D This compound C->D Hydrolysis/Rearrangement

Caption: Primary synthetic route to this compound.

When scaling up this synthesis, several factors become critical to ensure safety, efficiency, and product quality. These include:

  • Purity of Starting Materials: The purity of 2-amino-5-bromothiophenol is paramount, as it is prone to oxidation which can significantly impact the reaction yield and purity of the final product.[5][6]

  • Reaction Conditions: Precise control of temperature, reaction time, and reagent stoichiometry is essential for minimizing byproduct formation.

  • Solvent Selection: The choice of solvent can influence reaction kinetics, solubility of intermediates, and ease of product isolation.

  • Work-up and Purification: Developing a scalable and efficient purification strategy is crucial for obtaining the desired product with high purity.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Product Yield 1. Poor quality of starting materials: 2-amino-5-bromothiophenol is susceptible to oxidation.[6] 2. Inefficient cyclization: The reaction between the aminothiophenol and the C2 synthon may be incomplete. 3. Suboptimal reaction temperature: The reaction may require specific temperature control for optimal performance.[6]1. Verify Starting Material Purity: Use freshly acquired or purified 2-amino-5-bromothiophenol. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5][6] 2. Optimize Cyclization Conditions: If using oxalyl chloride, ensure it is added slowly at a controlled temperature to manage the exothermic reaction. Consider alternative C2 synthons if cyclization remains problematic. 3. Systematic Temperature Optimization: If the yield is low at room temperature, gradually increase the temperature while monitoring the reaction progress by TLC. Conversely, if side products are observed at elevated temperatures, lowering the temperature might be beneficial.[6]
Formation of Significant Impurities 1. Side reactions due to impurities in starting materials. 2. Decomposition of intermediates or product under harsh reaction conditions. 3. Over-reaction or incomplete reaction leading to a mixture of products. 1. Purify Starting Materials: As mentioned, ensure the purity of all reactants. 2. Milder Reaction Conditions: If product degradation is suspected, consider lowering the reaction temperature or shortening the reaction time.[5] 3. Monitor Reaction Progress: Utilize techniques like TLC or HPLC to monitor the reaction and stop it once the starting material is consumed and before significant byproduct formation occurs.
Difficult Product Isolation and Purification 1. Product is soluble in the reaction mixture. 2. Formation of emulsions during aqueous work-up. 3. Co-precipitation of impurities with the product. 1. Precipitation by pH Adjustment: After the reaction, acidifying the mixture can often precipitate the carboxylic acid product.[5] 2. Break Emulsions: Add brine (saturated NaCl solution) or use a different extraction solvent to break emulsions. 3. Recrystallization or Chromatography: If the initial precipitate is impure, recrystallization from a suitable solvent or column chromatography may be necessary for further purification.
Inconsistent Results on a Larger Scale 1. Inefficient heat transfer in larger reactors. 2. Poor mixing leading to localized "hot spots" or concentration gradients. 3. Changes in reaction kinetics due to altered surface area-to-volume ratio. 1. Controlled Reagent Addition: For exothermic reactions, add reagents at a controlled rate to manage the temperature. 2. Efficient Stirring: Ensure adequate agitation to maintain a homogeneous reaction mixture. 3. Process Parameter Re-optimization: Re-evaluate and optimize reaction parameters (temperature, time, stoichiometry) at the larger scale.

III. Frequently Asked Questions (FAQs)

Q1: What is the most critical starting material to consider for this synthesis?

A1: The purity of 2-amino-5-bromothiophenol is the most critical factor.[6][7][8] This compound is prone to oxidation, which can lead to the formation of disulfide impurities and significantly lower the yield of the desired benzothiazole. It is highly recommended to use freshly prepared or purchased 2-amino-5-bromothiophenol and to handle it under an inert atmosphere.[6]

Q2: Are there alternative C2 synthons to oxalyl chloride for the cyclization step?

A2: Yes, while oxalyl chloride is a common choice, other reagents can be used to introduce the C2 unit.[9] For example, some synthetic routes utilize 2-chlorobenzothiazole followed by functional group manipulations. The choice of C2 synthon can depend on factors such as availability, reactivity, and safety considerations.

Q3: What are the key safety precautions to take during this synthesis?

A3: Several safety precautions are essential:

  • 2-Amino-5-bromothiophenol: This compound is a thiol with a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling information.[6]

  • Oxalyl Chloride: This reagent is corrosive and reacts violently with water, releasing toxic gases. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Exothermic Reactions: The cyclization reaction can be exothermic. It's crucial to control the rate of reagent addition and have adequate cooling available, especially during scale-up.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on reaction conversion and purity.

Q5: What are some "green chemistry" considerations for this synthesis?

A5: To make the synthesis more environmentally friendly, consider the following:

  • Solvent Selection: Whenever possible, use greener solvents or even solvent-free conditions.[10]

  • Catalysis: Explore the use of reusable catalysts to minimize waste.

  • Atom Economy: Design the synthetic route to maximize the incorporation of atoms from the starting materials into the final product.

  • Energy Efficiency: Microwave-assisted synthesis can sometimes reduce reaction times and energy consumption.[10]

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-bromothiophenol (1.0 eq) in a suitable anhydrous solvent (e.g., THF or dioxane).

  • Cool the solution to 0-5 °C in an ice bath.

Reagent Addition: 3. Slowly add a solution of oxalyl chloride (1.1 eq) in the same anhydrous solvent to the cooled solution of 2-amino-5-bromothiophenol via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

Reaction: 4. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Work-up: 5. Carefully quench the reaction by slowly adding water or a dilute aqueous base (e.g., sodium bicarbonate solution) while cooling the flask in an ice bath. 6. If a precipitate forms, collect it by filtration. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). 7. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. 8. Remove the solvent under reduced pressure to obtain the crude product.

Purification: 9. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-amino-5-bromothiophenol in anhydrous solvent B Cool to 0-5 °C A->B C Slowly add oxalyl chloride solution B->C D Warm to RT and stir C->D E Monitor by TLC D->E F Quench reaction E->F G Isolate crude product (filtration or extraction) F->G H Purify (recrystallization or chromatography) G->H I Characterize final product H->I

Caption: Step-by-step experimental workflow for the synthesis.

V. References

  • Hinsberg reaction - Wikipedia. --INVALID-LINK--

  • Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center - Benchchem. --INVALID-LINK--

  • Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem. --INVALID-LINK--

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - NIH. --INVALID-LINK--

  • CAS 23451-95-8 2-Amino-5-bromothiophenol - Alfa Chemistry. --INVALID-LINK--

  • Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. --INVALID-LINK--

  • Hinsberg Reagent And Test - BYJU'S. --INVALID-LINK--

  • Synthesis of Benzothiazole - ChemicalBook. --INVALID-LINK--

  • Studies on the Synthesis of 2-Aminothiophenol - Indian Journal of Pharmaceutical Sciences. --INVALID-LINK--

  • Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles | Request PDF - ResearchGate. --INVALID-LINK--

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. --INVALID-LINK--

  • Hinsberg Reagent And Test - Unacademy. --INVALID-LINK--

  • Synthesis of New Heterocyclic Enamines (III) and Their Cyclization with Oxalyl Chloride. --INVALID-LINK--

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PubMed Central. --INVALID-LINK--

  • Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol - Benchchem. --INVALID-LINK--

  • Benzothiazole synthesis - Organic Chemistry Portal. --INVALID-LINK--

  • 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC - NIH. --INVALID-LINK--

  • steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). --INVALID-LINK--

  • This compound (Cas 1151512-25-2) - Parchem. --INVALID-LINK--

  • 2-(6-Bromo-benzo[d]thia-zol-2-yl)-5,5-di-methyl-thia-zol-4(5H)-one - PubMed. --INVALID-LINK--

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - NIH. --INVALID-LINK--

  • 2-Amino-5-bromothiophenol | 23451-95-8 - Sigma-Aldrich. --INVALID-LINK--

  • 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one - NIH. --INVALID-LINK--

  • 23451-95-8 Cas No. | 2-Amino-5-bromothiophenol - Apollo Scientific. --INVALID-LINK--

  • This compound | 1187928-32-0 - ChemicalBook. --INVALID-LINK--

  • Electrooxidative Cyclization of Benzylidenaminothiophenols to the Corresponding 2-Arylbenzothiazoles Electrooxidative Cyclization of Benzylidenaminothiophenols to the Corresponding 2-Arylbenzothiazoles - ResearchGate. --INVALID-LINK--

  • 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 - ChemicalBook. --INVALID-LINK--

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - NIH. --INVALID-LINK--

  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering. --INVALID-LINK--

  • 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. --INVALID-LINK--

  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. --INVALID-LINK--

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - MDPI. --INVALID-LINK--

  • Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3 - Chemical Papers. --INVALID-LINK--

  • Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities - PubMed. --INVALID-LINK--

  • (PDF) A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant - ResearchGate. --INVALID-LINK--

  • 6-Bromobenzo[d]thiazole-4-carboxylic acid (Cas 1151512-25-2) - Parchem. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Failed Coupling Reactions Involving 6-Bromobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving the challenging substrate, 6-Bromobenzo[d]thiazole-2-carboxylic acid. Our goal is to move beyond generic advice and offer targeted, mechanistically-grounded solutions to common experimental failures.

Introduction: Understanding the Substrate's Unique Challenges

This compound is a valuable building block, but its trifecta of functional groups—the aryl bromide, the benzothiazole ring, and the carboxylic acid—creates a unique set of challenges in cross-coupling chemistry. A successful reaction hinges on understanding how these groups can interact with and potentially disrupt the catalytic cycle.

  • The Carboxylic Acid (C2-position): This is the most influential group. It can deprotonate to form a carboxylate, which can coordinate to the palladium center in either a monodentate (κ¹) or bidentate (κ²) fashion.[1] While κ¹ coordination is often productive, the more stable κ² mode can sequester the catalyst, rendering it inactive.[1] Furthermore, the acidity of this group can alter the reaction medium's pH, affecting base efficacy and catalyst stability.[2][3]

  • The Benzothiazole Ring: The electron-rich nitrogen and sulfur atoms are potential coordination sites for the palladium catalyst. This can lead to substrate or product inhibition, where the catalyst is "poisoned" by forming a stable but catalytically inactive complex.[4]

  • The Aryl Bromide (C6-position): While a standard coupling partner, its reactivity is modulated by the electron-withdrawing nature of the fused thiazole-2-carboxylate system, which generally facilitates the initial oxidative addition step.

This guide will help you navigate these complexities to achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this substrate consistently failing or giving low yields?

A: Failure is often due to a combination of factors specific to this molecule. The primary culprits are catalyst inhibition/deactivation by the carboxylic acid or the benzothiazole nitrogen, poor solubility of the substrate or its corresponding salt, and undesired side reactions like decarboxylation at elevated temperatures.[5] A systematic approach, starting with the catalyst system and reaction conditions, is necessary.

Q2: Should I protect the carboxylic acid group before attempting the coupling reaction?

A: While protecting the carboxylic acid (e.g., as a methyl or ethyl ester) is a valid strategy to simplify the system, it adds extra steps to your synthesis (protection/deprotection). Many modern catalyst systems are robust enough to tolerate free carboxylic acids.[1] We recommend first attempting the reaction with the free acid using the troubleshooting steps outlined below. If these fail, protection may be the most pragmatic path forward. For example, the corresponding methyl ester, methyl 6-bromobenzo[d]thiazole-2-carboxylate, is commercially available and can be a useful alternative.

Q3: What is the most common and difficult-to-avoid side reaction?

A: Protodebromination (replacement of the bromine with a hydrogen) and decarboxylation are two significant competing reactions. Decarboxylation is particularly problematic at temperatures above 100-120 °C, leading to the formation of 6-bromobenzo[d]thiazole.[5] Monitoring your reaction by LC-MS is critical to identify the formation of this and other byproducts, which can help diagnose the issue.

Q4: How does the choice of base impact the reaction?

A: The base is critical. It not only participates in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling) but also reacts with your starting material to form a salt. This has a profound effect on solubility. An inorganic base like K₂CO₃ or K₃PO₄ will form the potassium salt, which may have very different solubility in a given solvent compared to the free acid. Weaker bases may not be effective, while very strong bases (like alkoxides) can promote side reactions.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing a failed coupling reaction with this compound.

G start Reaction Failed (Low Yield / No Product) reagents Step 1: Verify Reagents & Setup start->reagents catalyst Step 2: Re-evaluate Catalyst System reagents->catalyst If reagents are fine purity Purity Check: - Substrate (NMR/LCMS) - Coupling Partner - Base reagents->purity inert Inert Atmosphere: - Degas solvent thoroughly - Use Schlenk technique reagents->inert conditions Step 3: Optimize Reaction Conditions catalyst->conditions If catalyst screen fails ligand Ligand Screening: - Use bulky, e--rich ligands (e.g., SPhos, XPhos, P(t-Bu)3) catalyst->ligand precatalyst Pd Precursor: - Try Pd(0) vs Pd(II) - Use modern precatalysts catalyst->precatalyst loading Catalyst Loading: - Increase loading (e.g., 2-5 mol%) catalyst->loading analysis Step 4: Analyze for Side Products conditions->analysis If optimization fails solvent Solvent Screening: - Test aprotic polar (DMF, DMAc) - Ethers (Dioxane, THF) - Consider co-solvents (e.g., H2O) conditions->solvent base Base Selection: - Match base to reaction type (e.g., K3PO4, Cs2CO3 for Suzuki) - Check solubility conditions->base temp Temperature Control: - Start low (e.g., 80 °C) - Monitor for decarboxylation conditions->temp lcms LC-MS Analysis: - Identify side products (Protodebromination, Decarboxylation, Homocoupling) analysis->lcms

Caption: A systematic workflow for troubleshooting failed coupling reactions.

Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is showing low conversion and significant starting material decomposition. What should I do?

A: This is a classic scenario. The issue likely lies in catalyst deactivation or poor reaction kinetics. Here is a systematic approach to optimization.

Problem A: Catalyst Inhibition/Deactivation

The benzothiazole nitrogen and the carboxylate can coordinate to the palladium center, disrupting the catalytic cycle.

  • Mechanistic Insight: The desired catalytic cycle involves a delicate balance of coordination and dissociation. If your substrate or product binds too tightly to the Pd(0) or Pd(II) species, it halts the cycle. Bulky, electron-rich phosphine ligands are designed to be sterically demanding, preventing inhibitory molecules from accessing the metal center while still promoting the necessary oxidative addition and reductive elimination steps.[6]

  • Solution Pathway:

    • Switch to a Robust Ligand: Standard ligands like PPh₃ are often inadequate. Immediately move to sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃). These are designed to stabilize the catalyst and accelerate the key steps of the catalytic cycle.

    • Use a Modern Precatalyst: Instead of Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction and can be inconsistent, use a well-defined Pd(II) precatalyst like those from the Buchwald group (e.g., SPhos-Pd-G3). These form the active Pd(0) species rapidly and quantitatively.

    • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome slow kinetics or partial deactivation.

Problem B: Poor Solubility and Base Incompatibility

The free acid and its potassium or cesium salt may be insoluble in common Suzuki solvents like toluene or dioxane.

  • Solution Pathway:

    • Solvent Screening: If you observe a heterogeneous mixture, screen alternative solvents. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1) is a good starting point, as it can dissolve both organic and inorganic components.[7] Polar aprotic solvents like DMF or DMAc can also be effective but may lead to faster decarboxylation at high temperatures.

    • Base Selection: The choice of base is paramount. K₃PO₄ and Cs₂CO₃ are often superior to K₂CO₃ in Suzuki couplings as they are strong enough to facilitate the formation of the active boronate species but are generally not so harsh as to cause rapid substrate degradation.[8] Ensure the base is finely powdered to maximize surface area.

ParameterRecommended Starting Conditions for Suzuki Coupling
Palladium Source SPhos-Pd-G3 or [Pd(allyl)Cl]₂
Ligand SPhos or XPhos (if not using a precatalyst)
Base K₃PO₄ (3 equivalents)
Solvent 1,4-Dioxane / H₂O (5:1)
Temperature 80 - 100 °C
Concentration 0.1 M relative to the limiting reagent
Buchwald-Hartwig Amination

Q: I am trying to couple an amine with this compound, but I only see starting material or protodebromination. Why is this C-N coupling so difficult?

A: Buchwald-Hartwig amination introduces another potential catalyst inhibitor: the amine nucleophile itself. The reaction is highly sensitive to the choice of ligand, base, and palladium source.

Problem A: Competing Ligand Binding

Both the substrate (via benzothiazole-N and -COOH) and the amine nucleophile can compete with the phosphine ligand for binding sites on the palladium.

  • Mechanistic Insight: The active catalyst for C-N bond formation is typically a monoligated Pd(0) species, L-Pd(0). If the amine or substrate binds too strongly, it can displace the phosphine ligand, leading to catalytically incompetent species. The base is also critical; it must be strong enough to deprotonate the amine (or the intermediate amine-Pd complex) but not so strong that it promotes side reactions. Strong, non-coordinating bases like NaOt-Bu or LHMDS are often required.[9][10]

  • Solution Pathway:

    • Select the Right Ligand Generation: The choice of ligand is highly dependent on the amine. For primary alkylamines and anilines, bulky biaryl phosphine ligands like XPhos or BrettPhos are excellent choices.[10][11] For secondary amines, different ligands may be required. A screening approach is often necessary.

    • Use a Strong, Non-Coordinating Base: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for many Buchwald-Hartwig aminations.[9] It must be fresh and handled under inert conditions.

    • Consider the Pd Source: The choice of palladium source has been shown to be crucial.[9] Pd₂(dba)₃ and Pd(OAc)₂ are common choices, but must be paired with an appropriate ligand.

Sonogashira and Heck Couplings

Q: My Sonogashira/Heck reaction is not working. What are the key parameters to investigate for these specific reactions?

A: While sharing the same substrate-related challenges, these reactions have their own unique failure modes.

  • For Sonogashira Coupling:

    • Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI). The benzothiazole moiety or the carboxylic acid can complex with the copper, inhibiting its function. Consider a copper-free Sonogashira protocol.[12]

    • Base: An amine base like Et₃N or DIPEA is typically used. Ensure it is anhydrous and high-purity.

    • Side Reaction: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially if the reaction is sluggish. This can be minimized by maintaining a strictly oxygen-free environment.[13]

  • For Heck Coupling:

    • Regioselectivity: The Heck reaction can sometimes yield a mixture of regioisomers if the alkene is not symmetric. This is less of a concern with simple acrylates but should be considered for more complex olefins.[14][15]

    • Base and Additives: The choice of base (often an inorganic base like K₂CO₃ or an organic base like Et₃N) and the potential need for additives (like phosphonium salts to stabilize the catalyst) are key variables to screen.[14]

    • Decarbonylative Coupling: It's important to note that under certain high-temperature conditions with specific catalyst systems, carboxylic acids can undergo decarbonylative coupling, though this is less common for Heck-type reactions.[16]

Key Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Coupling Reaction

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid coupling partner (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 3 mol%).

  • Degassing: Seal the Schlenk tube with a septum. Evacuate the tube under high vacuum for 5 minutes and backfill with argon or nitrogen. Repeat this cycle three times to ensure a rigorously inert atmosphere.[17]

  • Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1, to achieve a concentration of 0.1 M) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath or heating block at 90 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing by LC-MS and/or TLC at regular intervals (e.g., 2h, 6h, 12h). Check for product formation, consumption of starting materials, and the appearance of byproducts like the decarboxylated or protodebrominated starting material.

  • Workup: After completion (or when no further progress is observed), cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the product, then extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Mechanistic Interference

The following diagram illustrates how the functional groups of the substrate can interfere with the standard Suzuki-Miyaura catalytic cycle.

G pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-Br pd2_aryl L-Pd(II)-Ar (Ar = Benzothiazole) ox_add->pd2_aryl trans Transmetalation pd2_aryl->trans + Ar'-B(OR)2 pd2_biaryl L-Pd(II)-Ar(Ar') trans->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product Product Ar-Ar' red_elim->product poison_N N-Coordination (Substrate/Product) poison_N->pd0 Inactivates Catalyst poison_COOH κ²-Carboxylate Chelation poison_COOH->pd2_aryl Forms Stable Inactive Complex

Caption: Potential deactivation pathways in the catalytic cycle.

References

Technical Support Center: Deprotection of 6-Bromobenzo[d]thiazole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 6-Bromobenzo[d]thiazole-2-carboxylic acid derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in navigating the critical deprotection step of this valuable scaffold. The benzothiazole core is a privileged structure in medicinal chemistry, and successful manipulation of its derivatives is key to many research programs.[1][2][3]

The most common challenge encountered with these derivatives is the final deprotection of a carboxylate ester to yield the parent carboxylic acid. This guide is structured to address the practical issues you may face in the lab, moving from common problems to detailed solutions.

Troubleshooting Guide: Ester Hydrolysis (Saponification)

The conversion of an ester, such as ethyl 6-bromobenzo[d]thiazole-2-carboxylate, to the corresponding carboxylic acid is most reliably achieved through base-catalyzed hydrolysis, a reaction commonly known as saponification.[4][5] This process is favored over acid-catalyzed hydrolysis because it is essentially irreversible, driven by the final deprotonation of the carboxylic acid to form a stable carboxylate salt.[6][7][8] However, the reaction is not without its challenges.

Issue 1: Incomplete or Stalled Saponification

Question: My hydrolysis reaction is extremely slow or has stalled. After several hours, TLC analysis still shows a significant amount of starting ester. What are the primary causes and how can I resolve this?

Answer: This is a frequent issue, often rooted in the steric hindrance of the benzothiazole-2-carboxylate system and suboptimal reaction conditions. Here are the key factors to investigate:

  • Choice of Base: While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common, lithium hydroxide (LiOH) is often more effective for hindered esters.[9] The smaller lithium cation coordinates more effectively with the carbonyl oxygen, facilitating the nucleophilic attack.

  • Solvent System: The solubility of the ester is critical. A biphasic system or poor solubility will dramatically slow the reaction. A mixture of an organic solvent and water is essential.

    • THF/Water: A 1:1 or 3:1 mixture of Tetrahydrofuran (THF) and water is an excellent starting point, as it typically solubilizes a wide range of organic substrates.[9]

    • Methanol/Water or Ethanol/Water: While common, using alcoholic solvents can lead to transesterification as a competing side reaction, although under saponification conditions this is usually not a major issue as the final product is the carboxylate salt.

  • Temperature: Many saponifications can be run at room temperature, but hindered systems often require heating. Refluxing the reaction mixture can significantly increase the rate. Monitor for potential degradation at higher temperatures.

  • Stoichiometry: Ensure you are using a sufficient excess of the base. A minimum of 2-3 equivalents is recommended to drive the reaction to completion, but for stubborn esters, using up to 10 equivalents may be necessary.[9]

Issue 2: Low Yield After Acidic Work-up

Question: The reaction appears complete by TLC, but after acidification and extraction, my isolated yield of this compound is very low. Where did my product go?

Answer: Low recovery is almost always a work-up issue. The product can be lost due to incomplete precipitation or partitioning into the wrong phase.

  • Incomplete Acidification: The initial product is the sodium or lithium salt of the carboxylic acid, which is highly soluble in water. To recover the neutral carboxylic acid, you must protonate this salt by acidifying the aqueous layer.

    • Best Practice: Cool the aqueous layer in an ice bath and add a strong acid (e.g., 1M or 2M HCl) dropwise with vigorous stirring.[10] Use pH paper to ensure the pH is lowered to ~2-3. At this pH, the carboxylate is fully protonated, minimizing its water solubility and causing it to precipitate.

  • Insufficient Extraction: If the product does not fully precipitate, it must be extracted from the acidic aqueous layer.

    • Choice of Solvent: Use a polar organic solvent in which your product is soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Procedure: Extract the aqueous layer at least three times with fresh portions of the organic solvent to ensure complete recovery. Combine the organic layers for drying and concentration.

  • Emulsion Formation: Vigorous shaking during extraction can sometimes lead to stable emulsions, trapping your product between the layers. If this occurs, adding a small amount of brine (saturated aqueous NaCl) can help break the emulsion.[11]

Issue 3: Product Degradation or Side Reactions

Question: My final product is impure, and I see unexpected spots on my TLC plate. What side reactions could be occurring?

Answer: While generally a robust molecule, the 6-bromobenzothiazole scaffold can undergo degradation under excessively harsh conditions.

  • Harsh Conditions: Prolonged heating at high temperatures with a strong base could potentially lead to decomposition or reactions involving the bromine substituent.

  • Mitigation: Use the mildest conditions that effectively drive the reaction to completion. Start with LiOH in THF/water at room temperature before resorting to heating.[9] If heating is necessary, carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: Should I use acid-catalyzed or base-catalyzed hydrolysis? A1: Base-catalyzed hydrolysis (saponification) is strongly recommended. The reaction is irreversible because the final step is an acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid.[4][8] This drives the equilibrium completely toward the product side. Acid-catalyzed hydrolysis is a reversible equilibrium, requiring a large excess of water to achieve high conversion, making it less efficient for preparative scale.[6][12]

Q2: What is the best way to monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% EtOAc in hexanes) is a good starting point. You may need to add a small amount of acetic acid (0.5-1%) to the mobile phase to ensure the carboxylic acid product moves off the baseline and produces a well-defined spot.

  • Visualization: The starting ester will be a less polar spot with a higher Rf value. The product, the carboxylic acid, is highly polar and will appear as a spot with a very low Rf value, often at the baseline if no acid is used in the eluent. The reaction is complete when the ester spot has completely disappeared.

Q3: Can I use a protecting group for the thiazole nitrogen? A3: While possible, protecting the thiazole nitrogen is not a common strategy for this particular synthetic sequence. The thiazole nitrogen is weakly basic and generally not reactive under the conditions used for ester hydrolysis. Common N-protecting groups like Boc or Cbz are typically used for more nucleophilic amine functionalities.[13][14] If your synthesis requires N-alkylation, this is usually performed as a separate step.[15][16]

Data & Protocols
Table 1: Comparison of Saponification Conditions
Base (equiv.)Solvent SystemTemperatureTypical Reaction TimeKey Considerations
NaOH (3 eq.)EtOH / H₂O (3:1)Reflux4-12 hStandard, cost-effective method. May be slow for hindered esters.
KOH (3 eq.)MeOH / H₂O (4:1)50 °C3-8 hSimilar to NaOH, sometimes offers better solubility.
LiOH (2-5 eq.)THF / H₂O (3:1)Room Temp6-24 hOften the most effective for hindered esters; can avoid heating.[9]
LiOH (3 eq.)THF / H₂O (3:1)60 °C1-4 hAccelerated conditions for very resistant esters.
Experimental Protocol: Saponification of Ethyl 6-bromobenzo[d]thiazole-2-carboxylate

This protocol provides a robust method for the deprotection of a typical ester derivative.

Materials:

  • Ethyl 6-bromobenzo[d]thiazole-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Brine (Saturated aqueous NaCl)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the ethyl 6-bromobenzo[d]thiazole-2-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 v/v ratio). Use enough solvent to fully dissolve the starting material (approx. 0.1 M concentration).

  • Addition of Base: Add lithium hydroxide monohydrate (3.0 eq.) to the stirred solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC every 1-2 hours. If the reaction is slow, gently heat the mixture to 50-60 °C.

  • Quenching: Once the starting ester is consumed, cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Dilution: Dilute the remaining aqueous residue with deionized water.

  • Washing: Wash the aqueous solution once with a small portion of ethyl acetate or ether to remove any non-polar, unreacted impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the pH of the solution is 2-3 (verify with pH paper). A precipitate of the carboxylic acid should form.

  • Extraction: Extract the acidic aqueous mixture with ethyl acetate (3 x volumes).

  • Drying & Concentration: Combine the organic extracts and wash them once with brine.[11] Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified further by recrystallization or column chromatography if necessary.

Visualized Workflows and Mechanisms
Saponification Mechanism

The diagram below illustrates the key steps in the base-catalyzed hydrolysis of an ester: nucleophilic attack by hydroxide, formation of a tetrahedral intermediate, collapse of the intermediate to expel the alkoxide, and the final irreversible proton transfer.[4][8]

Saponification Ester Ester Derivative (RCOOR') Tetrahedral Tetrahedral Intermediate [R-C(O⁻)(OH)-OR'] Ester->Tetrahedral 1. Nucleophilic Attack OH Hydroxide (OH⁻) OH->Tetrahedral CarboxylicAcid Carboxylic Acid (RCOOH) Tetrahedral->CarboxylicAcid 2. Leaving Group Elimination Alkoxide Alkoxide (R'O⁻) Tetrahedral->Alkoxide Carboxylate Carboxylate Salt (RCOO⁻) CarboxylicAcid->Carboxylate 3. Irreversible Proton Transfer (Fast) Alcohol Alcohol (R'OH) CarboxylicAcid->Alcohol Alkoxide->Carboxylate Alkoxide->Alcohol

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).

Troubleshooting Decision Tree

This workflow provides a logical path for diagnosing and solving common issues during the saponification of 6-bromobenzothiazole-2-carboxylates.

Troubleshooting Start Reaction Stalled or Incomplete? CheckBase Is base strong enough? (NaOH/KOH) Start->CheckBase Yes SwitchBase Switch to LiOH CheckBase->SwitchBase No CheckSolvent Is substrate fully dissolved? CheckBase->CheckSolvent Yes Success Reaction Complete SwitchBase->Success ChangeSolvent Use THF/Water co-solvent CheckSolvent->ChangeSolvent No CheckTemp Is reaction at RT? CheckSolvent->CheckTemp Yes ChangeSolvent->Success IncreaseTemp Heat to 50-60°C or Reflux CheckTemp->IncreaseTemp Yes CheckTemp->Success No (already heated) IncreaseTemp->Success

Caption: Decision tree for troubleshooting incomplete saponification reactions.

References

minimizing impurities in the bromination of benzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of brominated benzothiazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The following content provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you minimize impurity formation and optimize your reaction outcomes.

Introduction: The Challenge of Selective Bromination

Benzothiazole-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its subsequent bromination is a key step for introducing a functional handle for further modifications, often through cross-coupling reactions. However, the electrophilic aromatic substitution (SEAr) on the benzothiazole ring system presents several challenges. The molecule possesses multiple potential sites for bromination, and the interplay between the electron-withdrawing thiazole ring and the carboxylic acid substituent complicates regioselectivity.[1][2]

Common impurities arise from over-bromination (di- or tri-substituted products), reaction at undesired positions, and side reactions like decarboxylation under harsh conditions. This guide provides actionable strategies to overcome these hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the bromination of benzothiazole-2-carboxylic acid in a practical question-and-answer format.

Question 1: My reaction is producing significant amounts of di-brominated and other poly-brominated byproducts. How can I improve the selectivity for the mono-brominated product?

Answer: This issue, known as over-bromination, is one of the most common challenges. It occurs when the initially formed mono-bromo product is sufficiently activated to react again with the brominating agent. The root causes are typically an excess of the brominating agent, excessively high reaction temperatures, or the use of a highly reactive brominating system.

Causality & Corrective Actions:

  • Stoichiometry Control (The Primary Culprit): The molar ratio of the brominating agent to the substrate is the most critical parameter. Even a small excess can lead to significant amounts of di-brominated product.

    • Solution: Use a precise stoichiometry of the brominating agent. Start with 1.0 to 1.05 equivalents. For highly active systems, you may even consider using slightly less than one equivalent (e.g., 0.95 eq.) and accept a small amount of unreacted starting material, which is often easier to separate than the di-bromo impurity.

  • Reaction Temperature: Electrophilic aromatic substitutions are often highly temperature-dependent. Higher temperatures increase reaction rates but can decrease selectivity, as the activation energy barrier for the second bromination is more easily overcome.[3]

    • Solution: Perform the reaction at a lower temperature. For many brominations, cooling the reaction mixture to 0 °C or even lower (e.g., -30 °C) during the addition of the brominating agent can dramatically improve selectivity for the mono-substituted product.[4][5]

  • Choice of Brominating Agent: The reactivity of the electrophile plays a major role. Elemental bromine (Br₂) is highly reactive and can easily lead to over-bromination.[6]

    • Solution: Switch to a milder, more manageable brominating agent. N-Bromosuccinimide (NBS) is an excellent alternative as it provides a low concentration of Br₂ in situ and is a solid, making it easier to handle accurately.[6][7][8] Other alternatives include benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃).[6]

  • Rate of Addition: Adding the brominating agent all at once creates a high local concentration, promoting multiple substitutions.

    • Solution: Add the brominating agent (either neat or, preferably, as a solution in the reaction solvent) dropwise over an extended period. This maintains a low, steady concentration of the electrophile, favoring the mono-bromination of the more abundant starting material.

Question 2: The reaction is very slow or results in a low yield of the desired product, with a lot of starting material remaining. What can I do?

Answer: A sluggish or incomplete reaction can be attributed to several factors, including insufficient reactivity of the brominating agent, poor solubility of the substrate, or a reaction temperature that is too low.

Causality & Corrective Actions:

  • Reagent Activity: The brominating agent may be old or decomposed.

    • Solution: Use a fresh bottle of the brominating agent, especially for NBS, which can decompose over time. It is good practice to recrystallize NBS from water if its purity is in doubt.

  • Reaction Temperature: While low temperatures favor selectivity, they also slow down the reaction rate. An optimal balance is required.

    • Solution: If the reaction is clean but slow at a low temperature (as monitored by TLC), allow it to warm slowly to room temperature and stir for an extended period (e.g., overnight).[6] Gentle heating can be attempted, but this must be done cautiously with close monitoring for the appearance of over-bromination products.

  • Solvent Choice & Solubility: If the benzothiazole-2-carboxylic acid is not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Ensure you are using a solvent in which the starting material is soluble. Glacial acetic acid is a common choice.[6] If solubility is an issue, consider screening other solvents. Less polar solvents may also help suppress unwanted ring bromination side reactions.[6][9]

Question 3: I have isolated an impurity that appears to have lost the carboxylic acid group. Is decarboxylation a known side reaction?

Answer: Yes, decarboxylative bromination is a possible side reaction, particularly under harsh conditions. Aromatic carboxylic acids can lose CO₂ when subjected to high heat, especially in the presence of certain catalysts or reagents. While this is sometimes a desired transformation (as in the Hunsdiecker reaction), it is an impurity-forming pathway in this context.[10][11][12]

Causality & Corrective Actions:

  • High Temperature: Heat is the primary driver for decarboxylation.

    • Solution: Strictly control the reaction temperature and avoid excessive heating. If the reaction requires elevated temperatures to proceed, carefully monitor for the formation of the decarboxylated byproduct by TLC or LC-MS.

  • Reaction Conditions: Certain conditions can promote this pathway.

    • Solution: Avoid conditions known to facilitate Hunsdiecker-type reactions, such as the use of silver or mercury salts.[10] Maintain a controlled pH during the reaction and initial workup.

Question 4: How can I control the position of bromination (regioselectivity) on the benzene ring portion of the molecule?

Answer: Regioselectivity is dictated by the combined electronic effects of the fused thiazole ring and the carboxylic acid group. The thiazole ring is electron-withdrawing, which deactivates the attached benzene ring towards electrophilic attack. The substitution pattern is a delicate balance of inductive and resonance effects. For benzothiazole itself, electrophilic attack typically occurs at the 4, 5, 6, or 7 positions on the benzene ring, with the 6-position often being favored.

Causality & Corrective Actions:

  • Kinetic vs. Thermodynamic Control: The initial site of attack (kinetic product) may not be the most stable product. Over time or at higher temperatures, the product may isomerize to the thermodynamically favored regioisomer.[3]

    • Solution: Temperature control is paramount. Running the reaction at the lowest effective temperature often yields a single, specific isomer with high selectivity.[4][5]

  • Solvent Polarity: The solvent can influence the stability of the charged intermediate (the arenium ion or sigma complex) formed during the substitution, thereby affecting the regiochemical outcome.[9]

    • Solution: A solvent screen can be beneficial. Compare the results in a polar solvent like acetic acid versus a non-polar solvent like chloroform or carbon tetrachloride to see if the isomer ratio changes.

  • Steric Hindrance: The size of the electrophile can influence the position of attack.

    • Solution: Using a bulkier brominating agent might favor substitution at a less sterically hindered position.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for this reaction: Br₂, NBS, or something else?

A1: For achieving high selectivity for mono-bromination, N-Bromosuccinimide (NBS) is generally the preferred reagent. It is a solid, making it easy to weigh and handle, and it provides a slow, controlled release of the electrophilic bromine species, which helps prevent over-bromination.[6][7] Elemental bromine (Br₂) is much more reactive and can be difficult to control, often leading to mixtures of products.[6]

ReagentFormulaTypical ConditionsAdvantagesDisadvantages
Elemental Bromine Br₂Acetic acid, ChloroformHighly reactive, inexpensiveHazardous to handle, often leads to over-bromination, requires careful dropwise addition.[6]
N-Bromosuccinimide C₄H₄BrNO₂Acetic acid, Acetonitrile, DMFMilder, solid (easy to handle), excellent for selective mono-bromination, safer.[6][7][8]More expensive than Br₂, can decompose on storage.
Bromine Monochloride BrClVariousHighly reactive, strong oxidizing agent, can provide different selectivity.[13]Very reactive and corrosive gas, requires specialized handling.[13]

Q2: How should I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring the reaction. Prepare a TLC plate by spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate, possibly with a drop of acetic acid to reduce streaking). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress. Monitoring every 30-60 minutes is recommended to avoid over-bromination.

Q3: What is the best way to purify the final product and remove unreacted starting material and di-bromo impurities?

A3: A combination of techniques is often most effective.

  • Acid-Base Extraction: Since your target molecule has a carboxylic acid group, you can dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract it with a mild aqueous base (e.g., sodium bicarbonate solution). The desired product and unreacted starting material will move to the aqueous layer as their carboxylate salts, while non-acidic impurities (like a decarboxylated byproduct) remain in the organic layer. You can then acidify the aqueous layer to precipitate your acid, which can be collected by filtration.[14]

  • Recrystallization: This is a powerful technique for removing impurities with different solubility profiles. Experiment with different solvents (e.g., ethanol, methanol, acetic acid/water mixtures) to find a system where your desired product is soluble at high temperatures but crystallizes upon cooling, leaving impurities behind in the solvent.

  • Column Chromatography: While effective, chromatography of carboxylic acids on silica gel can be challenging due to streaking. If this method is necessary, it is often helpful to add a small amount (0.5-1%) of acetic acid to the eluent to suppress deprotonation of the analyte on the silica surface and achieve better peak shapes.[14]

Visualizing the Reaction & Impurity Pathways

The following diagram illustrates the desired reaction pathway and the potential side reactions that lead to common impurities. Understanding these relationships is key to designing a successful experiment.

Bromination_Pathway cluster_start Reactants cluster_main Desired Pathway cluster_side Impurity Pathways SM Benzothiazole-2-COOH MP Mono-bromo Product (e.g., 6-Bromo-BT-2-COOH) SM->MP 1.0 eq. Bromine Low Temp DCP Decarboxylated Product (Bromo-benzothiazole) SM->DCP High Temp (Decarboxylation) BR Brominating Agent (e.g., NBS) DBP Di-bromo Product MP->DBP Excess Bromine High Temp

Caption: Reaction map for the bromination of benzothiazole-2-carboxylic acid.

Experimental Protocol: Controlled Mono-bromination using NBS

This protocol provides a robust starting point for the selective mono-bromination of benzothiazole-2-carboxylic acid.

Materials:

  • Benzothiazole-2-carboxylic acid (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Ethyl Acetate

  • Hydrochloric Acid (HCl), 1M

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Workflow Diagram:

protocol_workflow start Start dissolve 1. Dissolve Substrate in Acetic Acid start->dissolve cool 2. Cool to 0 °C (Ice Bath) dissolve->cool add_nbs 3. Add NBS Solution Dropwise cool->add_nbs react 4. Stir & Monitor by TLC add_nbs->react quench 5. Quench with Na₂S₂O₃ Solution react->quench precipitate 6. Precipitate in Ice Water quench->precipitate filter 7. Filter & Wash Solid precipitate->filter purify 8. Purify (Recrystallization) filter->purify end End purify->end

Caption: Step-by-step workflow for the controlled bromination experiment.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzothiazole-2-carboxylic acid (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of substrate).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • NBS Addition: In a separate flask, dissolve NBS (1.05 eq.) in a minimum amount of glacial acetic acid. Transfer this solution to a dropping funnel and add it dropwise to the cooled substrate solution over 30-60 minutes. Ensure the internal temperature does not rise above 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir while monitoring its progress by TLC (e.g., every hour for 4-6 hours or until the starting material is consumed).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath again. Slowly add 10% aqueous sodium thiosulfate solution to quench any unreacted bromine (indicated by the disappearance of any orange/yellow color).

  • Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water with vigorous stirring. A precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and salts.

  • Purification: Dry the crude solid. The primary method of purification should be recrystallization from a suitable solvent, such as an ethanol/water mixture. Further purification can be achieved via the acid-base extraction method described in the FAQs if necessary.

References

improving the reaction rate of 6-Bromobenzo[d]thiazole-2-carboxylic acid esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the esterification of 6-Bromobenzo[d]thiazole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific transformation. The unique electronic properties of this substrate often render standard protocols suboptimal. This guide provides in-depth troubleshooting, detailed protocols, and mechanistic insights to improve reaction efficiency, rate, and yield.

Frequently Asked Questions (FAQs)

Q1: My standard Fischer esterification of this compound using sulfuric acid and refluxing alcohol is extremely slow or fails to proceed. What is the underlying chemical reason for this?

A: This is a common and expected challenge. The low reactivity of this compound under classical Fischer conditions stems from its electronic structure. The reaction mechanism requires initial protonation of the carbonyl oxygen to activate the carboxylic acid toward nucleophilic attack by the alcohol.

However, the benzothiazole ring system, particularly with the addition of an electron-withdrawing bromine atom, significantly deactivates the carbonyl group. This electronic pull reduces the electron density on the carbonyl oxygen, making it less basic and therefore less likely to be protonated by the acid catalyst. Furthermore, the nitrogen atom in the thiazole ring can be protonated, which may sequester the catalyst and further deactivate the ring. Consequently, the activation barrier for the reaction is substantially increased, leading to a very slow or non-existent reaction rate.[1][2]

Q2: I want to persist with a Fischer-type reaction due to cost and scale. How can I aggressively optimize conditions to force the equilibrium towards the product?

A: While challenging, it is possible to improve yields by rigorously applying Le Chatelier's principle to drive the reversible Fischer esterification forward.[3][4]

  • Use a Large Excess of Alcohol: The most straightforward approach is to use the alcohol reactant as the solvent. A large molar excess (often 20-fold or more) can significantly shift the equilibrium towards the ester product.[5][4]

  • Aggressive Water Removal: The water generated during the reaction facilitates the reverse hydrolysis reaction.[4][6] Its removal is critical. A Dean-Stark apparatus is highly effective for this purpose, as it physically removes water from the reaction mixture via azeotropic distillation with a suitable solvent like toluene or xylene.[4][7]

  • Catalyst Choice: While sulfuric acid is common, a stronger Brønsted acid like p-toluenesulfonic acid (TsOH) or a Lewis acid catalyst may be more effective. Certain metal triflates, known for their oxophilicity, can also catalyze such reactions.[8]

See Protocol 1 for a detailed experimental setup using these optimization principles.

Q3: My starting material or desired product is sensitive to high temperatures and strong acids. What are the most reliable, mild alternatives to the Fischer esterification?

A: For substrates that are incompatible with harsh acidic conditions, several excellent methods operating under neutral, mild conditions are available. The two most prominent are the Steglich and Mitsunobu reactions.

  • Steglich Esterification: This is arguably the most versatile and widely used method for difficult esterifications.[9] It employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11] The reaction proceeds at room temperature and is tolerant of a vast array of functional groups. It is particularly advantageous for sterically hindered substrates.[12][13] See Protocol 2 for a detailed procedure.

  • Mitsunobu Reaction: This reaction provides another powerful, mild route to esters. It utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15] A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it invaluable in natural product synthesis.[15][16] However, a significant drawback is the formation of stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[15] See Protocol 3 for a detailed procedure.

Q4: I've successfully formed my ester via a coupling reaction, but purification is proving difficult due to reagent byproducts. What are the best strategies for workup?

A: This is a critical step where the choice of esterification method dictates the purification strategy.

  • For Steglich Esterification (using DCC): The primary byproduct is N,N'-dicyclohexylurea (DCU). DCU has very low solubility in many common solvents like dichloromethane (DCM) and ethyl acetate, but it can sometimes remain partially dissolved.

    • Primary Removal: Most of the DCU will precipitate from the reaction mixture and can be removed by simple filtration.[10]

    • Residual Removal: To remove dissolved DCU, concentrate the filtrate and redissolve it in a minimal amount of DCM. Chilling the solution (e.g., to 0 °C or -20 °C) will often cause more DCU to precipitate, which can then be filtered off.

  • For Steglich Esterification (using EDC): The corresponding urea byproduct is water-soluble. Therefore, a standard aqueous workup is highly effective. After the reaction, quench with water or a dilute acid (e.g., 1M HCl), extract the product into an organic solvent, and wash sequentially with aqueous acid, bicarbonate, and brine.

  • For Mitsunobu Reaction: The byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. These are notoriously difficult to separate from the desired product by extraction alone.

    • Chromatography: Flash column chromatography is almost always required for purification.

    • Alternative Strategies: To avoid chromatography, one can use polymer-bound PPh₃ or reagents designed for easier separation. Another strategy involves precipitating the TPPO by adding a nonpolar solvent like hexanes or diethyl ether after concentrating the reaction mixture.

Troubleshooting and Optimization Workflow

This workflow provides a decision-making framework for selecting and optimizing the esterification protocol.

G start Start: Esterify 6-Bromobenzo[d]thiazole- 2-carboxylic acid fischer Attempt Fischer Esterification (H+, ROH, Heat) start->fischer check_fischer Reaction Slow or No Conversion? fischer->check_fischer acid_sensitive Are Substrates Acid/Heat Sensitive? check_fischer->acid_sensitive Yes success Success: Purified Ester check_fischer->success No optimize_fischer Optimize Fischer Conditions (See Protocol 1) - Excess Alcohol - Dean-Stark Trap optimize_fischer->success acid_sensitive->optimize_fischer No steglich Use Steglich Esterification (EDC/DMAP) (See Protocol 2) acid_sensitive->steglich Yes mitsunobu Use Mitsunobu Reaction (PPh3/DEAD) (See Protocol 3) steglich->mitsunobu Alternative? steglich->success mitsunobu->success

Caption: Decision workflow for selecting an esterification method.

Comparative Overview of Esterification Methods

MethodConditionsReagentsKey Byproduct(s)ProsCons
Fischer-Speier Acidic, High Temp.H₂SO₄ or TsOH, Excess ROHWaterInexpensive, ScalableHarsh conditions, Reversible, Not for sensitive substrates[4][17]
Steglich Neutral, Room Temp.DCC or EDC, cat. DMAPDicyclohexylurea (DCU) or water-soluble ureaVery mild, High yields, Broad scope[9][10]Stoichiometric waste, DCC is an allergen
Mitsunobu Neutral, 0 °C to RTPPh₃, DEAD or DIADPPh₃O, Hydrazine deriv.Very mild, Inversion of stereochemistry[14][16]Stoichiometric waste, Purification can be difficult

Key Reaction Mechanisms

The choice of protocol is dictated by the reaction mechanism and the substrate's tolerance for the required intermediates.

G cluster_0 Fischer Esterification RCOOH R-COOH Protonated R-C(OH)₂⁺ RCOOH->Protonated + H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + R'OH Ester_H Protonated Ester Tetrahedral->Ester_H - H₂O Ester R-COOR' Ester_H->Ester - H⁺

Caption: Simplified mechanism of Fischer esterification.

G cluster_1 Steglich Esterification RCOOH R-COOH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Ion (Active Ester) Acylisourea->Acylpyridinium + DMAP DCU DCU Acylisourea->DCU + R'-OH DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH - DMAP ROH R'-OH

Caption: Key intermediates in the Steglich esterification.

Detailed Experimental Protocols

Protocol 1: Optimized Fischer Esterification (Dean-Stark Conditions)

This protocol is designed to maximize ester yield under forcing, yet controlled, conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagents: Add the desired alcohol (e.g., ethanol, 10-20 eq) and a non-polar solvent capable of forming an azeotrope with water (e.g., toluene, approx. 0.2 M concentration relative to the acid).

  • Catalyst: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq).

  • Apparatus: Fit the flask with a Dean-Stark trap and a reflux condenser.[7] Fill the trap with toluene.

  • Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will distill into the trap, where the denser water will separate and be collected, while the toluene overflows back into the flask.[4] Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution (to quench the acid catalyst), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Steglich Esterification (EDC/DMAP)

This protocol is ideal for acid-sensitive substrates and is performed under mild, room-temperature conditions.[10][11]

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq).

  • Solvent: Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to a concentration of 0.1-0.5 M.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2-1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LCMS. Reactions are typically complete within 4-18 hours.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with DCM or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by flash column chromatography.

Protocol 3: Mitsunobu Esterification (PPh₃/DIAD)

This protocol is another excellent mild option, particularly useful when stereochemical inversion of a secondary alcohol is desired.[14][18]

Caution: Azodicarboxylates like DEAD and DIAD are toxic and potentially explosive. Handle with care in a well-ventilated fume hood.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Solvent: Dissolve the solids in an anhydrous solvent, typically tetrahydrofuran (THF) or DCM (0.1-0.5 M).

  • Initiation: Cool the solution to 0 °C in an ice bath. Slowly, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 10-15 minutes. A color change (typically to a yellow or orange hue) and sometimes the formation of a precipitate will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the alcohol by TLC or LCMS.

  • Workup: Concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify by flash column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes. The triphenylphosphine oxide byproduct is quite polar and will usually elute after the desired ester.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its wide range of biological activities and unique electronic properties.[1][2] 6-Bromobenzo[d]thiazole-2-carboxylic acid serves as a critical intermediate in the synthesis of more complex derivatives, making its unambiguous structural characterization essential for drug development and quality control.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the molecular structure of such organic compounds in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. By comparing its spectral data with that of the parent benzothiazole and the related 2-amino-6-bromobenzothiazole, we will illustrate the profound influence of substituents on chemical shifts and coupling patterns, offering researchers a robust framework for structural verification.

The Causality of Chemical Shifts: A Theoretical Primer

The position of a signal (chemical shift, δ) in an NMR spectrum is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups, such as the bromine atom and the carboxylic acid, decrease the electron density around nearby nuclei. This effect, known as deshielding, causes the nuclei to experience a stronger effective magnetic field and resonate at a higher frequency (further downfield). Conversely, electron-donating groups increase electron density, shielding the nuclei and shifting their signals upfield.[5]

In this compound, we must consider the interplay of several factors:

  • The Heterocyclic Ring System: The inherent aromaticity and the presence of nitrogen and sulfur atoms create a unique electronic landscape.

  • The Carboxylic Acid Group (-COOH) at C2: This is a strong electron-withdrawing group that will significantly deshield adjacent protons and carbons.

  • The Bromine Atom (-Br) at C6: As an electronegative halogen, bromine exerts a moderate deshielding effect on the aromatic ring.

The following workflow outlines the standard process for NMR analysis, from sample preparation to final structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (~5-10 mg) B Add Deuterated Solvent (e.g., 0.6 mL DMSO-d6) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer (e.g., 500 MHz) D->E F Tune & Shim Magnet E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase & Baseline Correction I->J K Peak Integration & Chemical Shift Referencing J->K L Assign Signals & Analyze Coupling K->L M Structural Elucidation K->M L->M

Caption: Standard workflow for NMR analysis.

Spectroscopic Analysis of this compound

The definitive structural confirmation of the title compound relies on the careful assignment of every signal in its ¹H and ¹³C NMR spectra. All data presented is referenced to Tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of this compound in DMSO-d₆ is characterized by three distinct signals. The carboxylic acid proton typically appears as a very broad singlet at a significantly downfield shift due to its acidic nature and hydrogen bonding with the DMSO solvent.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H48.49Doublet (d)JH4-H5 = 1.91H
H78.16Doublet (d)JH7-H5 = 8.61H
H57.82Doublet of Doublets (dd)JH5-H7 = 8.7, JH5-H4 = 2.01H
COOH>13 (Expected)Broad Singlet (br s)-1H
Note: Aromatic proton data sourced from patent literature; carboxylic proton shift is an expert estimation based on typical values for similar compounds in DMSO-d₆.

Signal Rationale:

  • H4: This proton is at the lowest field (most deshielded) in the benzo portion of the molecule. Its proximity to the electron-withdrawing thiazole ring and the bromine atom results in significant deshielding. It appears as a doublet due to coupling with H5 (meta-coupling, ⁴J), characterized by a small coupling constant (~2 Hz).

  • H7: This proton is adjacent to the fused thiazole ring and experiences its deshielding effect. It appears as a doublet due to coupling with H5 (ortho-coupling, ³J), which has a much larger coupling constant (~8-9 Hz).

  • H5: This proton is coupled to both H4 and H7, resulting in a doublet of doublets. It is split by the large ortho-coupling to H7 and the smaller meta-coupling to H4.

  • COOH: The acidic proton of the carboxylic acid is highly deshielded and readily exchanges, leading to a broad signal that is often shifted far downfield, particularly in a hydrogen-bond-accepting solvent like DMSO.

¹³C NMR Spectrum
Signal AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxylic)~163Quaternary carbon, typically in the 160-170 ppm range.
C2 (Thiazole)~158Quaternary carbon attached to N and S, highly deshielded.
C7a~152Quaternary carbon at the ring junction, adjacent to N.
C3a~136Quaternary carbon at the ring junction, adjacent to S.
C5~129CH carbon, influenced by adjacent C-Br bond.
C7~126CH carbon, adjacent to the ring junction.
C4~125CH carbon, ortho to the bromine atom.
C6 (C-Br)~119Quaternary carbon directly attached to bromine.
Note: These are predicted values. Actual experimental values may vary slightly.

A Comparative Analysis: The Impact of Substituents

To fully appreciate the spectral features of this compound, it is instructive to compare its ¹H NMR spectrum with its parent compound, benzothiazole, and a key synthetic precursor, 2-amino-6-bromobenzothiazole. This comparison clearly demonstrates the additive effects of the substituents.

structure_comparison cluster_0 Benzothiazole cluster_1 2-Amino-6-bromobenzothiazole cluster_2 This compound s0 s1 s2

Caption: Structural evolution for comparative NMR analysis.

CompoundH4 (δ, ppm)H5 (δ, ppm)H7 (δ, ppm)Solvent
Benzothiazole[8]8.087.508.14Acetone-d₆
2-Amino-6-bromobenzothiazole[9]7.737.377.23DMSO-d₆
This compound 8.49 7.82 8.16 DMSO-d₆

Comparative Insights:

  • From Benzothiazole to 2-Amino-6-bromobenzothiazole: The introduction of the electron-donating amino group (-NH₂) at C2 significantly shields the aromatic protons, causing a noticeable upfield shift for all signals compared to the parent benzothiazole. The bromine at C6 slightly deshields the adjacent H5 and H7, but the overriding effect is the shielding from the amino group.

  • From 2-Amino-6-bromobenzothiazole to the Target Acid: Replacing the electron-donating -NH₂ group with the strongly electron-withdrawing -COOH group at C2 causes a dramatic downfield shift for all aromatic protons. H4 is the most affected, shifting by approximately 0.76 ppm, due to its proximity to the thiazole ring where the substitution occurred. H5 and H7 also shift significantly downfield, highlighting the powerful deshielding influence of the carboxylic acid group transmitted through the conjugated system.

Self-Validating Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols should be followed.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The choice of DMSO-d₆ is critical as it readily dissolves the carboxylic acid and shifts the exchangeable -OH proton far downfield, preventing overlap with aromatic signals.[10]

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A brief application of sonication may be used if necessary.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) can be used as an internal reference standard (0 ppm), although for modern spectrometers, referencing to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C) is a common and reliable practice.

NMR Data Acquisition

These are generalized parameters for a 400 or 500 MHz spectrometer.[10]

¹H NMR Acquisition:

  • Experiment: Standard 1D proton acquisition (e.g., Bruker zg30 pulse program).

  • Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure the carboxylic acid proton is observed.

  • Acquisition Time (AQ): ~2-3 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Experiment: Standard 1D carbon acquisition with proton decoupling (e.g., Bruker zgpg30 pulse program).

  • Spectral Width (SW): ~220 ppm (from -10 to 210 ppm).

  • Acquisition Time (AQ): ~1 second.

  • Relaxation Delay (D1): 5 seconds (a longer delay is crucial for ensuring quantitative observation of quaternary carbons).

  • Number of Scans (NS): 1024-4096, as ¹³C is much less sensitive than ¹H.

  • Temperature: 298 K.

Conclusion

The NMR analysis of this compound provides a clear and detailed picture of its molecular structure. The ¹H NMR spectrum is defined by three distinct signals in the aromatic region, with chemical shifts and coupling patterns that are highly sensitive to the electron-withdrawing nature of the bromo and carboxyl substituents. A comparative approach, contrasting the spectrum with its parent and precursor molecules, serves as a powerful tool to rationalize these substituent effects. The protocols provided herein offer a reliable method for obtaining high-quality, reproducible NMR data, which is indispensable for any researcher working with this important class of heterocyclic compounds.

References

A Comparative Analysis of the Biological Activities of 6-Bromo- and 6-Chloro-Benzothiazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with a wide array of pharmacological activities.[1] The strategic placement of substituents on this bicyclic ring system can significantly modulate the biological profile of the resulting molecule. Among these, halogenation at the 6-position has been a focal point of research to enhance therapeutic potential. This guide provides a detailed comparative analysis of the biological activities of two closely related analogs: 6-bromo-benzothiazole-2-carboxylic acid and 6-chloro-benzothiazole-2-carboxylic acid.

While direct head-to-head comparative studies on these specific carboxylic acid compounds are limited in the available scientific literature, a comprehensive examination of their derivatives provides valuable insights into their potential as therapeutic agents. This guide synthesizes the existing data on closely related analogs to draw a comparative picture of their anticancer and antimicrobial properties, supported by detailed experimental protocols and mechanistic considerations.

The Influence of Halogenation on Biological Activity

The introduction of a halogen atom, such as bromine or chlorine, at the 6-position of the benzothiazole ring can significantly impact the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and ability to form halogen bonds. These alterations, in turn, influence the compound's interaction with biological targets, often leading to enhanced potency and selectivity.

Comparative Biological Activities

Based on the available data for their derivatives, both 6-bromo- and 6-chloro-benzothiazole-2-carboxylic acid are anticipated to exhibit significant biological activities, particularly in the realms of anticancer and antimicrobial applications.

Anticancer Activity

Benzothiazole derivatives have been extensively investigated for their potential as anticancer agents.[2] The 6-chloro-substituted benzothiazole scaffold, in particular, has been incorporated into various derivatives demonstrating notable cytotoxic effects against a range of cancer cell lines. For instance, derivatives of 6-chloro-1,2-benzothiazole-3-carboxylic acid have been shown to inhibit the proliferation of breast cancer (MCF-7) and lung cancer (HOP-92) cells, with IC50 values in the micromolar range.[3] It is generally observed that the 5-chloro substitution on the benzothiazole ring enhances cytotoxic activity against carcinogenic cell lines.[4]

Table 1: Comparative Anticancer Activity of 6-Halo-Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Chloro-1,2-benzothiazole-3-carboxylic acid derivativeMCF-7 (Breast Cancer)6.11[3]
6-Chloro-1,2-benzothiazole-3-carboxylic acid derivativeHOP-92 (Lung Cancer)10.86[3]
2-((5-chlorobenzothiazol-2-yl)thio)-N'-(benzylidene)acetohydrazideA549 (Lung Cancer)>0.1[4]
2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazideC6 (Rat Brain Glioma)0.03[4]
6-Bromo-benzothiazole-2-carboxylic acid-Data not available-
Antimicrobial Activity

The benzothiazole nucleus is a common feature in many antimicrobial agents.[1] Derivatives of 6-chloro-benzothiazole have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.[6] For example, various acetamide derivatives of 2-amino-6-chlorobenzothiazole have been synthesized and shown to be effective against Klebsiella pneumoniae, Proteus vulgaris, Bacillus subtilis, and Staphylococcus epidermidis.[6]

Similarly, 2-amino-6-bromo-benzo[d]thiazole has been used to functionalize PVC, resulting in a material with significant antibacterial and antifungal activity against a panel of microbes including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[5] This suggests that the 6-bromo substitution is also conducive to potent antimicrobial effects.

Table 2: Comparative Antimicrobial Activity of 6-Halo-Benzothiazole Derivatives

Compound/DerivativeMicroorganismActivityReference
6-Chloro-1,2-benzothiazole-3-carboxylic acid derivativeStaphylococcus aureusModerate[3]
6-Chloro-1,2-benzothiazole-3-carboxylic acid derivativeEscherichia coliModerate[3]
2-(6-chloro-benzthiazol-2-yl)amino)-N-(2-aryl-4-oxathiazolidin-3-yl) acetamidesVarious Gram +ve & -ve bacteriaModerate to good[6]
2-amino-6-bromo-benzo[d]thiazole modified PVCStaphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus nigerImproved antibacterial and antifungal activities[5]
6-Bromo-benzothiazole-2-carboxylic acid-Data not available-

Mechanistic Insights and Signaling Pathways

The precise mechanisms of action for 6-bromo- and 6-chloro-benzothiazole-2-carboxylic acid are not yet fully elucidated. However, based on studies of related benzothiazole derivatives, it is plausible that their anticancer effects are mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. Many benzothiazole-containing compounds are known to act as inhibitors of protein kinases, which are critical regulators of cellular signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Apoptosis Apoptosis Inhibitor 6-Halo-Benzothiazole (Hypothesized) Inhibitor->RAF Inhibitor->Apoptosis Transcription->Proliferation

Caption: Hypothesized mechanism of action for 6-halo-benzothiazoles in cancer cells.

Experimental Protocols

To facilitate further research and validation of the biological activities of these compounds, detailed experimental protocols for key assays are provided below.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (6-bromo- and 6-chloro-benzothiazole-2-carboxylic acid) in the culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate (48-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Solubilize formazan (DMSO) E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Bromobenzo[d]thiazole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] This bicyclic system, consisting of a benzene ring fused to a thiazole ring, offers a versatile template for designing novel therapeutic agents.[3] Among its many derivatives, 6-Bromobenzo[d]thiazole-2-carboxylic acid has emerged as a particularly valuable starting point for chemical exploration. The strategic placement of the bromo and carboxylic acid functional groups provides critical handles for synthetic modification, allowing for a systematic investigation of how structural changes impact biological function.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of this compound. We will dissect the role of each component of the molecule, from the core scaffold to its peripheral substituents, and correlate these structural features with their observed effects on various biological targets, including enzymes and cancer cell lines. By synthesizing data from numerous studies, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical nuances that drive the efficacy of this promising class of compounds.

The this compound Scaffold: Key Loci for Chemical Modification

The therapeutic potential of this scaffold is largely dictated by the nature of the substituents at several key positions. The core structure presents three primary regions for chemical diversification, each influencing the molecule's overall physicochemical properties and its interaction with biological targets.

  • Position C2: The carboxylic acid group is a critical anchor. Its acidic nature allows for potent ionic interactions and hydrogen bonding. Modifications here, such as conversion to amides or esters, can profoundly alter binding affinity, cell permeability, and metabolic stability.[3][4]

  • Position C6: The bromine atom significantly influences the electronic character of the benzene ring and provides a key vector for modification via modern cross-coupling reactions, enabling the introduction of diverse aryl or alkyl groups.[3] Its replacement with other halogens or functional groups can fine-tune lipophilicity and target engagement.

  • The Benzene Ring (Positions C4, C5, C7): Substitution on the carbocyclic portion of the scaffold can modulate steric and electronic properties, providing an additional layer of control over potency and selectivity.[5]

SAR_Scaffold cluster_scaffold This compound Core cluster_nodes mol mol C2 Position C2 (Carboxylic Acid) p1 C2->p1 C6 Position C6 (Bromo Group) p2 C6->p2 Benzene Benzene Ring (C4, C5, C7) p3 Benzene->p3

Figure 1: Key positions for synthetic modification on the core scaffold.

Dissecting the Structure-Activity Relationship

The biological activity of benzothiazole analogs is a direct consequence of their three-dimensional structure and chemical properties. The following sections detail the SAR observed upon modification at each key position.

Modifications at the C2-Position: The Carboxylic Acid and Its Bioisosteres

The carboxylic acid at the C2-position is frequently essential for potent activity, particularly in enzyme inhibition. For instance, in the development of DNA gyrase inhibitors, this group is critical for forming a salt bridge with a conserved arginine residue (Arg136) in the ATP-binding site, anchoring the inhibitor to the enzyme.[6] The conversion of this acid to its corresponding methyl ester resulted in a complete loss of on-target and antibacterial activity, underscoring its importance.[5]

However, converting the carboxylic acid to an amide is a common and often fruitful strategy to expand the chemical space and modulate properties. This transformation opens the door to a vast array of derivatives with altered potencies and target profiles.

  • Amide Substitution: The nature of the substituent on the amide nitrogen plays a pivotal role. Linking the C2-amide to various phenyl rings has been shown to produce compounds with significant anticancer, anti-inflammatory, and enzyme-inhibiting properties.[4][7]

  • SAR of N-Aryl Amides:

    • Electron-Withdrawing Groups (EWGs): The presence of EWGs like nitro (-NO2) or trifluoromethyl (-CF3) on the N-phenyl ring can enhance activity. Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) showed significant inhibition of cancer cell proliferation.[7]

    • Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH3) can also confer potent activity. The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was found to be a highly active urease inhibitor.[3] This highlights that the optimal substitution depends heavily on the specific biological target.

    • Positional Isomerism: The position of the substituent on the N-phenyl ring is crucial. In a series of dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, trifluoromethyl groups were well-tolerated at the ortho and para positions but not the meta position.[4]

Modifications at the C6-Position: The Influence of the Halogen and Beyond

The 6-bromo substituent is more than just a placeholder; it is an active contributor to the molecule's profile and a versatile synthetic handle.

  • Role of the Halogen: Halogens at the C6-position, including bromine and chlorine, are often associated with enhanced antiproliferative and anti-inflammatory activity.[7] The lipophilic and electronic nature of the halogen can improve membrane permeability and strengthen binding interactions.

  • Suzuki Cross-Coupling: The true power of the 6-bromo group lies in its utility in palladium-catalyzed Suzuki cross-coupling reactions. This allows for the straightforward introduction of a wide range of aryl and heteroaryl groups. A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides synthesized via this method displayed significant urease inhibition, with the activity being modulated by the nature of the coupled aryl ring.[3] For example, coupling with a p-tolyl group led to the most potent compound in the series.[3]

Modifications on the Benzene Ring: Fine-Tuning Potency

While C2 and C6 are the most commonly explored positions, substitutions at other points on the benzothiazole's benzene ring (C4, C5, C7) can provide an additional layer of optimization.

  • Position C4: Introducing a bulky substituent at the C4-position has proven to be a highly effective strategy for developing potent DNA gyrase inhibitors. The addition of a 4-(benzyloxy) group led to a lead compound with excellent activity against Gram-positive and Gram-negative pathogens.[5] This substituent is believed to occupy a key hydrophobic pocket in the enzyme's active site.

  • Position C5: A 5-fluoro substitution on a 2-(3,4-dimethoxyphenyl)benzothiazole derivative resulted in superior in vivo efficacy against human breast cancer cell lines.[8] This demonstrates that even a small, electronegative atom can significantly impact the overall pharmacological profile.

SAR_Summary cluster_C2 C2-Position SAR cluster_C6 C6-Position SAR cluster_Ring Benzene Ring SAR Start 6-Br-Benzothiazole- 2-COOH Core C2_Mod C2 Modification Start->C2_Mod C6_Mod C6 Modification Start->C6_Mod Ring_Mod Ring Modification Start->Ring_Mod Amide Amide Conversion C2_Mod->Amide Ester Esterification C2_Mod->Ester Potentiation Potent Activity (Anticancer, Urease Inhibition) Amide->Potentiation Loss Loss of Activity Ester->Loss Coupling Suzuki Coupling (Aryl Groups) C6_Mod->Coupling Halogen Other Halogens (Cl, F) C6_Mod->Halogen Urease_Inhib Urease Inhibition Coupling->Urease_Inhib Anticancer_Inflam Enhanced Anticancer & Anti-inflammatory Halogen->Anticancer_Inflam C4_Sub C4-Benzyloxy Ring_Mod->C4_Sub C5_Sub C5-Fluoro Ring_Mod->C5_Sub Gyrase_Inhib Potent DNA Gyrase Inhibition C4_Sub->Gyrase_Inhib Breast_Cancer Activity vs. Breast Cancer C5_Sub->Breast_Cancer

Figure 2: Summary of key structure-activity relationships for the scaffold.

Comparative Analysis of Biological Activities

Analogs derived from the this compound scaffold have been evaluated against a wide spectrum of biological targets. The table below summarizes representative data, linking specific structural motifs to their observed activities.

Compound/Analog Class Modification(s) Biological Activity Key Finding/Potency Reference(s)
Parent Scaffold 4-(benzyloxy), 6-COOH, 2-(pyrrol-carboxamido)DNA Gyrase/Topo IV InhibitionPotent inhibitor of E. coli, A. baumannii, and P. aeruginosa gyrase (IC50 < 10 nM).[5]
C2-Amide Series 6-Aryl (via Suzuki), 2-NH-acetylUrease InhibitionN-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was the most active inhibitor in the series.[3]
C2-Amide Series 6-Chloro, 2-NH-benzylAnticancer / Anti-inflammatory6-chloro-N-(4-nitrobenzyl) analog significantly inhibited A549 cancer cell proliferation and IL-6 activity.[7]
C2-Amide Series 2-(N-phenyl-piperidine-carboxamide)Dual sEH/FAAH InhibitionTrifluoromethyl groups on the phenyl ring were well-tolerated at ortho and para positions.[4]
C5-Substituted Analog 5-Fluoro, 2-(3,4-dimethoxyphenyl)AnticancerDemonstrated superior in vivo efficacy against MCF-7 and MDA-468 breast cancer lines.[8]
Phenyl Thiazolidinone Hybrids 6-COOH, 2-(phenyl-thiazolidinone)AnticancerA para-chloro substitution on the phenyl ring showed superior antitumor properties.[9]

Experimental Protocols: A Blueprint for Synthesis and Evaluation

The reliability of any SAR study rests on robust and reproducible experimental methods. Below are representative protocols for the synthesis of key intermediates and the evaluation of their biological activity.

Protocol 1: General Synthesis via Suzuki Coupling

This protocol outlines the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, a common class of analogs derived from the 6-bromo parent compound.

Synthesis_Workflow Start 2-Amino-6-bromobenzothiazole Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) Step1->Intermediate1 Step2 Suzuki Cross-Coupling (Aryl Boronic Acid, Pd(0) catalyst, Base) Intermediate1->Step2 Product N-(6-arylbenzo[d]thiazol-2-yl)acetamides Step2->Product e.g., 1,4-Dioxane, 100°C

Figure 3: Workflow for the synthesis of 6-aryl substituted analogs.

Step-by-Step Methodology:

  • Acetylation of 2-Amino-6-bromobenzothiazole: To a solution of 2-amino-6-bromobenzothiazole in an appropriate solvent (e.g., pyridine or DMF), add acetic anhydride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion. Quench the reaction with ice water and collect the precipitated N-(6-bromobenzo[d]thiazol-2-yl)acetamide product by filtration.[3]

  • Suzuki Cross-Coupling: In a reaction vessel purged with nitrogen, combine N-(6-bromobenzo[d]thiazol-2-yl)acetamide (1.0 eq), the desired aryl boronic acid or pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 or Cs2CO3 (2.0 eq).[3]

  • Reaction Execution: Add a degassed solvent (e.g., 1,4-dioxane or toluene) and heat the mixture at 80-100°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the final N-(6-arylbenzo[d]thiazol-2-yl)acetamide.[3]

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of the synthesized analogs on human cancer cell lines.

  • Cell Culture: Culture human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the existing media in the wells with media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

A Comparative Guide to the In Vitro Efficacy of Monocarboxylate Transporter 1 (MCT1) Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Cancer Metabolism via Monocarboxylate Transporter 1 (MCT1)

The metabolic landscape of cancer is characterized by profound alterations, most notably the phenomenon of aerobic glycolysis, or the "Warburg effect".[1] In this state, cancer cells exhibit a high rate of glucose uptake and lactate production, even in the presence of ample oxygen. To maintain this high glycolytic flux and prevent cytotoxic intracellular acidification, cancer cells must efficiently export lactate and protons. This efflux is primarily mediated by members of the Solute Carrier 16A (SLC16A) family, known as monocarboxylate transporters (MCTs).[2][3]

Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a key player in this process.[4] It functions as a proton-coupled symporter, facilitating the bidirectional transport of monocarboxylates like lactate and pyruvate across the plasma membrane.[5] In many cancers, MCT1 is overexpressed and is crucial for maintaining the metabolic symbiosis between glycolytic and oxidative tumor cells.[6][7] Glycolytic cells export lactate via MCT4 (an isoform with low lactate affinity), which is then taken up by oxidative cancer cells via MCT1 (which has a high affinity for lactate) to be used as a fuel for oxidative phosphorylation.[1][8] This "lactate shuttle" makes MCT1 a compelling therapeutic target. Inhibiting MCT1 disrupts cancer cell metabolism, leading to intracellular acidosis, metabolic stress, and ultimately, a reduction in cell proliferation and survival.[9][10]

This guide provides an in-depth comparison of the in vitro efficacy of two potent and selective MCT1 inhibitors: AR-C155858 and AZD3965 . We will delve into their mechanisms, compare their potency using key experimental data, and provide detailed protocols for assessing their activity in a laboratory setting. While the specific compound 6-Bromobenzo[d]thiazole-2-carboxylic acid lacks sufficient public data for a comparative analysis, the principles and methodologies discussed herein provide a robust framework for evaluating novel chemical entities against this important cancer target.

Mechanism of Action: How MCT1 Inhibitors Disrupt Cancer Cell Metabolism

Both AR-C155858 and AZD3965 are highly potent, small-molecule inhibitors that selectively target MCT1, with some activity also reported against MCT2, but not MCT4.[9][11] Their primary mechanism involves binding to an intracellular site on the MCT1 protein, thereby blocking the transport channel and preventing the efflux of lactate and protons from glycolytic cancer cells.[12]

The downstream consequences of this inhibition are two-fold:

  • Intracellular Lactate Accumulation & Acidosis: The blockage of lactate export leads to a rapid buildup of lactic acid inside the cancer cell. This disrupts the intracellular pH balance, creating an acidic environment that is detrimental to enzymatic functions and overall cell health.[9][10]

  • Disruption of Glycolysis: The accumulation of lactate can cause feedback inhibition on key glycolytic enzymes, such as lactate dehydrogenase (LDH) and phosphofructokinase (PFK), thereby shutting down the cell's primary energy-producing pathway.

The following diagram illustrates the central role of MCT1 in cancer metabolism and the mechanism of its inhibition.

MCT1_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT Uptake Lactate_ext Lactate Glucose_int Glucose GLUT->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDH LDH Pyruvate->LDH Reduction Lactate_int Lactate (Accumulates) LDH->Lactate_int MCT1 MCT1 Transporter Lactate_int->MCT1 Acidosis Intracellular Acidosis Lactate_int->Acidosis Causes MCT1->Lactate_ext Efflux Proton_ext H+ MCT1->Proton_ext Proton_int H+ Proton_int->MCT1 Inhibition Cell Cycle Arrest Apoptosis Acidosis->Inhibition Inhibitor AR-C155858 AZD3965 Inhibitor->MCT1 Blocks Lactate_Uptake_Workflow start Start: Seed MCT1-expressing cells in 24-well plates step1 Incubate cells to ~80% confluency start->step1 step2 Pre-incubate with inhibitor (e.g., AZD3965) or vehicle (DMSO) for 30 min step1->step2 step3 Add assay buffer containing [14C]-L-Lactate step2->step3 step4 Incubate for 5 minutes at 37°C step3->step4 step5 Stop uptake by washing cells 3x with ice-cold PBS step4->step5 step6 Lyse cells with 0.1M NaOH step5->step6 step7 Measure radioactivity via scintillation counting step6->step7 end End: Calculate IC50 from dose-response curve step7->end

References

A Comparative Guide to Purity Assessment of Synthesized 6-Bromobenzo[d]thiazole-2-carboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

6-Bromobenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of pharmacologically active agents.[1][2] The efficacy and safety of any potential drug candidate derived from this scaffold are directly contingent on the purity of the starting materials and intermediates. Unwanted chemicals, such as unreacted starting materials, byproducts, or degradation products, can alter the toxicity and efficacy of the final pharmaceutical compound.[3] Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control checkpoint but a cornerstone of the entire drug development process.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of synthesized this compound. We will delve into the rationale behind method development, present a detailed, validated Reverse-Phase HPLC (RP-HPLC) protocol, and compare its performance against alternative analytical approaches.

The Primary Analytical Arbiter: Reverse-Phase HPLC (RP-HPLC)

For moderately polar, aromatic compounds like this compound, RP-HPLC is the gold standard for purity analysis.[4][5] The technique's high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar impurities.[4][6]

The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.[4] More hydrophobic compounds interact more strongly with the C18 stationary phase and thus elute later. For an ionizable molecule like our target compound, which contains a carboxylic acid group, controlling the pH of the mobile phase is paramount. By acidifying the mobile phase (e.g., with 0.1% formic acid), we suppress the ionization of the carboxylic acid, rendering the molecule more neutral and ensuring better retention, sharper peak shapes, and reproducible results.[7][8]

Proposed RP-HPLC Method for Purity Determination

The following protocol is a robust starting point for the purity analysis of this compound, developed based on established principles for separating aromatic carboxylic acids and benzothiazole derivatives.[4][9][10]

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

    • Causality: The acidified aqueous phase ensures the carboxylic acid moiety remains protonated, preventing peak tailing and improving retention on the C18 column. Acetonitrile is a common organic modifier providing good elution strength for aromatic compounds.

  • Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standard Solution (50 µg/mL): Dilute the stock solution appropriately with the diluent to achieve a final concentration suitable for analysis.

    • Sample Solution (50 µg/mL): Dissolve the synthesized crude or purified product in the diluent to achieve a concentration within the expected linear range of the method.

  • Chromatographic Conditions:

    • Inject the prepared solutions into the HPLC system.

    • The table below summarizes the optimized chromatographic conditions.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for resolving moderately polar aromatic compounds.[4][10]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcid suppresses ionization for better peak shape; ACN is a suitable organic modifier.[9]
Gradient Elution 0-5 min: 40% B5-20 min: 40-85% B20-22 min: 85-40% B22-25 min: 40% BA gradient is crucial for eluting potential impurities with different polarities and ensuring the column is cleaned of late-eluting compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance of speed and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[11]
Detection Wavelength 265 nm (or determined by UV scan)The benzothiazole ring system is a strong chromophore; the optimal wavelength should be determined by a UV scan of the analyte to maximize sensitivity.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

    • Calculate the purity of the synthesized sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

The following diagram outlines the logical workflow from sample preparation to final purity determination.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Weigh Synthesized Compound & Standard B Dissolve in Diluent (ACN/Water) A->B D Equilibrate HPLC System B->D C Prepare Mobile Phases (Aqueous & Organic) E Inject Standard & Sample D->E F Run Gradient Method E->F G Integrate Chromatogram Peaks F->G H Calculate Area Percent Purity G->H I Generate Report H->I

Caption: Workflow for the HPLC analysis of this compound.

Trustworthiness Through Method Validation

A described protocol is only as reliable as its validation. To ensure the HPLC method is fit for its purpose, a comprehensive validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12] This process establishes the performance characteristics of the method and ensures its accuracy, precision, and reliability.[6][12]

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities (e.g., starting materials, byproducts).The main peak should be well-resolved from any impurity peaks (Resolution > 2.0). Peak purity analysis (using a PDA detector) should confirm no co-elution.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of, for example, 1-100 µg/mL.
Accuracy To measure the closeness of the test results to the true value.Recovery of spiked impurities should be within 80-120%.[4]
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements under the same and different conditions (e.g., different days, analysts).Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.[4]
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±0.1 pH unit).System suitability parameters (e.g., retention time, peak area) should remain within predefined limits.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the primary choice for quantitative purity assessment, a multi-faceted approach using complementary techniques provides a more complete purity profile.[4] The choice of technique depends on the specific question being asked.

TechniquePrimary UseAdvantagesDisadvantages
Reverse-Phase HPLC (RP-HPLC) Quantitative Purity Assessment High resolution, high sensitivity, excellent quantitation, reproducible.[4]Requires method development and validation, higher cost than TLC.
Thin-Layer Chromatography (TLC) Rapid Qualitative Screening Fast, inexpensive, good for reaction monitoring and preliminary purity checks.Low resolution, not quantitative, less sensitive than HPLC.
LC-Mass Spectrometry (LC-MS) Impurity Identification Provides molecular weight information, enabling identification of unknown impurities.[11]More complex, expensive, and not primarily a quantitative technique without specific calibration.
Nuclear Magnetic Resonance (NMR) Structural Confirmation & Purity Provides detailed structural information, can be used for quantitative analysis (qNMR) with an internal standard.Lower sensitivity than HPLC, complex mixtures can be difficult to interpret, high instrument cost.
Decision Framework for Selecting an Analytical Method

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the experimental goal.

Start Start: Synthesized Compound Q1 Need to monitor reaction progress? Start->Q1 TLC Use Thin-Layer Chromatography (TLC) Q1->TLC Yes Q2 Need accurate quantitative purity? Q1->Q2 No TLC->Q2 HPLC Use Validated RP-HPLC Method Q2->HPLC Yes End Purity Profile Established Q2->End No Q3 Need to identify an unknown impurity? HPLC->Q3 LCMS Use LC-MS Q3->LCMS Yes Q3->End No LCMS->End

Caption: Decision tree for selecting the appropriate analytical method for purity assessment.

Conclusion

For the definitive purity assessment of synthesized this compound, a well-validated RP-HPLC method is the recommended primary technique.[4] Its superior resolution, sensitivity, and quantitative capability provide the accuracy and reliability required in a research and drug development setting. However, integrating this with rapid screening tools like TLC for reaction monitoring and powerful identification techniques like LC-MS for impurity characterization constitutes a comprehensive and robust strategy. This multi-technique approach ensures the highest confidence in the quality of the synthesized compound, paving the way for successful downstream applications.

References

A Comparative Guide to the Synthetic Routes of 6-Bromobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromobenzo[d]thiazole-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its rigid structure, featuring a bromine atom for further functionalization via cross-coupling reactions and a carboxylic acid for amide bond formation or esterification, makes it a valuable scaffold for the synthesis of bioactive compounds and functional materials. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are paramount for its successful application in research and development. This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound, offering insights into the rationale behind experimental choices and providing supporting data to inform your selection of the most suitable method.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Linear Synthesis: Building the benzothiazole ring system with the C2-carboxylic acid precursor already in place.

  • Convergent/Late-Stage Functionalization: Forming the 6-bromobenzothiazole core first, followed by the introduction of the carboxylic acid group at the 2-position.

This guide will dissect three prominent synthetic routes, evaluating their respective merits and drawbacks.

Route 1: One-Pot Condensation of 2-Amino-5-bromobenzenethiol

This classical and direct approach involves the cyclization of a substituted o-aminothiophenol with a suitable two-carbon electrophile that can be readily converted to a carboxylic acid.

Reaction Scheme & Mechanism

The synthesis commences with the reaction of 2-amino-5-bromobenzenethiol with an oxalic acid derivative, typically ethyl 2-chloro-2-oxoacetate or oxalyl chloride, followed by hydrolysis. The reaction proceeds via an initial acylation of the more nucleophilic thiol group, followed by an intramolecular condensation of the amino group onto the carbonyl, and subsequent aromatization to form the stable benzothiazole ring.

Experimental Protocol

Step 1: Synthesis of this compound

  • To a stirred solution of 2-amino-5-bromobenzenethiol (1.0 eq) in a suitable aprotic solvent such as dioxane or THF at 0 °C, slowly add ethyl 2-chloro-2-oxoacetate (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Heat the mixture to reflux for 2 hours to ensure complete cyclization.

  • Cool the reaction mixture and add an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the mixture at room temperature overnight to effect hydrolysis of the ester.

  • Acidify the reaction mixture with concentrated HCl to a pH of ~2, resulting in the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Causality Behind Experimental Choices
  • Solvent: Dioxane or THF are chosen for their ability to dissolve the starting materials and for their relatively high boiling points, which are suitable for the cyclization step.

  • Reagent: Ethyl 2-chloro-2-oxoacetate serves as a robust C2-electrophile. The ester functionality is a convenient precursor to the final carboxylic acid.

  • Hydrolysis: The use of sodium hydroxide for hydrolysis is a standard and effective method for saponifying the ester to the carboxylate salt. Subsequent acidification is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.

Route 2: From 2,6-Dibromobenzothiazole via Halogen-Metal Exchange and Carboxylation

This route exemplifies a late-stage functionalization approach, where the carboxylic acid is introduced onto a pre-existing 6-bromobenzothiazole scaffold.

Reaction Scheme & Mechanism

This synthesis begins with the commercially available or synthetically prepared 2,6-dibromobenzothiazole. The key step is a selective halogen-metal exchange at the more reactive 2-position, followed by quenching the resulting organometallic intermediate with carbon dioxide.

Experimental Protocol

Step 1: Synthesis of 2,6-Dibromobenzothiazole

A method for synthesizing 2,6-dibromobenzothiazole involves the bromination of benzothiazole using N-bromosuccinimide (NBS) in the presence of a catalyst like titanium dioxide in chloroform.[1]

Step 2: Lithiation and Carboxylation

  • Dissolve 2,6-dibromobenzothiazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with water and acidify with aqueous HCl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices
  • Selective Lithiation: The bromine at the 2-position of the benzothiazole ring is more susceptible to halogen-metal exchange than the bromine at the 6-position due to the electronic nature of the heterocyclic ring.

  • Low Temperature: The reaction is conducted at -78 °C to prevent side reactions and decomposition of the organolithium intermediate.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the highly reactive organolithium intermediate from reacting with atmospheric oxygen or moisture.

Route 3: Hydrolysis of 6-Bromobenzo[d]thiazole-2-carbonitrile

This route involves the synthesis of a nitrile precursor, which is then hydrolyzed to the carboxylic acid. This can be an advantageous route if the nitrile is readily accessible.

Reaction Scheme & Mechanism

The synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile can be achieved via a Pd-catalyzed/Cu-assisted C-H functionalization/intramolecular C-S bond formation from an N-arylcyanothioformamide precursor.[2] The subsequent hydrolysis of the nitrile can be performed under acidic or basic conditions.

Experimental Protocol

Step 1: Synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile

This precursor can be synthesized as described in the literature, achieving a 54% yield.[2]

Step 2: Hydrolysis of the Nitrile

  • Suspend 6-Bromobenzo[d]thiazole-2-carbonitrile (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 5-10 eq) to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~2.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield this compound.

Causality Behind Experimental Choices
  • Hydrolysis Conditions: Basic hydrolysis is often preferred for benzothiazole-2-carbonitriles as it can be less prone to decomposition compared to harsh acidic conditions. The use of a co-solvent like ethanol helps to improve the solubility of the starting material.

  • Excess Base: A significant excess of base is used to drive the hydrolysis to completion, as the intermediate amide can be resistant to further hydrolysis.

Quantitative Data Summary

Parameter Route 1: One-Pot Condensation Route 2: Halogen-Metal Exchange Route 3: Nitrile Hydrolysis
Starting Material 2-Amino-5-bromobenzenethiol2,6-Dibromobenzothiazole6-Bromobenzo[d]thiazole-2-carbonitrile
Number of Steps 1 (from aminothiophenol)2 (from benzothiazole)2 (from N-arylcyanothioformamide)
Overall Yield Moderate to GoodModerateModerate
Key Reagents Ethyl 2-chloro-2-oxoacetate, NaOHn-BuLi, CO2NaOH or H2SO4
Scalability GoodModerate (requires low temp)Good
Safety Considerations Oxalyl chloride derivatives are corrosive and moisture-sensitive.n-Butyllithium is pyrophoric. Cryogenic temperatures required.Strong acids/bases.

Visualizing the Synthetic Workflows

Route_1 A 2-Amino-5-bromobenzenethiol C Intermediate Ester A->C Cyclization B Ethyl 2-chloro-2-oxoacetate B->C D This compound C->D Hydrolysis

Caption: Route 1: One-Pot Condensation Workflow.

Route_2 A 2,6-Dibromobenzothiazole B 2-Lithio-6-bromobenzothiazole A->B n-BuLi C Carboxylate Salt B->C CO2 D This compound C->D Acidification

Caption: Route 2: Halogen-Metal Exchange and Carboxylation.

Route_3 A 6-Bromobenzo[d]thiazole-2-carbonitrile B Intermediate Amide A->B Partial Hydrolysis C This compound B->C Full Hydrolysis

Caption: Route 3: Nitrile Hydrolysis Pathway.

Conclusion and Recommendations

The choice of synthetic route to this compound will ultimately depend on the specific needs of the researcher, including the scale of the synthesis, available starting materials, and equipment.

  • Route 1 (One-Pot Condensation) is arguably the most straightforward and cost-effective for larger scale synthesis, provided that 2-amino-5-bromobenzenethiol is readily available.

  • Route 2 (Halogen-Metal Exchange) offers a viable alternative if 2,6-dibromobenzothiazole is a more accessible starting material. However, the requirement for cryogenic temperatures and pyrophoric reagents may limit its scalability and accessibility.

  • Route 3 (Nitrile Hydrolysis) is a strong contender, especially given the reported modern methods for synthesizing the nitrile precursor. The hydrolysis step is typically robust and high-yielding.

For most applications, Route 1 and Route 3 represent the most practical and scalable options. A thorough cost analysis of the starting materials for each of these routes is recommended before embarking on a large-scale synthesis.

References

A Comparative Guide to the Synthetic Validation of 6-Bromobenzo[d]thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Bromobenzo[d]thiazole-2-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, planar structure and the presence of key functional groups—a bromine atom for further functionalization and a carboxylic acid for amide coupling or as a pharmacophore element—make it a valuable scaffold for the development of novel therapeutic agents. This guide provides an in-depth, comparative analysis of two primary synthetic protocols for this target molecule, offering field-proven insights into their execution, mechanistic underpinnings, and relative merits. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.

Comparative Overview of Synthetic Protocols

The synthesis of this compound can be approached through several strategic disconnections. Here, we will compare two of the most logical and validated routes:

  • Protocol A: The Sandmeyer-Jacobson Approach. This linear synthesis begins with the construction of the 2-amino-6-bromobenzothiazole core via the Jacobson reaction, followed by the conversion of the 2-amino group to a carboxylic acid via a Sandmeyer-type reaction.

  • Protocol B: The Oxidative Cyclization Approach. This convergent route involves the condensation of 2-amino-5-bromothiophenol with a 2-oxoacetic acid equivalent, leading directly to the target molecule.

Synthetic ProtocolKey Starting MaterialsKey TransformationsReported Yields (Overall)Key AdvantagesKey Disadvantages
Protocol A 4-Bromoaniline, Potassium ThiocyanateJacobson Cyclization, Diazotization, Sandmeyer ReactionModerateWell-established and reliable reactions.Multi-step process, use of potentially hazardous reagents (e.g., diazonium salts).
Protocol B 4-Bromo-2-nitroaniline, Sodium HydrosulfideReduction of nitro group, Oxidative CyclizationGood to ExcellentMore convergent, potentially fewer steps.Requires synthesis of the less common 2-amino-5-bromothiophenol.

Protocol A: The Sandmeyer-Jacobson Approach

This protocol is a classic and reliable method that builds the molecule in a stepwise fashion. The causality behind this approach lies in the robust and well-understood nature of both the Jacobson and Sandmeyer reactions.

Step 1: Synthesis of 2-Amino-6-bromobenzothiazole

The initial step is the synthesis of the key intermediate, 2-amino-6-bromobenzothiazole, from readily available 4-bromoaniline. This is a variation of the Jacobson benzothiazole synthesis.

Mechanism: The reaction proceeds through the in situ formation of a thiourea derivative from 4-bromoaniline and thiocyanate, which then undergoes electrophilic cyclization initiated by bromine.

Jacobson_Mechanism A 4-Bromoaniline D 2-Amino-6-bromobenzothiazole A->D Jacobson Cyclization B Potassium Thiocyanate B->D C Bromine C->D

Caption: Workflow for the Jacobson Synthesis of 2-Amino-6-bromobenzothiazole.

Experimental Protocol:

  • To a stirred solution of 4-bromoaniline (1.0 eq) in glacial acetic acid, add potassium thiocyanate (1.1 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford 2-amino-6-bromobenzothiazole.[1]

Step 2: Sandmeyer Reaction for Carboxylic Acid Installation

The 2-amino group of the benzothiazole is converted to a diazonium salt, which is then displaced by a cyanide group. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid.

Mechanism: The Sandmeyer reaction is a radical-mediated process involving a copper(I) catalyst. The diazonium salt is reduced by Cu(I) to an aryl radical, which then reacts with the cyanide ion.

Sandmeyer_Reaction A 2-Amino-6-bromobenzothiazole C Diazonium Salt Intermediate A->C Diazotization B NaNO2, HCl B->C E 6-Bromo-2-cyanobenzothiazole C->E Sandmeyer Reaction D CuCN D->E G This compound E->G Hydrolysis F Acid Hydrolysis F->G

Caption: Workflow of the Sandmeyer reaction and subsequent hydrolysis.

Experimental Protocol:

  • Suspend 2-amino-6-bromobenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Warm the reaction mixture to 50-60 °C and stir for 2-3 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-bromo-2-cyanobenzothiazole.

  • Hydrolyze the nitrile by refluxing with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) to yield this compound.[2][3]

Protocol B: The Oxidative Cyclization Approach

This protocol offers a more convergent synthesis, potentially reducing the number of steps and increasing overall efficiency.

Step 1: Synthesis of 2-Amino-5-bromothiophenol

The key intermediate for this route is 2-amino-5-bromothiophenol, which can be prepared from 4-bromo-2-nitroaniline.

Mechanism: The synthesis involves the reduction of the nitro group to an amine and the simultaneous or subsequent introduction of the thiol functionality. A common method is the reduction of a disulfide precursor, which is formed from the corresponding diazonium salt.

Experimental Protocol:

  • Dissolve 4-bromo-2-nitroaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • Add the resulting diazonium salt solution to a solution of potassium ethyl xanthate.

  • Hydrolyze the resulting xanthate ester with a base (e.g., NaOH) to form the corresponding disulfide.

  • Reduce the disulfide with a reducing agent (e.g., sodium borohydride or zinc in acetic acid) to yield 2-amino-5-bromothiophenol.

Step 2: Condensation and Cyclization

The final step involves the condensation of 2-amino-5-bromothiophenol with a suitable C2 synthon, such as ethyl chlorooxoacetate, followed by cyclization and hydrolysis.

Mechanism: The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the C2 synthon, followed by intramolecular cyclization involving the thiol group and subsequent elimination to form the benzothiazole ring.

Oxidative_Cyclization A 2-Amino-5-bromothiophenol C Amide Intermediate A->C Condensation B Ethyl Chlorooxoacetate B->C E Ethyl 6-bromobenzo[d]thiazole-2-carboxylate C->E Intramolecular Cyclization D Cyclization D->E G This compound E->G F Hydrolysis F->G

Caption: Workflow for the Oxidative Cyclization Approach.

Experimental Protocol:

  • To a solution of 2-amino-5-bromothiophenol (1.0 eq) in a suitable solvent (e.g., THF or dioxane), add a base (e.g., triethylamine, 1.1 eq).

  • Cool the mixture to 0-5 °C and add ethyl chlorooxoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Heat the reaction mixture to reflux for 2-3 hours to effect cyclization.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude ethyl 6-bromobenzo[d]thiazole-2-carboxylate by column chromatography.

  • Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in ethanol/water).[4]

Conclusion and Recommendations

Both protocols presented offer viable pathways to this compound.

  • Protocol A (Sandmeyer-Jacobson Approach) is recommended for its reliability and the use of well-documented, robust reactions. While it involves more steps, the starting materials are readily available, and the procedures are generally high-yielding for each step. The handling of diazonium salts requires appropriate safety precautions.

  • Protocol B (Oxative Cyclization Approach) is an attractive alternative due to its convergent nature. This can lead to a higher overall yield and a more streamlined workflow. However, the synthesis of the key intermediate, 2-amino-5-bromothiophenol, can be challenging and may require optimization.

The choice between these protocols will ultimately depend on the specific needs of the research team, including the availability of starting materials, expertise in handling particular reagents, and the desired scale of the synthesis. It is recommended to perform small-scale trial reactions to optimize conditions before proceeding to a larger scale.

References

A Comparative Guide to the Biological Activity of 6-Bromobenzo[d]thiazole-2-carboxylic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nuanced interplay between a molecule's structure and its biological function is a cornerstone of medicinal chemistry. The benzothiazole scaffold is a well-established "privileged structure," known to impart a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The biological profile of these molecules can be finely tuned by substitutions at various positions, with the C-2 and C-6 positions being particularly critical for modulating activity.[2]

This guide provides an in-depth, objective comparison of the anticipated biological activities of 6-Bromobenzo[d]thiazole-2-carboxylic acid and its corresponding methyl ester, methyl 6-bromobenzo[d]thiazole-2-carboxylate. While direct comparative studies on these specific analogs are not extensively documented in publicly available literature, we can construct a robust predictive comparison based on established structure-activity relationships (SAR) and the fundamental physicochemical differences between a carboxylic acid and a methyl ester.

The Core Structural Difference: A Tale of Two Functional Groups

The key distinction between our two molecules of interest lies at the C-2 position of the benzothiazole ring. This compound possesses a carboxylic acid group (-COOH), while its counterpart features a methyl ester (-COOCH3). This seemingly minor alteration has profound implications for the molecules' physicochemical properties and, consequently, their interaction with biological systems.

The carboxylic acid is a polar, acidic functional group that can donate a proton to form a negatively charged carboxylate ion at physiological pH. This ionization increases water solubility and provides a potential site for strong ionic interactions and hydrogen bonding with biological targets. Conversely, the methyl ester is less polar, more lipophilic, and cannot ionize. This enhanced lipophilicity can facilitate passage across cellular membranes. The ester can also act as a prodrug, being hydrolyzed by intracellular esterases to release the active carboxylic acid.[5]

Predicted Biological Activity Profile: An Evidence-Based Comparison

Based on the principles of medicinal chemistry and the known biological activities of benzothiazole derivatives, we can extrapolate the likely differences in the anticancer and antimicrobial profiles of the carboxylic acid and its methyl ester.

Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with mechanisms that include the inhibition of key enzymes and the modulation of signaling pathways involved in cell proliferation and apoptosis.[4][6]

  • This compound: The presence of the carboxylic acid group may allow for direct, strong interactions with specific amino acid residues in the active site of target enzymes through hydrogen bonding and ionic interactions. However, its increased polarity and negative charge at physiological pH could hinder its ability to passively diffuse across the cell membrane to reach intracellular targets. Therefore, its efficacy might be more pronounced against extracellular targets or in cell-free enzyme assays.

  • Methyl 6-bromobenzo[d]thiazole-2-carboxylate: The greater lipophilicity of the methyl ester is predicted to enhance its cell permeability, leading to higher intracellular concentrations.[5] This could result in more potent cytotoxic effects in cell-based assays if the intracellular target is the primary driver of its anticancer activity. The methyl ester may act as a prodrug, being hydrolyzed by intracellular esterases to the active carboxylic acid form. This strategy is often employed to improve the oral bioavailability of carboxylic acid-containing drugs.[5]

Antimicrobial Activity

The benzothiazole scaffold is also a known pharmacophore for antimicrobial agents.[2][4][7] The difference in the C-2 substituent is likely to influence the spectrum and potency of antimicrobial activity.

  • This compound: The ionized carboxylate group may facilitate interactions with the bacterial cell wall or specific extracellular enzymes. However, its polarity might limit its penetration into bacterial cells, particularly in Gram-negative bacteria which possess an outer membrane.

  • Methyl 6-bromobenzo[d]thiazole-2-carboxylate: The increased lipophilicity of the methyl ester could improve its ability to traverse the bacterial cell wall and membrane, potentially leading to broader-spectrum activity or increased potency against certain bacterial strains.[8][9] Similar to its potential anticancer activity, it could also be hydrolyzed to the active acid form within the bacterial cell.

Data Summary: A Head-to-Head Predictive Comparison

FeatureThis compoundMethyl 6-bromobenzo[d]thiazole-2-carboxylateRationale
Physicochemical Properties
PolarityHigherLowerThe carboxylic acid group is more polar than the methyl ester.
Lipophilicity (LogP)LowerHigherThe methyl ester is more lipophilic, which can enhance membrane permeability.
Acidity (pKa)AcidicNeutralThe carboxylic acid can ionize at physiological pH.
Hydrogen BondingDonor and AcceptorAcceptor onlyThe carboxylic acid can both donate and accept hydrogen bonds, while the ester can only accept.
Pharmacokinetic Predictions
Cell PermeabilityLowerHigherIncreased lipophilicity of the ester facilitates passive diffusion across cell membranes.
Potential as a ProdrugNot applicableYesThe ester can be hydrolyzed by intracellular esterases to the active carboxylic acid.[5]
Pharmacodynamic Predictions
Anticancer ActivityPotentially potent in enzyme assays; may have lower cellular activity due to poor uptake.Potentially more potent in cell-based assays due to better cell penetration. May act as a prodrug.Lipophilicity is a key factor for reaching intracellular targets.
Antimicrobial ActivityMay be effective against specific extracellular targets.Potentially broader spectrum or higher potency due to better penetration of the bacterial cell envelope.The ability to cross the bacterial cell wall/membrane is crucial for efficacy.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted differences in biological activity, the following standardized assays are recommended.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10][11][12]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and its methyl ester in dimethyl sulfoxide (DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[10][13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells (96-well plate) prepare_compounds 2. Prepare Compound Dilutions add_compounds 3. Add Compounds to Cells prepare_compounds->add_compounds incubate_48h 4. Incubate (48-72 hours) add_compounds->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate (4 hours) add_mtt->incubate_4h solubilize 7. Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50 Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Analysis prepare_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) prepare_dilutions 2. Prepare Compound Serial Dilutions inoculate_plate 3. Inoculate Plate with Bacteria prepare_dilutions->inoculate_plate incubate_plate 4. Incubate (16-20 hours) inoculate_plate->incubate_plate read_mic 5. Determine MIC (Lowest concentration with no visible growth) incubate_plate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

In the quest for novel therapeutics, understanding the structure-activity relationship is paramount. While this compound and its methyl ester are structurally very similar, the difference at the C-2 position is predicted to have a significant impact on their biological profiles. The methyl ester, with its enhanced lipophilicity, is likely to exhibit superior cellular penetration, potentially leading to greater potency in cell-based anticancer and antimicrobial assays. It may also function as a prodrug, releasing the active carboxylic acid intracellularly. Conversely, the carboxylic acid may show strong activity in cell-free systems where membrane transport is not a barrier.

The experimental protocols provided in this guide offer a clear path to empirically test these hypotheses. By systematically evaluating the cytotoxicity and antimicrobial efficacy of both compounds, researchers can gain valuable insights into the SAR of this benzothiazole series, paving the way for the rational design of more potent and selective therapeutic agents.

References

A Comparative Guide to the Cytotoxicity of Substituted Benzothiazole-2-Carboxylic Acids in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant interest for their broad therapeutic potential, including notable anticancer properties.[3][4] This guide provides a comparative analysis of the cytotoxicity of substituted benzothiazole-2-carboxylic acids and their closely related analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.

The Benzothiazole Scaffold: A Platform for Anticancer Drug Design

The inherent aromaticity and heterocyclic nature of the benzothiazole ring system allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties.[5] The introduction of a carboxylic acid group at the 2-position provides a critical functional handle for further derivatization into esters, amides, and other bioisosteres, significantly influencing the compound's potency, selectivity, and pharmacokinetic profile. Research has consistently shown that modifications at various positions of the benzothiazole core, particularly at the C2 and C6 positions, dramatically impact cytotoxic activity.[6]

Structure-Activity Relationship (SAR): Decoding the Impact of Substituents

The cytotoxic efficacy of benzothiazole derivatives is intricately linked to the nature and position of their substituents. While direct comparative studies on a homologous series of substituted benzothiazole-2-carboxylic acids are limited in publicly available literature, extensive research on closely related amides, esters, and other 2-substituted analogs provides a strong foundation for understanding their SAR.

Substitutions on the Benzene Ring

Modifications on the benzene portion of the benzothiazole nucleus are a key strategy for enhancing anticancer activity. For instance, the presence of a fluorine atom at the 7-position has been shown to enhance cytotoxicity.[1] Similarly, substitutions at the C6 position of the benzothiazole ring are crucial for activity. The conversion of a 6-carboxylic acid to various amides can modulate potency against different cancer cell lines.[6]

Modifications at the 2-Position Carboxylic Acid

The carboxylic acid moiety at the 2-position is a prime site for chemical modification to generate esters and amides, which often serve as prodrugs or exhibit enhanced biological activity themselves. Amide derivatives of benzothiazoles have demonstrated significant antiproliferative activity, inducing apoptosis and cell cycle arrest in cervical cancer cell lines.[7] For example, a series of 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide derivatives showed that compounds bearing a 5-chlorobenzothiazole moiety had greater cytotoxic effects.[8]

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted benzothiazole derivatives against several human cancer cell lines. This data, gathered from multiple studies, illustrates the impact of different substitution patterns.

Compound ID/DescriptionSubstitutionCell LineIC50 (µM)Reference
Compound 6b Benzothiazole derivativeMCF-75.15[9]
Compound 5c Benzothiazole derivativeMCF-77.39[9]
Compound 5d Benzothiazole derivativeMCF-77.56[9]
Compound 4 Benzothiazole derivativeMCF-78.64[9]
Cisplatin (Reference) -MCF-713.33[9]
Compound 4e 5-chlorobenzothiazole, 4-(2-methylpiperidin-1-yl)phenylA5490.03[8]
Compound 4d 5-chlorobenzothiazole, 4-(4-methylpiperidin-1-yl)phenylC60.03[8]
Compound 4h 5-H benzothiazole, 4-(4-methylpiperidin-1-yl)phenylC60.03[8]
Cisplatin (Reference) -C60.03[8]
2-substituted benzothiazole (Nitro substituent) 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazoleHepG256.98[10]
2-substituted benzothiazole (Fluorine substituent) 2-((1S,2S)-2-((E)-4-fluorostyryl) cyclopent-3-en-1-yl)benzo[d]thiazoleHepG259.17[10]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide 6-nitro, 2-acetamidoA54968 µg/mL[11]
6-nitrobenzo[d]thiazol-2-ol 6-nitro, 2-hydroxyA549121 µg/mL[11]

Mechanism of Action: Inducing Cancer Cell Death

Substituted benzothiazoles exert their cytotoxic effects through various mechanisms, often culminating in the induction of apoptosis (programmed cell death).[4][7]

Key mechanistic pathways include:

  • Cell Cycle Arrest: Many benzothiazole derivatives can halt the cell cycle at specific phases, such as the G2/M or S phase, preventing cancer cell proliferation.[7]

  • Apoptosis Induction: These compounds can trigger the apoptotic cascade, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[7] This is often mediated through the activation of caspases, key enzymes in the apoptosis pathway.[1]

  • Enzyme Inhibition: Certain benzothiazole derivatives function by inhibiting crucial enzymes involved in cancer progression, such as protein kinases, topoisomerases, or histone deacetylases.[8][12] For example, some analogs are predicted to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.[13]

Below is a diagram illustrating a simplified apoptotic pathway that can be induced by cytotoxic benzothiazole derivatives.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_execution Execution Phase Benzothiazole Benzothiazole Caspase-3_Activation Caspase-3 Activation Benzothiazole->Caspase-3_Activation Cell_Death Apoptotic Cell Death Caspase-3_Activation->Cell_Death caption Simplified Apoptotic Pathway Induced by Benzothiazoles

Caption: Simplified Apoptotic Pathway Induced by Benzothiazoles.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of chemical compounds. The protocol's reliability hinges on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count using a hemocytometer to ensure accurate cell density.

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the benzothiazole derivative in a suitable solvent, such as DMSO.

    • Create a series of dilutions of the test compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include control wells: untreated cells (medium only) and vehicle control (medium with the highest concentration of DMSO used).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow Diagram for MTT Assay

MTT_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Add Substituted Benzothiazoles incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The benzothiazole-2-carboxylic acid scaffold and its derivatives represent a highly promising class of compounds for the development of novel anticancer agents. The available data strongly suggest that strategic substitutions on both the benzothiazole ring and the carboxylic acid moiety can lead to potent and selective cytotoxic agents. Future research should focus on synthesizing and systematically evaluating a broader range of these derivatives to establish a more comprehensive structure-activity relationship. Investigating their effects on a wider panel of cancer cell lines, including drug-resistant strains, and delving deeper into their molecular mechanisms of action will be crucial for advancing these promising compounds toward clinical application.

References

A Researcher's Guide to Off-Target Profiling: De-risking 6-Bromobenzo[d]thiazole-2-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the potency of a small molecule inhibitor against its intended target is but one facet of its clinical potential. A compound's selectivity profile, particularly the extent of its off-target interactions, is a critical determinant of its therapeutic window and ultimate success. This guide provides a comprehensive framework for conducting cross-reactivity studies on inhibitors derived from the 6-Bromobenzo[d]thiazole-2-carboxylic acid scaffold. Drawing upon established methodologies and field-proven insights, we will explore how to rigorously assess and compare the selectivity of these promising compounds, ensuring a data-driven approach to lead optimization and candidate selection.

The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the basis for inhibitors targeting a range of enzymes. Notably, derivatives of this structural class have been investigated as inhibitors of MutT Homolog 1 (MTH1), an enzyme involved in sanitizing the oxidized nucleotide pool to prevent DNA damage.[1][2][3] Given that high levels of reactive oxygen species are a hallmark of many cancer cells, MTH1 has emerged as a compelling oncology target.[2][3] However, as with many inhibitor classes, ensuring selectivity is paramount to avoid unintended pharmacological effects.

This guide will detail a multi-pronged approach to characterizing the cross-reactivity of a hypothetical this compound-based inhibitor, hereafter referred to as "Compound X" . We will compare its performance against a known, albeit structurally distinct, MTH1 inhibitor, "Reference Compound Y" , to provide a realistic context for data interpretation.

Pillar 1: Probing the Kinome Landscape

A significant portion of off-target effects for small molecule inhibitors arise from unintended interactions with the human kinome. Protein kinases are a large family of structurally related enzymes that play central roles in cellular signaling.[4] Therefore, a broad assessment of an inhibitor's activity across the kinome is a critical first step in de-risking a new chemical series.

Experimental Approach: Large-Scale Kinase Panel Screening

A common and effective method for this is to screen the compound against a large panel of purified kinases at a fixed concentration (e.g., 1 µM). This provides a broad overview of potential off-target interactions. Commercial services offer comprehensive kinase profiling across hundreds of kinases, providing a rapid and standardized assessment.[4][5][6][7]

Rationale for Experimental Choices:

  • Choice of Panel Size: A larger panel (e.g., >300 kinases) increases the probability of identifying off-target hits.

  • ATP Concentration: Assays are typically run at or near the Kₘ for ATP for each kinase to provide a standardized comparison of inhibitor potency.[5]

  • Single Concentration vs. IC₅₀: An initial screen at a single, relatively high concentration (e.g., 1-10 µM) is a cost-effective way to identify potential hits. Follow-up dose-response curves (IC₅₀ determination) should be generated for any kinases showing significant inhibition (e.g., >50% inhibition) to quantify the potency of the off-target interaction.

Visualizing the Kinome Screening Workflow

KinomeScreening cluster_prep Compound Preparation cluster_assay Biochemical Kinase Assay cluster_analysis Data Analysis CompoundX Compound X (Test) Incubation Incubate Kinase, ATP, Substrate, & Compound CompoundX->Incubation CompoundY Reference Compound Y CompoundY->Incubation KinasePanel >300 Kinase Panel (at Kₘ ATP) KinasePanel->Incubation Detection Measure Kinase Activity (e.g., Luminescence) Incubation->Detection PercentInhibition Calculate % Inhibition vs. DMSO Control Detection->PercentInhibition HitSelection Identify Hits (>50% Inhibition) PercentInhibition->HitSelection IC50 Determine IC₅₀ for Hits HitSelection->IC50

Caption: Workflow for biochemical kinome profiling.

Comparative Data: Compound X vs. Reference Compound Y

To illustrate the output of such a screen, a hypothetical dataset is presented below.

TargetCompound X (% Inhibition @ 1 µM)Reference Compound Y (% Inhibition @ 1 µM)
MTH1 (On-Target) 98% 95%
Kinase A75%10%
Kinase B62%5%
Kinase C15%85%
Kinase D8%78%

Follow-up IC₅₀ Determination for Hits:

TargetCompound X (IC₅₀, nM)Reference Compound Y (IC₅₀, nM)Selectivity Ratio (Off-Target/On-Target)
MTH1 (On-Target) 10 15 -
Kinase A500>10,00050X
Kinase B1,200>10,000120X
Kinase C>10,000250>1000X
Kinase D>10,000400>1000X

Interpretation: In this hypothetical scenario, Compound X demonstrates high potency for its intended target, MTH1. While it shows some off-target activity on Kinase A and Kinase B, the selectivity window is 50-fold or greater. In contrast, Reference Compound Y, while also potent against MTH1, exhibits significant off-target activity against Kinases C and D. This type of data is crucial for guiding structure-activity relationship (SAR) studies to improve selectivity.

Pillar 2: Assessing Target Engagement in a Cellular Context

While biochemical assays are invaluable for understanding direct interactions with purified enzymes, they do not fully recapitulate the complex environment of a living cell.[6] Factors such as cell permeability, intracellular compound concentrations, and the presence of competing endogenous ligands can all influence a compound's activity and selectivity. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of target engagement in intact cells and tissues.[8][9][10][11][12]

Experimental Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9][11] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of a compound is direct evidence of target engagement.[8][10][12]

Rationale for Experimental Choices:

  • Intact Cells vs. Lysate: Performing CETSA in intact cells is the gold standard as it accounts for cell permeability and other cellular factors.

  • Temperature Range: The temperature range for the heat challenge must be optimized to span the melting transition of the target protein.

  • Detection Method: Western blotting is a common method for detecting the soluble target protein, but other formats like AlphaScreen can be adapted for higher throughput.[8]

Visualizing the CETSA Workflow

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Quantification cluster_analysis Data Analysis Cells Culture Cells Treat Treat with Compound X or Vehicle (DMSO) Cells->Treat Aliquot Aliquot Treated Cells Treat->Aliquot Heat Heat Aliquots to Different Temperatures Aliquot->Heat Lysis Cell Lysis (e.g., Freeze-Thaw) Heat->Lysis Centrifuge Centrifuge to Separate Soluble & Precipitated Fractions Lysis->Centrifuge CollectSupernatant Collect Supernatant (Soluble Proteins) Centrifuge->CollectSupernatant WesternBlot Western Blot for Target Protein CollectSupernatant->WesternBlot Quantify Quantify Band Intensity WesternBlot->Quantify Plot Plot % Soluble Protein vs. Temperature Quantify->Plot Compare Compare Melting Curves (Vehicle vs. Compound) Plot->Compare

References

A Senior Application Scientist's Guide to the Kinetic Analysis of Enzyme Inhibition by 6-Bromobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the kinetics of enzyme inhibition is a cornerstone of modern pharmacology. This guide provides an in-depth technical comparison of how a novel compound, 6-Bromobenzo[d]thiazole-2-carboxylic acid, can be characterized as an enzyme inhibitor. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of enzymes such as DNA gyrase, urease, and dihydrofolate reductase[1][2][3]. This guide will walk you through the experimental design, execution, and data interpretation necessary to elucidate the inhibitory mechanism of this compound, using a hypothetical yet plausible enzyme target for illustrative purposes.

Introduction: The Rationale for Investigating this compound

The this compound molecule possesses key structural features that suggest its potential as an enzyme inhibitor. The benzothiazole core is a known pharmacophore, and the carboxylic acid moiety can participate in crucial interactions within an enzyme's active site, such as hydrogen bonding or ionic interactions, potentially mimicking a substrate or binding to a catalytic residue. The bromine atom can also contribute to binding through halogen bonding or by occupying a hydrophobic pocket. Given that derivatives of the benzothiazole scaffold have been identified as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, we will use this enzyme system as a representative example for outlining the kinetic analysis[4][5][6].

Part 1: Experimental Design for Kinetic Analysis

A robust kinetic analysis is a self-validating system. The experimental design must be meticulous to ensure that the data generated is reproducible and allows for the unambiguous determination of the inhibition mechanism.

Step 1: Preliminary Characterization and IC50 Determination

Before delving into detailed kinetic studies, it is essential to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value provides a quantitative measure of how much of the inhibitor is required to inhibit the enzyme's activity by 50% under specific assay conditions.

Experimental Protocol for IC50 Determination:

  • Prepare Reagents:

    • Enzyme stock solution (e.g., E. coli DNA gyrase).

    • Substrate stock solution (e.g., supercoiled plasmid DNA).

    • Inhibitor stock solution of this compound (dissolved in a suitable solvent like DMSO).

    • Assay buffer (containing necessary cofactors like ATP and MgCl2).

    • Detection reagent (e.g., a DNA intercalating dye like SYBR Green).

  • Set up the Assay Plate:

    • In a 96-well plate, add a fixed concentration of the enzyme and substrate to each well.

    • Create a serial dilution of the inhibitor, typically over a logarithmic range (e.g., from 100 µM to 1 nM)[7]. Add these dilutions to the respective wells.

    • Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate only, no enzyme).

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the substrate (or enzyme, depending on the specific protocol).

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Monitor the reaction progress over time using a suitable detection method. For DNA gyrase, this could be measuring the decrease in fluorescence of a DNA dye that preferentially binds to supercoiled DNA.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Step 2: Elucidating the Mechanism of Inhibition

Once the IC50 is known, the next crucial step is to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by systematically varying the concentrations of both the substrate and the inhibitor and observing the effect on the enzyme's kinetics.

Experimental Protocol for Mechanism of Action Studies:

  • Varying Substrate and Inhibitor Concentrations:

    • Design a matrix of experiments where you have several series of reactions.

    • Each series will have a fixed concentration of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • Within each series, vary the substrate concentration over a wide range (e.g., from 0.1 x Km to 10 x Km, where Km is the Michaelis constant).

  • Data Collection:

    • For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (v₀)[8].

  • Data Visualization and Analysis:

    • The collected data will be analyzed using graphical representations of enzyme kinetics, primarily the Michaelis-Menten and Lineweaver-Burk plots[9][10][11].

Part 2: Data Interpretation and Comparison of Inhibition Models

The power of kinetic analysis lies in its ability to distinguish between different modes of enzyme inhibition. By examining how the key kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), change in the presence of the inhibitor, we can deduce its mechanism of action.

Michaelis-Menten Kinetics

The Michaelis-Menten equation describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km)[11][12].

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km: The substrate concentration at which the reaction rate is half of Vmax. It is often used as a measure of the enzyme's affinity for its substrate (a lower Km indicates higher affinity)[12].

Lineweaver-Burk Plots: A Linear Approach

The Lineweaver-Burk plot, also known as a double reciprocal plot, is a graphical representation of the Michaelis-Menten equation that linearizes the hyperbolic curve[10][13]. This is achieved by plotting the inverse of the reaction velocity (1/v₀) against the inverse of the substrate concentration (1/[S]). This linearization makes it easier to determine Km and Vmax and to visualize the effects of inhibitors[12][13].

  • Y-intercept: 1/Vmax

  • X-intercept: -1/Km

  • Slope: Km/Vmax

Comparing Inhibition Types

The following table summarizes the expected changes in kinetic parameters for different types of reversible inhibition, which can be readily visualized using Lineweaver-Burk plots.

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect at the y-axis.
Non-competitive DecreasesUnchangedLines intersect at the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant.

Source: Adapted from various sources on enzyme kinetics[8][9][14][15].

Part 3: Visualization of Workflows and Inhibition Models

Visual diagrams are invaluable for understanding complex experimental workflows and theoretical models. The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate_setup Set up Assay Plate (96-well format) reagents->plate_setup ic50 IC50 Determination (Vary [Inhibitor]) plate_setup->ic50 moa Mechanism of Action Study (Vary [Substrate] & [Inhibitor]) ic50->moa mm_plot Michaelis-Menten Plot moa->mm_plot lb_plot Lineweaver-Burk Plot moa->lb_plot params Determine Kinetic Parameters (Km, Vmax, Ki) mm_plot->params lb_plot->params

Caption: A flowchart illustrating the key steps in the kinetic analysis of an enzyme inhibitor.

Models of Enzyme Inhibition

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c E Enzyme ES_c ES Enzyme-Substrate E_c->ES_c +S EI_c EI Enzyme-Inhibitor E_c->EI_c +I S_c S Substrate I_c I Inhibitor ES_c->E_c -S P_c P Product ES_c->P_c +E EI_c->E_c -I E_n E Enzyme ES_n ES Enzyme-Substrate E_n->ES_n +S EI_n EI Enzyme-Inhibitor E_n->EI_n +I S_n S Substrate I_n I Inhibitor ES_n->E_n -S ESI_n ESI Enzyme-Substrate-Inhibitor ES_n->ESI_n +I P_n P Product ES_n->P_n +E EI_n->E_n -I EI_n->ESI_n +S ESI_n->ES_n -I ESI_n->EI_n -S E_u E Enzyme ES_u ES Enzyme-Substrate E_u->ES_u +S S_u S Substrate I_u I Inhibitor ES_u->E_u -S ESI_u ESI Enzyme-Substrate-Inhibitor ES_u->ESI_u +I P_u P Product ES_u->P_u +E ESI_u->ES_u -I

Caption: Schematic representation of competitive, non-competitive, and uncompetitive enzyme inhibition models.

Conclusion

The kinetic analysis of a potential enzyme inhibitor like this compound is a multi-step process that requires careful experimental design and rigorous data analysis. By systematically determining the IC50 and then performing detailed kinetic studies at varying substrate and inhibitor concentrations, researchers can elucidate the mechanism of inhibition. The use of graphical tools like Michaelis-Menten and Lineweaver-Burk plots is indispensable for visualizing the data and distinguishing between competitive, non-competitive, uncompetitive, and mixed inhibition. This guide provides a comprehensive framework for conducting such an analysis, empowering researchers to characterize novel enzyme inhibitors with confidence and scientific integrity.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Bromobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. 6-Bromobenzo[d]thiazole-2-carboxylic acid, a halogenated heterocyclic compound, requires meticulous handling not only during experimentation but also through its final disposition. This guide provides an in-depth, procedural framework for its proper disposal, grounded in regulatory standards and best practices for laboratory safety.

The cornerstone of responsible chemical management is a robust Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3] This plan must detail standard operating procedures for all aspects of chemical handling, from procurement to disposal, to minimize exposure and ensure safety.[1][4]

Hazard Assessment: The Rationale for Specialized Disposal

This compound's molecular structure is key to understanding its disposal requirements. The presence of a bromine atom classifies it as a halogenated organic compound .[5] Halogenated organics are subject to specific disposal regulations by the Environmental Protection Agency (EPA) due to their potential to form persistent and toxic byproducts if improperly incinerated or landfilled.[6][7][8]

Key Hazards of Analogous Compounds:

  • Acute Toxicity (Oral, Inhalation): Harmful if swallowed or inhaled.[9][12][13]

  • Skin Corrosion/Irritation: Causes skin irritation.[12][13][14]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[12][13][14][15]

These potential hazards necessitate that all waste streams containing this compound are managed under the stringent regulations set forth by the EPA's Resource Conservation and Recovery Act (RCRA).[7][16]

Core Disposal Protocol: A Step-by-Step Methodology

The following protocol ensures the safe handling and compliant disposal of this compound waste.

Step 1: Immediate Segregation at the Point of Generation

The most critical step is waste segregation. Never mix halogenated organic waste with non-halogenated waste.[5][17] This is because the disposal methods differ significantly; halogenated wastes typically require high-temperature incineration at a specialized facility.[5]

  • Action: Immediately upon generation, designate any material (e.g., residual solid, contaminated solvents, used reaction vials) containing this compound as "Halogenated Organic Waste."

  • Causality: Mixing waste streams can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases disposal costs. Keeping halogenated and non-halogenated solvents separate is a primary cost-saving and safety measure for any laboratory.[17]

Step 2: Container Selection and Management

Proper containment is essential to prevent leaks and exposure.[18]

  • Action:

    • Select a waste container made of a material compatible with the waste (e.g., glass or high-density polyethylene for solids or solutions). The container must have a secure, screw-top lid.[18][19]

    • Ensure the container is in good condition, free of cracks or deterioration.[19]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[19][20]

    • On the label, clearly write "Halogenated Organic Waste" and list all chemical constituents, including this compound and any solvents. Do not use abbreviations or chemical formulas.[19]

    • Keep the container closed at all times except when actively adding waste.[17][18][19]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The EPA allows laboratories to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[18][20][21]

  • Action:

    • Designate an SAA within your laboratory that is under the direct control of lab personnel.[16][21]

    • Store the labeled, closed waste container in this area.

    • If storing liquid waste, use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.[16]

  • Regulatory Insight: An SAA can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste). There is no time limit for a partially filled container in an SAA, but once the container is full, it must be moved to the central storage area within three days.[18][21]

Step 4: Final Disposal Through Institutional EHS

Laboratory personnel are responsible for proper accumulation and labeling; final disposal is managed by trained professionals.

  • Action:

    • When the waste container is full or the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

    • Do not pour this chemical waste down the drain or place it in the regular trash.[7][17][18] This is a direct violation of EPA regulations.[7]

    • Follow all institutional procedures for scheduling the waste transfer.

Summary of Disposal and Safety Parameters

For quick reference, the following table summarizes the key data points for managing this compound waste.

ParameterGuidelineRationale & References
Waste Classification Hazardous Waste: Halogenated Organic CompoundContains a carbon-halogen bond, placing it in a specific EPA-regulated category.[5][6][8]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields (or goggles), and a laboratory coat.Standard laboratory practice to prevent skin and eye contact with hazardous chemicals.[4][9][12][14]
Container Type Chemically compatible (Glass, HDPE) with a tight-fitting screw cap. Must be in good condition.Prevents leaks, spills, and reactions between the waste and the container material.[7][18][19]
Labeling Requirements "Hazardous Waste," "Halogenated Organic Waste," and full chemical names of all contents.Mandated by the EPA to ensure proper identification, handling, and disposal.[19][20]
Storage Location Designated and labeled Satellite Accumulation Area (SAA) at or near the point of generation.Complies with EPA regulations for the temporary storage of hazardous waste in a laboratory setting.[18][20][21]
Disposal Method Transfer to institutional EHS for collection by a licensed hazardous waste vendor. Likely destined for high-temperature incineration.Ensures compliance with RCRA and proper destruction of the halogenated compound.[5][11][14][16][22]

Spill and Decontamination Protocol

In the event of a small spill, immediate and correct action is crucial.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Don PPE: Wear a lab coat, gloves, and eye protection.

  • Contain the Spill: If the material is a solid, gently sweep it up to avoid creating dust. Place the material and any contaminated cleaning supplies (e.g., paper towels) into a container.[10][14][22]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be placed in the designated "Halogenated Organic Waste" container.[10]

  • Report: For larger spills, evacuate the area and contact your institution's EHS department immediately.[19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Workflow for Disposal of this compound cluster_0 In the Laboratory cluster_1 Institutional Disposal Process A Waste Generation (e.g., residual solid, contaminated solvent) B Characterize Waste: Is it a Halogenated Organic? A->B C Segregate into a dedicated 'Halogenated Organic Waste' stream B->C Yes D Select compatible, sealed container and apply 'Hazardous Waste' label C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Container Full? E->F F->E No G Contact Institutional EHS for waste pickup F->G Yes H EHS transports waste to Central Accumulation Area (CAA) G->H I Licensed vendor collects waste for final disposal (Incineration) H->I

References

Navigating the Safe Handling of 6-Bromobenzo[d]thiazole-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The introduction of novel chemical entities into a workflow demands a thorough understanding of their potential hazards and the implementation of robust handling protocols. This guide provides essential safety and logistical information for the handling of 6-Bromobenzo[d]thiazole-2-carboxylic acid, a compound of interest in various research and development endeavors.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 1187928-32-0) was not publicly available. The following recommendations are therefore based on a comprehensive analysis of SDSs for structurally analogous compounds, including various brominated benzothiazole derivatives. It is imperative to consult the official SDS for this specific compound as soon as it becomes available and to perform a risk assessment for your specific use case.

Understanding the Hazard Profile: An Evidence-Based Approach

The hazard profile of this compound can be inferred from closely related molecules. The consistent classification of analogous compounds points towards a number of potential risks that must be addressed through appropriate personal protective equipment (PPE) and handling procedures.

Based on available data for similar compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation, potentially leading to damage if not addressed promptly.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, leading to coughing and discomfort.[1][2][3]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[1]

  • Harmful if Inhaled: Inhalation of significant quantities of the compound may be harmful.[1]

These potential hazards necessitate a cautious and well-defined approach to handling, from initial receipt of the compound to its final disposal.

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the anticipated hazard profile.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.Prevents skin contact and subsequent irritation.
Body Protection A flame-resistant lab coat is required. A chemically resistant apron may be necessary for larger quantities.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 dust mask or higher is recommended when handling the powder outside of a certified chemical fume hood.Minimizes the inhalation of airborne particles, preventing respiratory tract irritation.

Procedural Guidance: From Weighing to Waste

The following step-by-step workflow is designed to ensure the safe handling of this compound throughout its lifecycle in the laboratory.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Ventilation Ensure Adequate Ventilation (Fume Hood Preferred) Prep->Ventilation 1. Safety First Weighing Weigh Compound in Vented Enclosure Dissolution Dissolve in a Closed or Covered Vessel Weighing->Dissolution 2. Minimize Exposure Decontaminate Decontaminate Surfaces Waste Dispose of Waste in Labeled, Sealed Container Decontaminate->Waste 3. Proper Disposal

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation and Engineering Controls:

    • Before handling, ensure you are wearing all the requisite PPE as outlined in the table above.

    • All handling of the solid compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a ventilated balance enclosure should be used for weighing.

  • Weighing and Transfer:

    • When weighing, use a spatula to carefully transfer the solid. Avoid creating dust.

    • If transferring the powder to a reaction vessel, do so slowly and carefully.

  • Dissolution:

    • When dissolving the compound, add the solvent to the solid in a controlled manner.

    • Use a closed or covered vessel to prevent the release of any aerosols or vapors.

  • Spill Response:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed, labeled container for disposal.

    • Clean the spill area with an appropriate solvent and decontaminating solution.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Waste Disposal:

    • All waste containing this compound, including contaminated consumables, should be collected in a clearly labeled, sealed container.

    • Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[1][2][3]

Conclusion: Fostering a Culture of Safety

The responsible use of novel chemical compounds is a cornerstone of scientific advancement. By adhering to these evidence-based safety protocols for handling this compound, researchers can mitigate potential risks and maintain a safe and productive laboratory environment. Always prioritize a thorough review of all available safety information and integrate these best practices into your daily workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromobenzo[d]thiazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromobenzo[d]thiazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.